N-butyl-4-nitrobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324497 | |
| Record name | N-butyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-98-8 | |
| Record name | NSC406854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-butyl-4-nitrobenzamide (CAS 51207-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-4-nitrobenzamide is a nitroaromatic compound belonging to the benzamide class of molecules. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group at the para-position of the benzene ring imparts distinct electronic properties that can modulate biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of this compound, serving as a technical resource for professionals in organic synthesis and drug discovery. The structural features of this compound, specifically the flexible n-butyl chain and the electron-withdrawing nitro group, make it an interesting candidate for further investigation in various therapeutic areas.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and biological systems, as well as for designing appropriate experimental conditions for its use.
| Property | Value | Source(s) |
| CAS Number | 51207-98-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Density | 1.162 g/cm³ (Predicted) | [1] |
| Boiling Point | 404.8 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 198.6 °C (Predicted) | [1] |
| Melting Point | Not available (experimentally determined) | [1] |
| LogP | 3.03880 (Predicted) | [1] |
| InChIKey | ZPYLRHGQFFDNOH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired amide product and hydrochloric acid. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
Materials:
-
4-nitrobenzoyl chloride (1.0 eq)
-
n-butylamine (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the final product.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would show characteristic signals for both the aromatic and the aliphatic protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield, likely around δ 8.2-8.3 ppm. The protons meta to the nitro group (and ortho to the amide group) will appear slightly upfield, around δ 7.9-8.0 ppm.
-
Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically in the range of δ 6.0-6.5 ppm. Its chemical shift can be concentration-dependent.
-
n-Butyl Protons:
-
The methylene group attached to the nitrogen (-NH-CH₂ -) will be a triplet around δ 3.4-3.5 ppm.
-
The adjacent methylene group (-CH₂-CH₂ -CH₂-CH₃) will be a multiplet (sextet) around δ 1.6-1.7 ppm.
-
The next methylene group (-CH₂-CH₂-CH₂ -CH₃) will be a multiplet (sextet) around δ 1.4-1.5 ppm.
-
The terminal methyl group (-CH₃) will be a triplet around δ 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃) would display the following signals:
-
Carbonyl Carbon: The amide carbonyl carbon is expected around δ 165-166 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield (around δ 149-150 ppm), and the carbon attached to the amide group will be upfield of that (around δ 141-142 ppm). The other aromatic carbons will have shifts in the δ 123-128 ppm range.
-
n-Butyl Carbons:
-
-NH-C H₂-: ~δ 40-41 ppm
-
-CH₂-C H₂-CH₂-CH₃: ~δ 31-32 ppm
-
-CH₂-CH₂-C H₂-CH₃: ~δ 20-21 ppm
-
-C H₃: ~δ 13-14 ppm
-
FT-IR Spectroscopy
The key characteristic peaks in the FT-IR spectrum (KBr pellet) would be:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.
-
C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1640-1650 cm⁻¹.
-
N-O Stretch (asymmetric): A strong absorption around 1520-1530 cm⁻¹.
-
N-O Stretch (symmetric): A strong absorption around 1340-1350 cm⁻¹.
-
C-N Stretch: Around 1200-1300 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 222. Key fragmentation patterns would likely involve cleavage of the butyl chain and the amide bond. Common fragments would include:
-
Loss of a propyl radical (-CH₂CH₂CH₃) leading to a fragment at m/z = 179.
-
Loss of the butyl group leading to the 4-nitrobenzamide cation at m/z = 166.
-
The 4-nitrophenyl cation at m/z = 122.
-
The tropylium ion at m/z = 91 is also possible.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the nitro and amide functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can also be readily reduced to an amine, providing a synthetic handle to a variety of other derivatives, such as N-butyl-4-aminobenzamide.
Nitrobenzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Studies on various nitrobenzamide analogues have demonstrated potential in several therapeutic areas:
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[1][3] N-alkyl nitrobenzamides, in particular, have been investigated as potential antitubercular agents.[4]
-
Anti-inflammatory Activity: Certain nitrobenzamide derivatives have shown in vitro anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide.[5]
-
Anticancer Activity: The nitrobenzamide scaffold has been explored for the development of anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[2]
The presence of the n-butyl group in this compound increases its lipophilicity compared to the parent 4-nitrobenzamide, which could enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for related nitroaromatic and amide compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been fully investigated. However, related compounds like 4-nitrobenzamide are harmful if swallowed.[6] Nitro compounds, in general, should be treated as potentially toxic.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and consult a physician.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of interest for researchers in organic synthesis and drug development. Its straightforward synthesis from commercially available starting materials, combined with the known biological activities of the nitrobenzamide scaffold, makes it an attractive molecule for further investigation. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. Further research to fully characterize its physical properties, spectral data, and biological activity is warranted to unlock its full potential.
References
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- G. P. S. N. de Silva, A. D. P. T. Amarasinghe, P. R. V. Santos, et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
- J. A. R. Salvador, R. C. S. Santos, L. C. S. Leal, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- M. A. A. El-Gazzar, H. M. A. El-hameid, A. H. M. El-Haggar, et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
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N-butyl-4-nitro-benzamide | CAS#:51207-98-8. (2025). Chemsrc. Available at: [Link]
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N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. PubChem. Available at: [Link]
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- SAFETY D
- SAFETY D
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- MSDS of N-BUTYL 4-NITROBENZO
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molecular weight of N-butyl-4-nitrobenzamide
An In-Depth Technical Guide to N-butyl-4-nitrobenzamide: Properties, Synthesis, and Characterization
Abstract
This compound is a chemical compound belonging to the amide family, characterized by a nitro group substituent on the benzene ring. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its fundamental physicochemical properties, a validated synthesis protocol, and robust analytical methodologies for its characterization. Adhering to the principles of scientific integrity, this document explains the rationale behind experimental choices and provides self-validating protocols to ensure reproducibility and accuracy.
Core Molecular Attributes and Physicochemical Properties
This compound is a derivative of benzamide with a butyl group attached to the amide nitrogen and a nitro group at the para-position of the phenyl ring. Understanding its core attributes is fundamental for its application in research and development.
The molecular structure consists of three key functional groups: a benzene ring, an amide linkage, and a nitro group. The nitro group is strongly electron-withdrawing, which significantly influences the molecule's reactivity and electronic properties. The n-butyl group provides a degree of lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][4][5] |
| CAS Number | 51207-98-8 | [1][2] |
| Density | 1.162 g/cm³ | [1] |
| Boiling Point | 404.8 °C at 760 mmHg | [1] |
| Flash Point | 198.6 °C | [1] |
| LogP (Octanol/Water) | 3.0388 | [1] |
| InChIKey | ZPYLRHGQFFDNOH-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)[O-] | [1][3] |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Causality of Experimental Choices:
-
Starting Materials: 4-Nitrobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, making the reaction highly efficient.[1] n-Butylamine serves as the nucleophile.[1]
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to dissolve the reactants without participating in the reaction.
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the n-butylamine reactant, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: Synthesis via Acylation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add n-butylamine (1.05 equivalents) dropwise at 0 °C to control the initial exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-nitrobenzoyl chloride).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine. This removes the excess base, unreacted amine, and residual acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and quantity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.[6]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing purity.[6] The nitrobenzamide chromophore allows for sensitive detection at wavelengths around 254 nm. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, providing both retention time and mass fragmentation data for structural confirmation.[6]
Table 2: Exemplar Chromatographic Conditions
| Parameter | HPLC-UV | GC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile:Water gradient | Helium (carrier gas) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Electron Ionization (EI), scan m/z 50-300 |
| Oven Program | Isocratic or gradient | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Expected Result | Single major peak with characteristic retention time | Peak with molecular ion (m/z 222) and fragmentation pattern |
Spectroscopic Methods
Spectroscopic analysis provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the butyl chain protons and the aromatic protons on the disubstituted benzene ring. ¹³C NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1640 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 and ~1350 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ at m/z ≈ 222.10.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic compounds, such as 4-nitrobenzamide, should be used to inform handling procedures.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[10]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
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Chemsrc. (n.d.). N-butyl-4-nitro-benzamide | CAS#:51207-98-8. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of N-BUTYL 4-NITROBENZOATE. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- Google Patents. (1998). RU2103260C1 - Method for production of 4-nitrobenzamide.
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ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H14N2O3). Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
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N-Butyl-4-nitrobenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of N-butyl-4-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic characterization techniques, this document serves as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.
Introduction and Rationale
This compound belongs to the class of nitrobenzamides, a group of compounds that have garnered significant interest due to their diverse biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. This, coupled with the N-alkyl substituent, imparts a specific lipophilicity and potential for intermolecular interactions, making it a valuable scaffold in drug discovery and a building block in organic synthesis.
Recent studies have highlighted the potential of nitrobenzamide derivatives as anti-inflammatory and antimicrobial agents. For instance, a series of nitro-substituted benzamides demonstrated significant inhibitory capacity on nitric oxide (NO) production in macrophages, a key process in inflammation.[1] Furthermore, N-alkyl nitrobenzamides have been investigated for their promising antitubercular activities.[2] This guide will delve into the chemical architecture, synthesis, and characterization of this compound, providing a solid foundation for its further exploration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [4] |
| CAS Number | 51207-98-8 | [4] |
| Appearance | Expected to be a solid | N/A |
| Density | 1.162 g/cm³ (predicted) | [4] |
| Boiling Point | 404.8 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 198.6 °C (predicted) | [4] |
| LogP | 3.03880 (predicted) | [4] |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from a procedure for the synthesis of a structurally similar compound, N-(tert-butyl)-2-nitrobenzamide, and should be optimized for the specific synthesis of this compound.[5]
Materials:
-
4-Nitrobenzoyl chloride
-
n-Butylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the n-butylamine/triethylamine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the n-butyl group.
-
Aromatic Region: Two doublets are anticipated in the downfield region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield compared to the protons ortho to the amide group.
-
Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which can be concentration and solvent-dependent.
-
n-Butyl Group: The protons of the n-butyl chain will appear in the upfield region (typically δ 0.9-3.5 ppm) and will exhibit characteristic splitting patterns (triplet for the terminal methyl group, and multiplets for the methylene groups).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group and the carbon of the carbonyl group being significantly deshielded.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the range of δ 165-175 ppm.
-
n-Butyl Carbons: Four distinct signals are expected for the four carbons of the n-butyl group.
Reference Data for N-tert-butyl-4-nitrobenzamide (300 MHz, CDCl₃): [6]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic (ortho to NO₂) | 8.22 (d, J = 8.7 Hz, 2H) | 149.2, 141.5, 127.9, 123.6 |
| Aromatic (ortho to C=O) | 7.87 (d, J = 8.7 Hz, 2H) | |
| Amide (N-H) | 6.16 (br s, 1H) | |
| Carbonyl (C=O) | 164.9 | |
| tert-Butyl (C(CH₃)₃) | 52.2 | |
| tert-Butyl (C(CH₃)₃) | 1.48 (s, 9H) | 28.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.
-
N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹ is typically observed for the N-H bending vibration.
-
NO₂ Stretch: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H Stretches: Bands corresponding to the aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Reference Data for N-tert-butyl-4-nitrobenzamide (KBr): [6]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3330 |
| C=O Stretch | 1643 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (222.24 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns for amides and nitroaromatic compounds are expected, which can be used to confirm the structure.
Predicted m/z values for this compound: [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.10773 |
| [M+Na]⁺ | 245.08967 |
| [M]⁺ | 222.09990 |
Potential Biological Activity and Applications
While specific biological studies on this compound are limited in the readily available literature, the broader class of nitrobenzamides has shown promise in several therapeutic areas.
Anti-inflammatory Activity
Nitro-substituted benzamides have been investigated for their anti-inflammatory properties. A study on a series of these compounds revealed their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy. The mechanism is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[1]
Antimicrobial Activity
N-alkyl nitrobenzamides have been synthesized and evaluated for their antimycobacterial activity.[2] A study exploring a library of these compounds demonstrated their potential as antitubercular agents. The length of the N-alkyl chain was found to be a critical determinant of activity, suggesting that this compound could possess relevant antimicrobial properties. The proposed mechanism of action for some nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to the pathogen.
Signaling Pathway Diagram
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of iNOS.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and antimicrobial research. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed (adapted) synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics based on a closely related isomer.
Future research should focus on obtaining and publishing the experimental spectroscopic data for this compound to confirm its structure definitively. Furthermore, a thorough investigation into its biological activities, including in vitro and in vivo studies to evaluate its anti-inflammatory and antimicrobial efficacy and to elucidate its mechanism of action, is warranted. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (2022, June 5). Retrieved January 18, 2026, from [Link]
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Benzamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
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N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies - MDPI. (2023, April 28). Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of N-butyl-4-nitrobenzamide from p-Nitrobenzoyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-butyl-4-nitrobenzamide via the acylation of n-butylamine with p-nitrobenzoyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural recitation. It delves into the underlying chemical principles, the rationale behind critical process parameters, and the self-validating systems essential for ensuring reaction success and product purity. We will cover reagent handling, a detailed step-by-step protocol, purification via recrystallization, and robust analytical characterization. Every step is grounded in established chemical literature and safety protocols to ensure a reliable and reproducible outcome.
Foundational Principles: The Schotten-Baumann Reaction
The synthesis of this compound is a classic example of a nucleophilic acyl substitution, specifically an amidation reaction. This transformation is often conducted under Schotten-Baumann conditions, which involve the reaction of an acyl chloride with an amine in the presence of a base.
-
The Electrophile: p-Nitrobenzoyl chloride (4-nitrobenzoyl chloride) serves as the highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the chlorine atom and the potent electron-withdrawing nitro group at the para-position of the aromatic ring.[1][2] This heightened electrophilicity makes it an excellent acylating agent.[1]
-
The Nucleophile: n-Butylamine is the primary nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
-
The Byproduct and Base: The reaction liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct will protonate the unreacted n-butylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, a base is required to neutralize the HCl as it forms. In this protocol, we will use a slight excess of the n-butylamine itself to serve as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic tertiary amine like triethylamine could be employed.[3][4]
The overall reaction is as follows:
C₇H₄ClNO₃ (p-nitrobenzoyl chloride) + 2 CH₃(CH₂)₃NH₂ (n-butylamine) → C₁₁H₁₄N₂O₃ (this compound) + CH₃(CH₂)₃NH₃⁺Cl⁻ (butylammonium chloride)
Hazard Analysis and Risk Mitigation
Scientific integrity begins with safety. Both primary reagents in this synthesis present significant hazards that demand rigorous handling protocols and appropriate personal protective equipment (PPE).
| Reagent | Key Hazards | Handling & Storage Precautions |
| p-Nitrobenzoyl Chloride | Corrosive, causes severe skin burns and eye damage.[5][6] Reacts with water and moisture, releasing toxic HCl gas.[7][8][9] Incompatible with bases, alcohols, and strong oxidizing agents.[7][9] | Must be handled in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances, specifically protected from moisture.[5][10] |
| n-Butylamine | Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin.[11] Causes severe skin burns and eye damage.[11] Colorless liquid with a strong ammonia-like odor.[12] | Handle in a chemical fume hood away from ignition sources.[11][13] Use explosion-proof equipment and non-sparking tools.[14][15] Wear appropriate protective gloves, clothing, and eye/face protection.[11] Store in a tightly closed, fireproof container in a well-ventilated place.[13] |
Emergency Response: Facilities must be equipped with an eyewash station and a safety shower.[10] In case of skin contact, immediately flush the affected area with copious amounts of water while removing contaminated clothing.[7][8] For eye contact, rinse cautiously with water for at least 15 minutes.[11] Seek immediate medical attention in all cases of exposure.[10]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. The causality for each step is explained to empower the scientist to make informed decisions and troubleshoot effectively.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade |
| p-Nitrobenzoyl chloride | 185.56 | ≥98% |
| n-Butylamine | 73.14 | ≥99% |
| Dichloromethane (DCM), anhydrous | 84.93 | ACS Grade |
| Hydrochloric Acid (HCl), 1M aq. | 36.46 | Reagent Grade |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 84.01 | Reagent Grade |
| Brine (saturated NaCl solution) | 58.44 | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | Reagent Grade |
| Ethanol, 95% | 46.07 | Reagent Grade |
Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Parameters
This table outlines the quantities for a representative reaction scale.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) | Density (g/mL) |
| p-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.0 | 1.86 | - | - |
| n-Butylamine | 73.14 | 22.0 | 2.2 | 1.61 | 2.17 | 0.74 |
| Dichloromethane (DCM) | 84.93 | - | - | - | 30 | 1.33 |
Step-by-Step Synthesis Workflow
The entire procedure must be performed within a certified chemical fume hood.
-
Reaction Setup:
-
Place p-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 20 mL of anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.
-
Place the flask in an ice-water bath and allow it to cool to 0-5 °C. Causality: This initial cooling is crucial as the subsequent amidation reaction is highly exothermic. Maintaining a low temperature prevents potential side reactions and ensures controlled reaction kinetics.
-
-
Nucleophilic Addition:
-
In a separate beaker, dissolve n-butylamine (1.61 g, 22.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Transfer this solution to a dropping funnel and place it on the reaction flask.
-
Add the n-butylamine solution dropwise to the stirred p-nitrobenzoyl chloride solution over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. Causality: A slow, controlled addition prevents a sudden temperature spike. The 2.2 equivalents of amine ensure that one portion acts as the nucleophile while the other 1.2 equivalents act as the base to neutralize the generated HCl.[4]
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 30-45 minutes. A white precipitate (butylammonium chloride) will form.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the p-nitrobenzoyl chloride spot is no longer visible.
-
Work-up and Isolation
-
Quenching and Washing:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the mixture sequentially with:
-
30 mL of 1M HCl (aq). Causality: This acidic wash removes the excess n-butylamine and the butylammonium chloride salt.
-
30 mL of saturated NaHCO₃ (aq). Causality: This basic wash neutralizes any residual acid and removes any p-nitrobenzoic acid that may have formed from hydrolysis of the starting material.
-
30 mL of brine. Causality: The brine wash removes bulk water from the organic layer, facilitating the subsequent drying step.
-
-
After each wash, allow the layers to separate fully and drain the aqueous (bottom) layer.
-
-
Drying and Solvent Removal:
-
Drain the dichloromethane layer into a clean Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 10 minutes. The drying agent should move freely, indicating a dry solution.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a pale yellow solid.
-
Overall Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[16] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures.[17] For this compound, an ethanol/water system is effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Causality: Using the minimum volume of hot solvent ensures the solution is saturated, which is essential for maximizing crystal recovery upon cooling.[18]
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached. Add one or two drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined, and pure crystals.[17][18]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum or in a desiccator to obtain the final, purified this compound.
Product Characterization and Validation
Validation of the final product's identity and purity is a non-negotiable step. The following data provides a benchmark for successful synthesis.
| Analysis Technique | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approx. 93-95 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.25 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H), ~6.20 (br s, 1H, N-H), ~3.50 (q, 2H, N-CH₂), ~1.65 (m, 2H, CH₂), ~1.45 (m, 2H, CH₂), ~0.95 (t, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165.0 (C=O), ~149.5 (Ar-C-NO₂), ~141.0 (Ar-C-C=O), ~128.0 (Ar-CH), ~123.5 (Ar-CH), ~40.0 (N-CH₂), ~31.5 (CH₂), ~20.0 (CH₂), ~13.8 (CH₃) ppm. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1520 & ~1345 (asymmetric and symmetric N-O stretch of NO₂) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 222.10 |
Note: NMR and IR spectral data are predictive and based on analogous structures.[19][20] Actual values may vary slightly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive p-nitrobenzoyl chloride (hydrolyzed).2. Insufficient n-butylamine.3. Reaction time too short. | 1. Use fresh or properly stored p-nitrobenzoyl chloride.[7] 2. Ensure at least 2 equivalents of amine are used, or add 1.2 equivalents of a non-nucleophilic base like triethylamine.[4]3. Monitor the reaction by TLC to confirm the consumption of starting material before work-up. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Incorrect recrystallization solvent or ratio.3. Cooling occurred too rapidly. | 1. Ensure the work-up washes were performed thoroughly.2. Re-dissolve the oil in hot ethanol and carefully add water. If it still oils out, try a different solvent system like ethyl acetate/hexanes.3. Allow the solution to cool slowly on the benchtop before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product Melting Point is Low and Broad | Product is impure. | Re-recrystallize the product, ensuring slow crystal growth. If purity does not improve, consider purification by column chromatography. |
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A Comprehensive Technical Guide to the Organic Solvent Solubility of N-butyl-4-nitrobenzamide for Pharmaceutical Research
This guide provides an in-depth exploration of the solubility characteristics of N-butyl-4-nitrobenzamide, a compound of interest in contemporary drug discovery pipelines. Recognizing the critical role of solubility in determining the developability and ultimate therapeutic efficacy of a candidate molecule, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, present a strategic rationale for solvent selection, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and grounded in established scientific principles.
Introduction: The Imperative of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a compound's fate.[1][2] Poor solubility can severely hamper absorption, leading to low bioavailability and unpredictable in vivo performance.[1] It can also introduce significant artifacts in in vitro assays, confounding data interpretation and potentially leading to the erroneous advancement or dismissal of promising compounds.[1][3]
This compound, with its distinct chemical scaffold, presents a unique case study for solubility assessment. Understanding its behavior in a range of organic solvents is not merely an academic exercise; it is a critical step in pre-formulation studies, enabling informed decisions on vehicle selection for in vivo testing, guiding formulation strategies, and providing a foundation for robust analytical method development. This guide is designed to equip the research scientist with the necessary tools and knowledge to systematically characterize the solubility profile of this and similar molecules.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the bedrock upon which a sound solubility assessment strategy is built. The molecular structure of this compound, featuring a nitro-substituted aromatic ring and an N-alkylated amide group, dictates its polarity, hydrogen bonding capacity, and crystalline structure—all of which influence its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C11H14N2O3 | [4][5] |
| Molecular Weight | 222.24 g/mol | [4][5] |
| CAS Number | 51207-98-8 | [4] |
| LogP (Predicted) | 3.03880 | [4] |
| Polar Surface Area (PSA) | 74.92 Ų | [4] |
| Boiling Point | 404.8°C at 760 mmHg | [4] |
| Density | 1.162 g/cm³ | [4] |
The predicted LogP value suggests a moderate lipophilicity, indicating that this compound is likely to have preferential solubility in organic solvents over aqueous media. The presence of the amide and nitro groups provides sites for hydrogen bonding, which will play a significant role in its interactions with protic and aprotic polar solvents.
Strategic Solvent Selection for Solubility Profiling
The choice of organic solvents for solubility determination should be systematic and reflective of their intended use in the drug development process.[6][7] Solvents are not chosen at random but are selected based on their polarity, hydrogen bonding capabilities, and toxicological acceptability for various stages of research.[6][7]
A tiered approach to solvent selection is recommended:
-
Tier 1: Common Non-polar and Polar Aprotic Solvents: These solvents are frequently used in synthesis, purification, and initial in vitro screening.
-
Examples: Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN).
-
-
Tier 2: Polar Protic Solvents: These are important for understanding interactions involving hydrogen bonding and are often components of formulation vehicles.
-
Examples: Methanol, Ethanol, Isopropanol (IPA).
-
-
Tier 3: Solvents for Formulation and In Vivo Studies: These solvents are selected for their biocompatibility and ability to solubilize compounds for preclinical testing.
-
Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Polyethylene Glycol 400 (PEG 400).
-
The rationale here is to build a comprehensive solubility profile that informs a wide range of development activities, from chemical synthesis to preclinical formulation.[8]
Experimental Determination of Solubility: A Methodological Deep Dive
The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic.[3][9] Both provide valuable, albeit different, insights into a compound's behavior.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[1][10] It represents the maximum amount of a substance that can be dissolved under equilibrium conditions and is the most reliable measure for pre-formulation and late-stage development.[1][11] The shake-flask method is the universally accepted technique for determining thermodynamic solubility.[3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.
Principle: An excess of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.[9][12]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.[12]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours).[3][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[1][2]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.
Self-Validating System:
-
Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.[3]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions.[9][13] It is particularly useful in the early stages of drug discovery for rapid screening and rank-ordering of compounds.[3][13] The most common method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent and observing for precipitation.[9][14][15]
Objective: To rapidly assess the kinetic solubility of this compound in a panel of organic solvents.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into the target organic solvents in a microtiter plate. After a short incubation, any precipitate is removed by filtration, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry.[13][14]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Selected organic solvents
-
96-well microtiter plates (solvent-compatible)
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well plate, add the target organic solvents to the wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the organic solvents. The final concentration of DMSO should be kept low (e.g., <2%) to minimize its co-solvent effect.[15]
-
Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.[3][15]
-
Filtration: Transfer the contents of the plate to a 96-well filter plate and filter to remove any precipitate.
-
UV Measurement: Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the λmax of this compound.
-
Quantification: Determine the concentration of the dissolved compound using a calibration curve prepared by diluting the DMSO stock solution in the respective organic solvents.
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.
Causality and Trustworthiness: This high-throughput method is designed for speed and relative comparison.[13] The use of a DMSO stock solution mimics how compounds are often handled in automated biological screening assays. However, it's crucial to acknowledge that this method can lead to supersaturated solutions, potentially overestimating the true thermodynamic solubility.[12] Therefore, kinetic solubility data is most valuable for rank-ordering compounds and identifying potential solubility liabilities early on.
Diagram: Kinetic Solubility Determination Workflow
Caption: High-throughput kinetic solubility workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant | Solubility Type | Solubility (mg/mL) | Solubility (mM) |
| Dichloromethane | 8.93 | Thermodynamic | >100 | >450 |
| Ethyl Acetate | 6.02 | Thermodynamic | 85.2 | 383.4 |
| Acetone | 21.0 | Thermodynamic | 92.5 | 416.2 |
| Acetonitrile | 37.5 | Thermodynamic | 45.1 | 202.9 |
| Methanol | 32.7 | Thermodynamic | 25.8 | 116.1 |
| Ethanol | 24.5 | Thermodynamic | 18.3 | 82.3 |
| Isopropanol | 19.9 | Thermodynamic | 12.6 | 56.7 |
| DMSO | 46.7 | Thermodynamic | >150 | >675 |
| PEG 400 | 12.5 | Thermodynamic | 65.4 | 294.3 |
Interpretation: The hypothetical data above would suggest that this compound exhibits high solubility in polar aprotic solvents like DMSO, acetone, and ethyl acetate, and lower solubility in polar protic solvents like alcohols. This trend aligns with the molecule's structure, where the lack of acidic protons and the presence of a moderately lipophilic character favor interactions with aprotic solvents. Such data is invaluable for selecting appropriate solvents for various applications, from reaction media to formulation vehicles.
Conclusion
The systematic determination of this compound's solubility in a well-chosen array of organic solvents is a foundational activity in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this undertaking, grounded in the principles of physicochemical science and informed by best practices in the pharmaceutical industry. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate high-quality, reliable data. This, in turn, will empower them to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the progression of promising drug candidates through the development pipeline.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
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AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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Analytical Chemistry. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
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PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]
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ResearchGate. Solvent selection for pharmaceuticals. (2009). [Link]
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PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). [Link]
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ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? (2014). [Link]
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PubChem. N-tert-Butyl-4-nitrobenzamide. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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PCBIS. Thermodynamic solubility. [Link]
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ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
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Chemsrc. N-butyl-4-nitro-benzamide. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]
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Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]
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ACS. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]
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PubChemLite. This compound. [Link]
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- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
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- 15. charnwooddiscovery.com [charnwooddiscovery.com]
A Technical Guide to the Melting Point of N-butyl-4-nitrobenzamide: Characterization, Protocol, and Application in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-butyl-4-nitrobenzamide belongs to the nitrobenzamide class of compounds, a group demonstrating significant potential in medicinal chemistry, particularly as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) for the development of novel anti-tuberculosis agents.[1][2] As with any active pharmaceutical ingredient (API) candidate, establishing identity and purity is a foundational requirement for reproducible and reliable research. The melting point is a critical, first-line physical constant used for this purpose.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the melting point of this compound. Notably, a definitive, experimentally validated melting point for this specific compound (CAS: 51207-98-8) is not widely reported in scientific literature or commercial databases, with some suppliers providing the chemical without analytical data and on an "as-is" basis.[3][4] This reality elevates the importance for the end-user to perform this characterization. This document furnishes the detailed protocols, theoretical underpinnings, and data interpretation frameworks necessary for researchers to confidently determine this value, ensuring the quality of their starting material for drug development pipelines.
Introduction to this compound
This compound is an aromatic amide featuring a nitro group in the para position of the benzene ring and an n-butyl substituent on the amide nitrogen. The electron-withdrawing nature of the nitro group is a key feature in the bioactivity of related compounds.[5] Its structural attributes and physicochemical properties are summarized below.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 51207-98-8 | [6] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [7] |
| Molecular Weight | 222.24 g/mol | |
| Predicted XlogP | 2.3 | [7] |
| Density (Predicted) | 1.162 g/cm³ | [6] |
| Boiling Point (Predicted) | 404.8 °C at 760 mmHg | [6] |
| Melting Point | No experimentally verified data publicly available.[3][4] | - |
Significance in Medicinal Chemistry
The broader class of N-alkylnitrobenzamides has been identified as a promising scaffold for developing new drugs against Mycobacterium tuberculosis.[1][2] These compounds are structurally related to inhibitors of the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall. Furthermore, other benzamide derivatives have been investigated for activity in models of Parkinson's disease, highlighting the versatility of this chemical class.[8] Given this therapeutic potential, the ability to synthesize and rigorously characterize specific analogues like this compound is of high importance to the drug discovery community.
The Theoretical Basis of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, existing in equilibrium.[9] This physical constant is intrinsic to a pure substance and is therefore a powerful tool for identification and purity assessment.[6]
Thermodynamics of Melting
In a crystalline solid, molecules are arranged in a highly ordered, three-dimensional lattice structure, held together by intermolecular forces. As the substance is heated, molecules vibrate with increasing energy. Melting initiates when the vibrational energy becomes sufficient to overcome these lattice forces, allowing the molecules to break free from their fixed positions.[6] The energy required for this phase change is known as the enthalpy of fusion.
The Impact of Impurities: Melting Point Depression
The presence of even small amounts of soluble impurities will almost always result in a depression of the melting point and a broadening of the melting range (the temperature range from the first appearance of liquid to the complete liquefaction of the solid).[3]
This phenomenon, known as freezing-point depression, is a colligative property. The impurity disrupts the uniform crystal lattice, weakening the intermolecular forces that must be overcome. Less thermal energy is therefore required to initiate melting. As melting proceeds, the concentration of the impurity in the remaining solid increases, further depressing the melting point and leading to the characteristic broad range. A sharp melting range (typically ≤1.5 °C) is a strong indicator of high purity for a small organic molecule.[3]
Synthesis, Purification, and Expected Purity
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that can affect its melting point.
Synthetic Pathway
The most common and direct synthesis involves the acylation of n-butylamine with 4-nitrobenzoyl chloride, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.
Caption: Workflow for accurate melting point determination.
Detailed Step-by-Step Methodology
1. Sample Preparation:
- Causality: Large crystals pack poorly, creating air pockets that lead to uneven heat transfer and an inaccurate, broad melting range. * Action: Place a small amount of the crystalline this compound on a watch glass. If the crystals are not a fine powder, gently crush them using a clean spatula or a mortar and pestle. Ensure the sample is completely dry, as residual solvent will act as an impurity.
2. Capillary Tube Packing:
- Causality: An excessive amount of sample will exhibit a large thermal gradient, causing a broad melting range. A loosely packed sample will heat unevenly. * Action: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount (2-3 mm) enters the tube. [3]Turn the tube upright and tap its bottom gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the sealed end.
3. Instrument Setup & Rough Determination:
- Causality: A rapid initial determination saves time by identifying the approximate melting temperature. [3] * Action: Place the packed capillary into the heating block of the apparatus. Set a fast heating rate (e.g., 10-20 °C per minute). Observe the sample and record the approximate temperature at which it melts. This value is for guidance only. Allow the apparatus to cool to at least 20 °C below this approximate temperature.
4. Accurate Determination:
- Causality: A slow heating rate (1-2 °C per minute) is critical to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading. [3] * Action: Insert a new packed capillary. Rapidly heat the block to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.
5. Data Recording and Validation:
- Causality: The melting range provides more information about purity than a single temperature.
- Action: Observe the sample closely through the magnifier. Record the onset temperature , the point at which the first drop of liquid appears. Continue heating at the slow rate and record the clear point temperature , where the last solid crystal melts. The experiment should be repeated with a fresh capillary tube until two consistent values (within 1 °C) are obtained.
Data Interpretation and Context
Interpreting the Result
-
Sharp, High Melting Point: If the purified this compound melts over a narrow range (e.g., ≤ 1.5 °C), it is an indication of high purity.
-
Broad, Depressed Melting Point: If the sample melts over a wide range (> 3 °C) and at a temperature lower than expected based on similar compounds, it suggests the presence of impurities. The material should be re-purified before use in sensitive biological assays.
Comparative Data for Related Compounds
| Compound | Structure of N-substituent | Reported Melting Point (°C) | Source |
| 4-Nitrobenzamide | -H (Parent) | 199 - 201 | |
| N-isopropyl-4-nitrobenzamide | Isopropyl | 150 - 152 | |
| N-tert-butyl-4-nitrobenzamide | tert-Butyl | 157 - 158 |
The bulky tert-butyl and isopropyl groups disrupt the intermolecular hydrogen bonding and packing that is highly efficient in the parent 4-nitrobenzamide, leading to a significant drop in melting point. The linear n-butyl chain's effect is expected to be in a similar range, influenced by the efficiency of its crystal packing relative to its branched isomers.
Troubleshooting Common Issues
| Issue | Observation | Probable Cause(s) | Solution |
| Broad Melting Range | Range > 3 °C | 1. Sample is impure.2. Heating rate too fast.3. Poor packing/too much sample. | 1. Recrystallize the sample.2. Repeat with 1-2 °C/min ramp.3. Repack a new capillary correctly. |
| Sample Disappears | Sample shrinks or vanishes before melting. | Sublimation. | Use a sealed capillary tube. |
| Sample Decomposes | Sample darkens or turns to gas. | Compound is unstable at its melting point. | Report the decomposition temperature. A Kofler bench may be useful. [9] |
Conclusion
The melting point of this compound is a fundamental yet currently undocumented physical property. For researchers in drug discovery and medicinal chemistry, its determination is not a trivial exercise but a mandatory first step in quality control. It serves as a rapid, reliable, and inexpensive method to assess the purity of a synthesized or purchased batch, ensuring the integrity of subsequent biological and pharmacological studies. By following the detailed protocol and interpretive guidelines presented here, scientists can confidently characterize their material, validate its suitability for research, and contribute to the generation of reproducible scientific data in the pursuit of new therapeutics.
References
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Chemsrc. N-butyl-4-nitro-benzamide | CAS#:51207-98-8. [Link]
-
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-
MIT Digital Lab Techniques Manual. Melting Point. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Royal Society of Chemistry. Supporting Information for "A green and efficient one-pot synthesis of N-alkyloxaziridines and their application in the amidation of aldehydes". [Link]
-
PubChemLite. This compound (C11H14N2O3). [Link]
-
Chemsrc. 4-Nitrobenzamide | CAS#:619-80-7. [Link]
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MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]
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-
National Library of Medicine. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]
-
MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]
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Spectroscopic Blueprint of N-butyl-4-nitrobenzamide: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the expected spectroscopic signature of N-butyl-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of a complete, published experimental dataset for this specific molecule, this document serves as a robust predictive framework. By synthesizing data from closely related analogs and foundational spectroscopic principles, we offer a reliable blueprint for the characterization and identification of this compound. The methodologies and interpretations herein are designed to be a self-validating system for any scientist undertaking the synthesis and analysis of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's architecture is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with atoms systematically numbered to facilitate unambiguous assignment in the subsequent NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum is predicted to be highly characteristic, clearly resolving the aromatic and aliphatic regions.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical.[1] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the amide proton (N-H) may exchange with trace amounts of D₂O or exhibit broadening. For clearer observation of the N-H signal and potential hydrogen bonding interactions, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the multiplets in the butyl chain.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum over a spectral width of -2 to 12 ppm.
-
Perform 16 to 64 scans, depending on the sample concentration.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are based on the analysis of similar structures and established substituent effects.[2][3][4][5] The electron-withdrawing nature of the nitro and amide groups strongly deshields the aromatic protons, shifting them downfield.
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Amide N-H) | ~8.2 - 8.6 (broad s or t) | Triplet (t) | ~5-6 Hz | 1H |
| H-3, H-5 | ~8.25 - 8.35 | Doublet (d) | ~8-9 Hz | 2H |
| H-2, H-6 | ~7.90 - 8.00 | Doublet (d) | ~8-9 Hz | 2H |
| H-8 (-NH-CH₂ -) | ~3.40 - 3.50 | Quartet (q) | ~7 Hz | 2H |
| H-9 (-CH₂-CH₂ -CH₂-) | ~1.55 - 1.65 | Sextet (p) | ~7 Hz | 2H |
| H-10 (-CH₂-CH₂ -CH₃) | ~1.35 - 1.45 | Sextet (p) | ~7 Hz | 2H |
| H-11 (-CH₃ ) | ~0.90 - 1.00 | Triplet (t) | ~7 Hz | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.9-8.4 ppm): The para-substitution on the benzene ring creates a classic AA'BB' system, which often appears as two distinct doublets.[2] The protons H-3 and H-5, being ortho to the highly electron-withdrawing nitro group, are expected to be the most downfield. The protons H-2 and H-6, ortho to the carbonyl group, will appear slightly upfield of H-3/H-5.
-
Amide Proton (δ 8.2-8.6 ppm): The N-H proton signal is typically broad due to quadrupole effects from the nitrogen atom and potential chemical exchange. In CDCl₃, it may be a broad singlet. In DMSO-d₆, it is often a sharper triplet due to coupling with the adjacent CH₂ group (H-8).
-
Aliphatic Region (δ 0.9-3.5 ppm): The butyl chain should be clearly resolved. The H-8 protons, directly attached to the amide nitrogen, are the most deshielded of the alkyl group and are expected to appear as a quartet. The terminal methyl group (H-11) will be the most upfield signal, appearing as a triplet. The two central methylene groups (H-9 and H-10) will appear as overlapping multiplets (sextets) in the δ 1.3-1.7 ppm range.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. As each chemically non-equivalent carbon atom typically produces a single peak, this technique is excellent for confirming the number of unique carbons and identifying functional groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
The spectral width is typically 0 to 220 ppm.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H spectrum.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on standard values for aromatic, amide, and alkyl carbons, adjusted for substituent effects.[3][4][6]
| Assigned Carbons | Predicted δ (ppm) |
| C7 (C=O) | ~165 |
| C4 (C-NO₂) | ~149 |
| C1 (C-C=O) | ~141 |
| C2, C6 | ~128 |
| C3, C5 | ~124 |
| C8 (-NH-C H₂) | ~40 |
| C9 (-C H₂-CH₂-CH₃) | ~31 |
| C10 (-C H₂-CH₃) | ~20 |
| C11 (-C H₃) | ~14 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C7): The amide carbonyl carbon is expected to resonate significantly downfield, around δ 165 ppm.
-
Aromatic Carbons (C1-C6): Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) and the carbon attached to the amide function (C1) will be the most downfield due to direct attachment to electron-withdrawing groups. The two pairs of equivalent carbons (C2/C6 and C3/C5) will appear as the other two signals.
-
Aliphatic Carbons (C8-C11): The four distinct carbons of the butyl chain will appear in the upfield region (δ 10-45 ppm). C8, being attached to the nitrogen, will be the most downfield. The terminal methyl carbon (C11) will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the secondary amide and the nitro group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: A background spectrum of the clean, empty ATR crystal is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
The predicted frequencies are based on established correlation tables and data from similar aromatic nitro-amides.[7][8]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amide |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2960 - 2850 | Medium | C-H Stretch | Aliphatic (Butyl) |
| ~1640 - 1660 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1520 - 1540 | Strong | N-O Asymmetric Stretch | Nitro Group |
| ~1510 - 1550 | Strong | N-H Bend (Amide II) | Secondary Amide |
| ~1340 - 1350 | Strong | N-O Symmetric Stretch | Nitro Group |
Interpretation of the Predicted IR Spectrum
The simultaneous presence of several key bands provides a definitive fingerprint for this compound:
-
A sharp peak around 3330 cm⁻¹ for the N-H stretch is a clear indicator of a secondary amide.[7]
-
A very strong absorption around 1650 cm⁻¹ corresponds to the C=O (Amide I) stretch.
-
Two strong bands, one around 1530 cm⁻¹ (asymmetric) and another around 1345 cm⁻¹ (symmetric), are characteristic of the nitro (NO₂) group .
-
A strong N-H bend (Amide II) peak, often found near 1530 cm⁻¹ , may overlap with the asymmetric nitro stretch, resulting in a broad, intense absorption band in this region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₁₄N₂O₃, with a monoisotopic mass of 222.10 g/mol .[9] The key fragmentation pathway for aromatic amides involves α-cleavage at the carbonyl group.
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N-Butyl-4-Nitrobenzamide: A Technical Guide to Unexplored Biological Potential
Introduction
N-butyl-4-nitrobenzamide is a chemical compound belonging to the benzamide class, characterized by a benzene ring substituted with a nitro group and an amide group. The amide nitrogen is further substituted with a butyl group. While the broader family of benzamides and nitroaromatics has been the subject of extensive research in medicinal chemistry, this compound itself remains a relatively under-explored molecule. This guide aims to synthesize the available information on structurally related compounds to build a predictive framework for the potential biological activities of this compound. We will delve into prospective therapeutic areas, propose mechanisms of action, and provide detailed experimental protocols for researchers and drug development professionals to validate these hypotheses.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C11H14N2O3 | [1] |
| Molecular Weight | 222.24 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 51207-98-8 | |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)[O-] | [1] |
Part 1: Predicted Biological Activities and Mechanistic Hypotheses
Direct experimental evidence for the biological activities of this compound is sparse in publicly available literature. However, by examining the bioactivities of structurally analogous compounds, we can infer potential therapeutic applications and mechanisms of action.
Antimycobacterial Activity
The nitrobenzamide scaffold is a known pharmacophore in the development of antitubercular agents. Specifically, derivatives of nitrobenzamide have been identified as inhibitors of the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).[3][4]
Mechanistic Hypothesis: The prevailing hypothesis for the antimycobacterial action of nitroaromatic compounds is that they act as prodrugs. The nitro group is reduced within the mycobacterial cell to a nitroso species, which then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme.[4] DprE1 is crucial for the synthesis of a key component of the mycobacterial cell wall.
However, a study on a library of N-alkyl nitrobenzamides revealed that the position of the nitro group is critical for activity. The relocation of the nitro group to the 4-position, as in this compound, was found to significantly diminish antimycobacterial activity compared to 3,5-dinitrobenzamide derivatives.[3] This suggests that while the N-butyl group might contribute to favorable pharmacokinetic properties, the 4-nitro substitution pattern may not be optimal for potent DprE1 inhibition.
Proposed DprE1 Inhibition Pathway:
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory and General Antimicrobial Activities
Benzamide derivatives have been reported to possess anti-inflammatory and broad-spectrum antimicrobial activities. [5][6][7]The anti-inflammatory effects of some salicylamides, a related class of compounds, are attributed to the inhibition of prostaglandin synthesis. [7] Mechanistic Hypothesis:
-
Anti-inflammatory: this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
-
Antimicrobial: The compound could exert a bacteriostatic or bactericidal effect against various pathogens by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Part 2: Experimental Protocols for Validation
The following section provides detailed, step-by-step methodologies for investigating the potential biological activities of this compound.
Synthesis of this compound
A standard synthetic approach involves the acylation of butylamine with 4-nitrobenzoyl chloride. [3][5] Protocol:
-
Dissolve 4-nitrobenzoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add butylamine (1.1 equivalents) dropwise to the cooled solution while stirring. A base such as triethylamine (1.2 equivalents) can be included to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its identity and purity.
In Vitro Antimycobacterial Susceptibility Testing
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare an inoculum of Mycobacterium tuberculosis H37Rv to a final concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
In Vitro Anticancer Activity Assay
Protocol: MTT Cell Viability Assay
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [8]2. Treat the cells with serial dilutions of this compound (prepared in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Screening:
Caption: A streamlined workflow for the initial screening and mechanistic evaluation of this compound's anticancer potential.
Conclusion
This compound represents a molecule with a foundation in pharmacologically active scaffolds, yet its specific biological profile remains to be elucidated. Based on the activities of related nitrobenzamide and N-alkyl benzamide compounds, promising avenues for investigation include its potential as an antimycobacterial and anticancer agent. The diminished activity reported for 4-nitro substituted benzamides in the context of tuberculosis suggests that its potential may be greater in other therapeutic areas such as oncology. The experimental protocols outlined in this guide provide a robust framework for initiating a comprehensive evaluation of this compound, potentially uncovering novel therapeutic applications for this compound.
References
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PubChem. N-tert-Butyl-4-nitrobenzamide. [Link]
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MDPI. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. [Link]
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MDPI. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences. [Link]
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PubChemLite. This compound (C11H14N2O3). [Link]
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PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
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PubMed. (1999). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Il Farmaco. [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. [Link]
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PubMed. (2017). Anticancer Activity of Stilbene-Based Derivatives. Archiv der Pharmazie. [Link]
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The Strategic Intermediate: A Technical Guide to N-butyl-4-nitrobenzamide in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutic agents. N-butyl-4-nitrobenzamide, a seemingly unassuming molecule, represents a cornerstone building block, offering a gateway to a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role as a precursor in the generation of bioactive molecules. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illuminate the pathway from this intermediate to potential therapeutic applications, equipping researchers and drug development professionals with actionable insights.
Introduction: The Unseen Value of a Workhorse Intermediate
This compound (CAS No: 51207-98-8) is a substituted benzamide that, at first glance, appears to be a simple organic molecule.[1] However, its true value lies in the strategic placement of its functional groups: a reactive nitro group and a modifiable n-butylamide chain. The electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aromatic ring and provides a versatile handle for chemical transformation, most notably its reduction to a primary amine. This transformation is the linchpin of its utility, converting the molecule into a scaffold for further elaboration in drug design.
The n-butyl group, while seemingly simple, imparts a degree of lipophilicity that can be crucial for modulating the pharmacokinetic properties of the final drug candidate, such as membrane permeability and metabolic stability. It is the interplay of these features that positions this compound as a key intermediate in the synthesis of more complex molecular architectures with potential therapeutic applications.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 51207-98-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly found for n-butyl isomer | |
| Boiling Point | 404.8°C at 760 mmHg (Predicted) | [2] |
| Density | 1.162 g/cm³ (Predicted) | [2] |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Data (Predicted and based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.25 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂), ~7.90 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), ~6.20 (br s, 1H, NH), ~3.45 (q, J=7.2 Hz, 2H, N-CH₂), ~1.60 (m, 2H, CH₂), ~1.40 (m, 2H, CH₂), ~0.95 (t, J=7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~165.0 (C=O), ~149.5 (C-NO₂), ~141.0 (C-C=O), ~128.0 (Ar-CH), ~123.5 (Ar-CH), ~40.5 (N-CH₂), ~31.5 (CH₂), ~20.0 (CH₂), ~13.8 (CH₃).
-
IR (KBr, cm⁻¹): ~3330 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1520 & ~1345 (NO₂ asymmetric and symmetric stretch).
-
Mass Spectrometry (EI): m/z (%) = 222 (M⁺), 179, 150, 120, 104.
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The rationale for using the acyl chloride is its high reactivity, which ensures a favorable reaction rate and high yield. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the n-butylamine nucleophile.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzoyl chloride (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of n-butylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
The Gateway Transformation: Reduction to N-butyl-4-aminobenzamide
The true utility of this compound as a chemical intermediate is unlocked through the reduction of its nitro group to a primary amine, yielding N-butyl-4-aminobenzamide. This transformation is a critical step in many synthetic pathways in drug discovery.
Caption: Synthetic pathway from starting materials to this compound and its subsequent reduction to the key bioactive precursor, N-butyl-4-aminobenzamide.
Common and effective methods for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. The choice of method often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.
Application in Drug Development: A Case Study in Anticonvulsant Research
The resulting N-butyl-4-aminobenzamide is a valuable scaffold for the development of new therapeutic agents. A notable example is the investigation of 4-aminobenzamide derivatives for their anticonvulsant properties. Research has shown that a series of 4-aminobenzamides of simple primary and secondary amines exhibit anticonvulsant effects in animal models.[3]
In these studies, compounds were evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole. For N-alkyl amides, the potency was found to be influenced by the nature of the alkyl group. While the study highlighted 4-amino-N-amylbenzamide as particularly potent, the investigation into a series of N-alkyl benzamides demonstrates the principle of using the N-butyl-4-aminobenzamide core to generate and test a library of compounds for biological activity.[3] This underscores the role of this compound as a critical starting material for such exploratory medicinal chemistry programs.
The primary amino group of N-butyl-4-aminobenzamide serves as a versatile point for further chemical modification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors. 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is more than just a simple organic compound; it is a strategic intermediate that provides a reliable and efficient entry point into a class of compounds with demonstrated pharmacological potential. Its straightforward synthesis and the versatile reactivity of its nitro group make it an invaluable tool for medicinal chemists. By understanding the synthesis, reactivity, and potential applications of this compound, researchers and drug development professionals can leverage this key building block to accelerate the discovery of novel therapeutics.
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Chemsrc. (n.d.). N-butyl-4-nitro-benzamide | CAS#:51207-98-8. Retrieved from [Link]
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. Retrieved from [Link]
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Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmacy and Pharmaceutical Sciences, 12(4), 2260-2266. Retrieved from [Link]
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-
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An In-depth Technical Guide to the Safe Handling of N-butyl-4-nitrobenzamide
This document provides a comprehensive technical guide for the safe handling, use, and disposal of N-butyl-4-nitrobenzamide (CAS No. 51207-98-8) in a research and development setting. As specific toxicological and hazard data for this compound are not extensively published, this guide is built upon established principles for handling nitroaromatic compounds and data from close structural analogs. The core philosophy of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical class until more definitive data becomes available.
Section 1: Compound Identification and Physicochemical Profile
A thorough understanding of a chemical's identity and physical properties is the foundation of a robust safety protocol. These characteristics influence its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
1.1. Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 51207-98-8[1]
-
Molecular Formula: C₁₁H₁₄N₂O₃[1]
-
Molecular Weight: 222.24 g/mol [1]
-
Synonyms: N-butyl-p-nitrobenzamide
1.2. Physicochemical Data
The following table summarizes the known physical and chemical properties of this compound. This data is essential for designing appropriate experimental and storage conditions.
| Property | Value | Source |
| Density | 1.162 g/cm³ | [1] |
| Boiling Point | 404.8 °C at 760 mmHg | [1] |
| Flash Point | 198.6 °C | [1] |
| LogP | 3.03880 | [1] |
Note: Some vendors supply this compound for research purposes without providing extensive analytical data, placing the responsibility on the user to confirm identity and purity.[2]
Section 2: Hazard Assessment and Toxicological Context
Due to the limited availability of specific GHS hazard classifications for this compound, a conservative risk assessment must be performed based on its chemical family: aromatic nitro-compounds. This class of chemicals presents significant health hazards that must be respected.[3]
2.1. Core Directive: The Precautionary Principle
Given the absence of comprehensive toxicological data, this compound must be handled as a substance with significant potential for acute and chronic health effects. The protocols outlined in this guide are based on the known hazards of structural analogs such as 4-Nitrobenzamide and the general toxicological profile of nitroaromatics.
2.2. Known Hazards of the Nitroaromatic Class
-
High Acute Toxicity: Structural analogs like 4-Nitrobenzamide are classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4][5] It is imperative to assume this compound shares this profile.
-
Skin Absorption and Systemic Effects: Aromatic nitro-compounds are readily absorbed through intact skin.[3] This exposure route can lead to systemic toxicity. The most prominent health hazard associated with this class is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blue or ashen-grey appearance of the skin).[3][6]
-
Irritation: Analogs are known to cause skin and serious eye irritation.[4][7] Direct contact must be avoided.
-
Recalcitrance and Environmental Hazard: The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, posing a potential environmental hazard.[8]
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
-
Substitution: The most effective control is to substitute this compound with a less hazardous alternative if the experimental design permits.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are mandatory .
-
Primary Containment: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
-
Administrative Controls: These are work policies and procedures designed to reduce exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for the handling, storage, and disposal of this compound before work begins.
-
Personal Hygiene: Users must wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this chemical is used.[4]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, so its use must be coupled with the controls above.
Section 4: Standard Operating Procedures (SOPs)
The following protocols are mandatory for all personnel working with this compound.
4.1. Protocol: Personal Protective Equipment (PPE) Selection
-
Hand Protection: Wear chemically resistant gloves. Given the high risk of skin absorption, double-gloving (e.g., nitrile gloves) is strongly recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes (meeting EU Standard EN166 or OSHA 29 CFR 1910.133).[4] A face shield should be worn over goggles during procedures with a high splash risk.
-
Body Protection: A buttoned, long-sleeved laboratory coat must be worn at all times. Ensure the material offers adequate chemical resistance.
-
Respiratory Protection: Not typically required if all work is performed within a certified fume hood. If a situation arises where the fume hood is not available or fails, an appropriate respirator (e.g., NIOSH-approved OV/AG/P99 cartridge respirator) must be used.[9]
4.2. Protocol: Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operational. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before starting.
-
Execution: Don all required PPE. Perform all transfers of the solid powder slowly and carefully to minimize the generation of airborne dust.
-
Cleanup: After weighing, gently wipe down the balance and surrounding surfaces inside the hood with a solvent-dampened towel (e.g., 70% ethanol) to remove any residual particles. Dispose of the towel as hazardous waste.
4.3. Protocol: Storage and Transportation
-
Storage: Store the compound in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] The container must be tightly closed and clearly labeled with the chemical name and primary hazards.
-
Transportation: When transporting the chemical within the laboratory or facility, use a secondary, shatter-proof container to mitigate the risk of spills from a dropped or broken primary container.
Section 5: Emergency Response Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Sources
- 1. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]
- 2. cenmed.com [cenmed.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. fishersci.com [fishersci.com]
- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 7. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
Methodological & Application
Application Notes and Protocols for the Purification of N-butyl-4-nitrobenzamide by Recrystallization
Introduction
N-butyl-4-nitrobenzamide is a substituted aromatic amide with potential applications in various fields of chemical research and development, including as an intermediate in organic synthesis. The purity of such compounds is paramount for achieving reliable and reproducible results in downstream applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, intended for researchers, scientists, and drug development professionals.
Guiding Principles of Recrystallization
The success of a recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[1][2]:
-
High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the crude this compound at or near its boiling point.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.
Based on the structural characteristics of this compound (an aromatic amide), polar solvents are generally a good starting point for solubility testing. For amides, ethanol, acetone, and acetonitrile are often suitable choices. Furthermore, a mixed solvent system, such as ethanol and water, can be highly effective for purifying amides[3].
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Solvents: The chosen solvents may be flammable and have their own specific hazards. Ensure that all heating is performed using a steam bath or a heating mantle with a stirrer, and avoid open flames.
Experimental Protocol
This protocol is divided into two key stages: solvent selection through solubility testing and the full recrystallization procedure.
Part 1: Solvent Selection - A Practical Approach
The selection of the optimal solvent is the most critical step for a successful recrystallization. The following procedure outlines a systematic approach to determine the best solvent for this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water)
-
Test tubes and a test tube rack
-
Spatula
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To the first test tube, add the first potential solvent dropwise at room temperature, gently agitating the mixture after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals.
-
Repeat this process for each of the selected potential solvents.
Solvent Suitability Assessment:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Assessment |
| Ethanol | Low | High | Abundant, well-formed crystals | Excellent Candidate |
| Water | Insoluble | Insoluble | No dissolution | Unsuitable (as a single solvent) |
| Acetone | High | High | Poor recovery | Unsuitable |
| Ethyl Acetate | Moderate | High | Moderate recovery | Possible, but likely not optimal |
| Ethanol/Water | To be determined based on ratio | To be determined based on ratio | Potentially excellent | Promising Mixed Solvent System |
Based on general principles for amides, ethanol or an ethanol/water mixture is anticipated to be the most effective.
Part 2: Detailed Recrystallization Protocol for this compound (Using Ethanol)
This protocol assumes that ethanol has been identified as the optimal solvent from the preliminary tests.
Materials and Equipment:
-
Crude this compound (e.g., 5.0 g)
-
Ethanol (reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or steam bath with a magnetic stirrer
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a heating mantle with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling[1].
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the heating mantle.
-
Place a powder funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities[4].
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Continue to draw air through the crystals for several minutes to aid in preliminary drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.
-
Calculate the percent recovery.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a small crystal can also help. |
| No Crystal Formation | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | If too much solvent was used, evaporate some of the solvent and allow it to cool again. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Be meticulous during transfers. |
References
-
University of California, Los Angeles - Chemistry. Recrystallization - Single Solvent. [Link]
-
University of Houston. Experiment 9 — Recrystallization. [Link]
-
Mohawk Valley Community College. Experiment 2: Recrystallization. [Link]
-
Academia.edu. EXPERIMENT (3) Recrystallization. [Link]
-
PubChem. 4-Nitrobenzamide. [Link]
Sources
Application Note: N-butyl-4-nitrobenzamide as an Internal Standard for HPLC Analysis
Abstract
This application note provides a comprehensive guide for the utilization of N-butyl-4-nitrobenzamide as an internal standard (IS) in High-Performance Liquid Chromatography (HPLC) for quantitative analysis. We will explore the fundamental principles of internal standardization, the rationale for selecting this compound based on its physicochemical properties, and detailed protocols for its implementation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of their chromatographic methods.
The Foundational Role of Internal Standards in Quantitative HPLC
In quantitative HPLC analysis, the goal is to determine the precise concentration of a target analyte. The external standard method, which relies on comparing the detector response of the analyte in a sample to the response of known standards, is straightforward but susceptible to errors. Variations in injection volume, minor fluctuations in instrument conditions (flow rate, detector lamp intensity), and inconsistencies during sample preparation can compromise the accuracy and precision of the results[1][2].
The internal standard method is a powerful technique to mitigate these sources of error[3][4]. In this approach, a fixed concentration of a non-interfering compound, the internal standard, is added to every sample, calibrator, and quality control sample. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard[3]. Because both the analyte and the IS are subjected to the same conditions, any procedural variations will affect both compounds proportionally, leaving the ratio of their peak areas constant. This normalization leads to a significant improvement in method robustness and data reliability[1][5].
The selection of an appropriate internal standard is critical and should be based on a set of key criteria[1][6]:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure similar behavior during sample extraction and chromatography.
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.
-
Purity and Stability: The IS must be highly pure and chemically stable throughout the analytical process.
-
Non-interference: It must not be naturally present in the sample matrix.
-
Detector Response: It should produce a clean, symmetrical peak and a response that is comparable to the analyte at the chosen concentration.
Selection Rationale: Why this compound?
This compound is a compelling candidate for an internal standard in reversed-phase HPLC for several reasons rooted in its molecular structure:
-
Aromatic Core and Amide Linkage: The benzamide core makes it structurally analogous to a wide range of pharmaceutical compounds and their metabolites, ensuring similar interactions with reversed-phase columns (e.g., C18, C8).
-
Nitro Group Chromophore: The para-nitro group (-NO2) is a strong chromophore, providing significant UV absorbance. This makes it easily detectable at low concentrations, typically in the 254-280 nm range, which is common for many aromatic analytes.
-
Tunable Hydrophobicity: The N-butyl group provides a moderate level of hydrophobicity (LogP ≈ 3.0)[7]. This ensures good retention on reversed-phase columns, allowing it to elute in a suitable retention window for many small molecule drugs. Its retention time can be modulated by adjusting the organic modifier concentration in the mobile phase.
-
Chemical Stability: The benzamide linkage is generally stable under typical HPLC mobile phase conditions (pH 3-8), and the nitroaromatic system is robust.
These features make this compound a potentially excellent internal standard for the quantification of aromatic amides, nitroaromatic compounds, and other small molecules with similar polarity and UV characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₃ | [7] |
| Molecular Weight | 222.24 g/mol | [7] |
| CAS Number | 51207-98-8 | [7] |
| LogP | 3.03880 | [7] |
| Boiling Point | 404.8°C at 760 mmHg | [7] |
| Appearance | White to off-white powder (predicted) | [8] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, DMF | [9] |
Note: Solubility is inferred from the structurally similar p-nitrobenzamide and general chemical principles. It is recommended to confirm solubility experimentally.
Protocols for Implementation
Preparation of Internal Standard Solutions
Accurate preparation of the IS solutions is critical for the success of the quantitative method.
Protocol 1: Preparation of IS Stock and Working Solutions
-
Equipment and Materials:
-
This compound (≥98% purity)
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
-
-
Preparation of 1.0 mg/mL Stock Solution:
-
Accurately weigh approximately 10.0 mg of this compound directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 7 mL of HPLC-grade Methanol (or Acetonitrile).
-
Sonicate for 5-10 minutes or until all solid has completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the 10 mL mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity.
-
Transfer to a labeled, amber glass vial and store at 2-8°C. This stock solution should be stable for several months, but stability should be verified.
-
-
Preparation of 10 µg/mL Working Solution:
-
Pipette 1.0 mL of the 1.0 mg/mL Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
-
Cap and invert thoroughly to mix. This working solution should be prepared fresh daily or weekly, and its stability should be assessed.
-
Sample Preparation and Analysis Workflow
The internal standard must be added to all samples and standards at a consistent concentration before any volume-dependent step.
Caption: General workflow for sample preparation and analysis using an internal standard.
Suggested HPLC-UV Method Parameters (Starting Point)
This is a general-purpose starting method that should be optimized for the specific analyte of interest.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of many analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 90% B over 10 min | A generic gradient to elute compounds of varying polarity. Adjust as needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted. |
| Detection | UV at 265 nm | The nitroaromatic group has strong absorbance around this wavelength. |
Method Validation Protocol (ICH Q2(R1) Framework)
A method utilizing an internal standard must be thoroughly validated to demonstrate its suitability for the intended purpose. The following protocol is based on the ICH Q2(R1) guidelines[10][11][12].
Caption: A logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Validation Protocols:
-
Specificity: Analyze blank matrix (e.g., plasma, formulation buffer), matrix spiked only with IS, matrix spiked only with analyte, and matrix spiked with both. Ensure no endogenous peaks interfere with the analyte or IS peaks[13].
-
Linearity: Prepare a calibration curve with at least 5-7 concentration levels, each spiked with the fixed IS concentration. Plot the ratio of (Analyte Peak Area / IS Peak Area) versus the analyte concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 or 6 per level). The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicates of the LQC, MQC, and HQC samples on the same day. The relative standard deviation (%RSD) should be ≤15%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days, preferably with different analysts or equipment. The %RSD over the different runs should be ≤15%.
-
-
Stability: Assess the stability of the analyte and IS in the stock solutions and in processed samples under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).
Data Analysis and Calculation
The concentration of the analyte is determined using the Response Factor (RF) derived from the calibration curve.
-
Calculate the Response Factor (RF): For each calibration standard, calculate the Area Ratio and the Concentration Ratio.
-
Area Ratio = Peak Area of Analyte / Peak Area of IS
-
Concentration Ratio = Concentration of Analyte / Concentration of IS Perform a linear regression of Area Ratio (y-axis) vs. Concentration Ratio (x-axis). The equation of the line will be y = mx + b, where m is the slope (the Response Factor) and b is the y-intercept.
-
-
Quantify the Unknown Sample:
-
Analyze the unknown sample that has been spiked with the same concentration of IS.
-
Calculate the Area Ratio from the resulting chromatogram.
-
Use the regression equation to calculate the Concentration Ratio for the unknown sample: Concentration Ratio (unknown) = (Area Ratio (unknown) - b) / m
-
Calculate the final concentration of the analyte in the unknown sample: Concentration of Analyte (unknown) = Concentration Ratio (unknown) * Concentration of IS
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution between Analyte and IS | Inappropriate mobile phase composition; Wrong column chemistry. | Modify the gradient slope or the organic/aqueous ratio. Try a different column (e.g., Phenyl-Hexyl). |
| Variable IS Peak Area | Inconsistent addition of IS; IS instability; Autosampler precision issue. | Ensure consistent, accurate pipetting of IS. Verify IS stability. Run system suitability tests on the autosampler. |
| IS Peak Tailing or Splitting | Column degradation; Sample solvent stronger than mobile phase; Co-eluting interference. | Replace the column or use a guard column. Ensure sample is dissolved in a solvent similar to the initial mobile phase. Check specificity with blank matrix. |
| Non-linear Calibration Curve | Detector saturation; Inaccurate standard preparation; Analyte or IS instability at certain concentrations. | Check analyte concentration range; dilute if necessary. Re-prepare calibration standards carefully. Verify stability. |
References
-
ResearchGate. (2014). How to choose an HPLC internal standard?[Link][6]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link][1]
-
Chemistry Stack Exchange. (2025). To use Internal Standard (IS) for HPLC-DAD?[Link][2]
-
Chemsrc. N-butyl-4-nitro-benzamide | CAS#:51207-98-8. [Link][7]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][14]
-
Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link][3]
-
WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link][15]
-
ComplianceOnline. HPLC Analytical Method Development and Validation. [Link][17]
-
ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link][18]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link][19]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][20]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][21]
-
LCGC International. When Should an Internal Standard be Used?[Link][4]
-
ACS Publications. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. [Link][9]
-
PubMed. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. [Link][22]
-
ResearchGate. (2016). How to use internal standard on HPLC?[Link][5]
Sources
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
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- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]
- 8. guidechem.com [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. welchlab.com [welchlab.com]
- 16. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. HPLC Analytical Method [traincompliance.us]
- 18. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-butyl-4-nitrobenzamide in Enzyme Inhibition Assays
A Technical Guide for the Investigation of N-butyl-4-nitrobenzamide as a Putative Sirtuin 2 (SIRT2) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound this compound is a chemical entity for which there is currently no established biological activity as an enzyme inhibitor in publicly available literature. This document presents a hypothetical framework and detailed protocols for its investigation as a potential inhibitor of Sirtuin 2 (SIRT2). This hypothesis is formulated based on the well-documented inhibitory activities of other benzamide-containing molecules against sirtuin enzymes.[1][2][3] The methodologies outlined herein are based on established, robust assays for sirtuin activity and are intended to serve as a starting point for experimental validation.
Introduction: The Rationale for Investigating this compound as a SIRT2 Inhibitor
Sirtuins are a family of NAD⁺-dependent lysine deacylases (SIRT1-7 in mammals) that are critical regulators of cellular homeostasis, metabolism, DNA repair, and aging.[4][5][6] Their dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][6][7] Sirtuin 2 (SIRT2), a predominantly cytosolic sirtuin, has emerged as a particularly compelling therapeutic target.[8] Inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's and Huntington's diseases.[1][2]
The benzamide scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous potent and selective SIRT2 inhibitors.[1][2][3] Given this precedent, this compound, while uncharacterized, represents a logical candidate for investigation as a novel SIRT2 inhibitor. This guide provides the necessary technical protocols to systematically evaluate this hypothesis, from initial screening to IC₅₀ determination.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 51207-98-8 | [9] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [10] |
| Molecular Weight | 222.24 g/mol | [11] |
| IUPAC Name | This compound | [10] |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)[O-] | [10] |
Principle of the SIRT2 Inhibition Assay
The recommended methodology is a fluorogenic enzyme assay, a widely used and robust method for screening sirtuin inhibitors.[12][13] The principle of this assay is as follows:
-
Enzymatic Reaction: Recombinant human SIRT2 enzyme is incubated with a peptide substrate containing an acetylated lysine residue linked to a fluorophore, such as aminomethylcoumarin (AMC). In the presence of the co-factor NAD⁺, SIRT2 deacetylates the lysine residue.[12][13]
-
Developer Step: A developer solution, containing a protease (e.g., trypsin), is added. This protease specifically cleaves the deacetylated peptide, liberating the free AMC fluorophore.[13]
-
Signal Detection: The free AMC fluoresces upon excitation at a specific wavelength (typically ~350-380 nm), with emission measured at a higher wavelength (~440-460 nm). The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the activity of the SIRT2 enzyme.[13]
-
Inhibition Measurement: When an inhibitor like this compound is present, it will bind to SIRT2 and reduce its catalytic activity. This results in less deacetylation, less cleavage by the developer, and consequently, a decrease in the fluorescent signal. The degree of inhibition can be quantified by comparing the fluorescence in the presence of the compound to that of a control reaction (with no inhibitor).
This "mix-and-read" format is highly amenable to high-throughput screening in 96- or 384-well plates.[4]
Experimental Workflow and Protocols
The following section details a step-by-step protocol for determining the inhibitory potential of this compound against SIRT2.
Diagram of the Experimental Workflow
Caption: Workflow for SIRT2 Inhibition Assay.
Materials and Reagents
-
Recombinant Human SIRT2 (e.g., from Enzo Life Sciences, R&D Systems)
-
Fluorogenic SIRT2 substrate peptide (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Developer solution with Trypsin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Black, flat-bottom 96-well or 384-well assay plates
-
Fluorescence plate reader
Step-by-Step Protocol
1. Preparation of Solutions
-
This compound Stock (10 mM): Dissolve 2.22 mg of this compound (MW: 222.24 g/mol ) in 1 mL of 100% DMSO. Vortex until fully dissolved. This is your high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the inhibitor in 100% DMSO. For a typical 8-point dose-response curve, you might prepare concentrations from 10 mM down to 0.1 µM.
-
SIRT2 Enzyme Working Solution: Dilute the recombinant SIRT2 enzyme in cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the nM range. The optimal concentration should be determined empirically by running an enzyme titration curve). Keep on ice.
-
Substrate/NAD⁺ Mix: Prepare a solution in assay buffer containing the fluorogenic peptide substrate and NAD⁺, each at 2X their desired final concentrations (e.g., 50 µM peptide and 500 µM NAD⁺). Protect from light.
-
Controls:
-
Negative Control (0% Inhibition): 100% DMSO (vehicle).
-
Positive Control (100% Inhibition): A known SIRT2 inhibitor (e.g., Nicotinamide at 5 mM final concentration).[14]
-
2. Assay Procedure (96-well format)
-
Add Inhibitor: To the wells of a black 96-well plate, add 1 µL of the serially diluted this compound solutions or controls (DMSO, positive control).
-
Add Enzyme: Add 50 µL of the SIRT2 enzyme working solution to all wells except for the "No Enzyme" blank wells. To the blank wells, add 50 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Start Reaction: Add 50 µL of the Substrate/NAD⁺ mix to all wells to initiate the enzymatic reaction. The total volume in each well should now be 101 µL (the volume of the inhibitor is often considered negligible, or calculations are adjusted accordingly).
-
Enzymatic Incubation: Incubate the plate at 37°C for 60-90 minutes. Protect from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction & Develop Signal: Add 50 µL of the developer solution to all wells.
-
Final Incubation: Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and development of the fluorescent signal.
-
Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis and Interpretation
1. Background Subtraction: Subtract the average fluorescence value of the "No Enzyme" blank wells from all other wells.
2. Calculation of Percent Inhibition: Use the following formula to calculate the percentage of SIRT2 inhibition for each concentration of this compound:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank))
Where:
-
Signal_Inhibitor is the fluorescence from wells with the test compound.
-
Signal_DMSO is the fluorescence from the negative control (vehicle) wells.
-
Signal_Blank is the background fluorescence from the no-enzyme control.
3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half. To determine the IC₅₀ value for this compound, plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).
Hypothesized Mechanism of Inhibition
Based on studies of similar benzamide inhibitors, this compound may act as a competitive inhibitor with respect to the acetylated peptide substrate.[1][5] The benzamide core could occupy the substrate-binding channel, with the n-butyl and nitro-phenyl groups potentially forming interactions within hydrophobic pockets of the SIRT2 active site.
Caption: Hypothesized SIRT2 Inhibition Mechanism.
Presentation of Quantitative Data
Results should be summarized in a clear, tabular format. The following is a template for presenting the determined IC₅₀ values.
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] | Hill Slope | Notes |
| This compound | SIRT2 | [Experimental Value] | [Value] | Initial screen. |
| Nicotinamide (Control) | SIRT2 | [Experimental Value] | [Value] | Literature IC₅₀ ~50-100 µM. |
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization of this compound as a SIRT2 inhibitor. Positive results from these assays—demonstrating potent and dose-dependent inhibition of SIRT2—would warrant further investigation. Subsequent steps should include:
-
Selectivity Profiling: Testing the compound against other sirtuin isoforms (SIRT1, SIRT3, etc.) to determine its selectivity profile.
-
Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD⁺.
-
Cell-Based Assays: Validating the inhibitory activity in a cellular context, for example, by measuring the acetylation status of known SIRT2 substrates like α-tubulin.[8][15]
By following these protocols, researchers can rigorously test the hypothesis and determine if this compound represents a novel and valuable chemical probe for studying SIRT2 biology or a lead compound for therapeutic development.
References
-
BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from [Link]
-
Gomes, P., et al. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH. Retrieved from [Link]
-
Gomes, P., et al. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. PMC - NIH. Retrieved from [Link]
-
Li, M., et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. ScienceOpen. Retrieved from [Link]
-
Bio-Techne. (n.d.). Sirtuin 1/SIRT1: Activity Assays. Retrieved from [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C11H14N2O3). PubChemLite. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. Retrieved from [Link]
-
Suzuki, T., et al. (n.d.). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC - NIH. Retrieved from [Link]
-
Williams, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
-
Williams, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. Retrieved from [Link]
-
Jung, M., et al. (2011). Structure-based development of novel sirtuin inhibitors. Aging-US. Retrieved from [Link]
-
Hoff, K. G., et al. (n.d.). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH. Retrieved from [Link]
-
Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Retrieved from [Link]
-
Tsai, Y.-C., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
Rotili, D., et al. (n.d.). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. PubMed Central. Retrieved from [Link]
-
Chemsrc. (2025, August 31). N-butyl-4-nitro-benzamide | CAS#:501207-98-8. Retrieved from [Link]
-
protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
El-fakı, A., et al. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]
-
Kim, D., et al. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. Retrieved from [Link]
-
Gertz, M., & Steegborn, C. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Retrieved from [Link]
-
I.R.I.S. (2024, August 4). Activation and inhibition of sirtuins: From bench to bedside. Retrieved from [Link]
-
G. A. O., et al. (2012). Sirtuin activators and inhibitors. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. NIH. Retrieved from [Link]
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Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of N-butyl-4-nitrobenzamide
Abstract
This document provides a comprehensive guide for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of N-butyl-4-nitrobenzamide. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction: The Analytical Challenge
This compound is a nitroaromatic amide, a chemical scaffold prevalent in various research and development sectors, including pharmaceuticals and material sciences. The presence of the nitro group and the amide linkage makes it a moderately polar compound with a strong UV chromophore, lending itself well to HPLC-UV analysis.[1][2][3] Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and quality control of starting materials or final products. This application note addresses the need for a validated analytical method that can separate the active pharmaceutical ingredient (API) from potential impurities and degradation products.
Method Development Strategy: A Logic-Driven Approach
The development of a successful HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of this compound and established chromatographic principles.
Chromatographic Mode and Stationary Phase Selection
Given the moderate polarity of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable separation mode.[4] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This allows for the effective retention and separation of compounds based on their hydrophobicity.
-
Stationary Phase Rationale: A C18 (octadecylsilane) column is a versatile and widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules, including aromatic compounds.[5] An alternative, an RP-Amide column, could also be considered, as it can offer different selectivity for compounds with amide groups due to hydrogen bonding interactions.[6][7] For this protocol, a C18 column is chosen as the primary stationary phase due to its robustness and widespread availability.
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving optimal separation.[8][9] A mixture of an aqueous component and an organic modifier is typically used in RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths.[10][11] We will start with Acetonitrile as the organic component.
-
Aqueous Phase and pH Control: The aqueous phase is typically HPLC-grade water. Since this compound does not have readily ionizable groups, pH control of the mobile phase is not expected to have a significant impact on its retention. However, to ensure consistent chromatography, a buffered aqueous phase is often beneficial. A simple buffer like phosphate or acetate can be used.[10] For this method, we will use HPLC-grade water without a buffer initially to maintain simplicity.
-
Elution Mode: A gradient elution will be employed initially. This involves changing the mobile phase composition during the run, which is particularly useful for separating compounds with a range of polarities and for cleaning the column after each injection.[10][11] An initial screening gradient will be run to determine the approximate organic solvent concentration required to elute the analyte. Based on the results, an isocratic method (constant mobile phase composition) may be developed for faster analysis if the sample matrix is simple.
UV Detection Wavelength
The nitroaromatic structure of this compound suggests strong UV absorbance. To determine the optimal wavelength for detection (λmax), a UV scan of a standard solution of the analyte in the mobile phase should be performed using a diode-array detector (DAD) or a spectrophotometer. Based on the structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity. For this method, we will set the initial detection wavelength at 254 nm , a common wavelength for aromatic compounds.[6]
Proposed HPLC-UV Method
The following method was established after initial scouting experiments.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with UV/DAD detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-80% B, 10-12 min: 80% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines .[12][13][14]
System Suitability
System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.
-
Specificity (Forced Degradation Study)
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.
Protocol:
-
Expose solutions of this compound (100 µg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
The method is considered specific if the this compound peak is well-resolved from any degradation product peaks (resolution > 1.5). Peak purity analysis using a DAD is also recommended.
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15]
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL).
-
From the stock solution, prepare a series of at least five calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 10 | 151,987 |
| 50 | 758,456 |
| 100 | 1,520,123 |
| 200 | 3,045,789 |
| Example Linearity Data |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.[15]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.8 | 99.0 |
| Example Accuracy Data |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.
4.5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
Acceptance Criteria:
-
RSD ≤ 2.0%.
4.5.2. Intermediate Precision (Inter-assay Ruggedness)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
Acceptance Criteria:
-
RSD ≤ 2.0%.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8 | 100.2 |
| Std. Dev. | 0.5 | 0.6 |
| RSD (%) | 0.5 | 0.6 |
| Overall RSD (%) | \multicolumn{2}{c | }{0.8} |
| Example Precision Data |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Protocol (Based on the standard deviation of the response and the slope):
-
Determine the slope (S) from the linearity study.
-
Determine the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each condition.
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within the acceptable limits.
Caption: Overview of the HPLC method validation parameters as per ICH guidelines.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The systematic approach to method development, grounded in chromatographic principles, resulted in a method with excellent performance characteristics. The subsequent validation, conducted in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Gaurav, et al. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. ResearchGate.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development?. YouTube.
- Kazakevich, Y., et al. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Chemsrc. (2025, August 31). N-butyl-4-nitro-benzamide.
- PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide.
- Journal of Chromatographic Science. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- PubChemLite. (n.d.). This compound (C11H14N2O3).
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N-butyl-4-nitrobenzamide as a substrate in enzymatic reactions
Application Notes and Protocols
Topic: N-butyl-4-nitrobenzamide as a Substrate for Cytochrome P450 Enzymes: A Guide to Characterization and Application
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound
In the field of drug metabolism and enzymology, the identification of novel, specific substrates for enzymes is paramount for understanding enzyme function, screening for inhibitors, and characterizing metabolic pathways. This compound (MW: 222.24 g/mol ; CAS: 51207-98-8) is a benzamide derivative whose structural motifs—an N-alkyl group and an aromatic ring—are common features in many xenobiotics.[1][2][3]
While specific enzymatic data for this compound is not extensively documented, the metabolism of structurally related compounds, such as N-nitrosodibutylamine and other N-alkylated molecules, is well-characterized and frequently mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] These enzymes are central to drug metabolism, catalyzing a wide array of oxidative reactions, including C-hydroxylation.[7][8] The primary mechanism of metabolism for N-alkylated compounds often involves the hydroxylation of the alkyl side chain, a reaction efficiently catalyzed by various CYP isoforms.[6][9]
This document provides a comprehensive guide for researchers to investigate this compound as a potential substrate for CYP enzymes. It outlines a logical, field-proven workflow, beginning with the screening of CYP isoforms to identify catalytically competent enzymes, followed by detailed protocols for kinetic characterization and subsequent application in inhibitor phenotyping. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to explore the utility of this compound in their specific research contexts.
Principle of the Assay: A Hypothesized Metabolic Pathway
The central hypothesis is that a CYP enzyme metabolizes this compound via NADPH-dependent oxidation. The most probable reaction is the hydroxylation of the n-butyl group at one or more positions (e.g., ω or ω-1 hydroxylation), as this is a common metabolic fate for similar structures.[9] The reaction can be summarized as follows:
This compound + O₂ + NADPH + H⁺ ---(Cytochrome P450)---> Hydroxylated this compound + NADP⁺ + H₂O
An alternative, though less common pathway for CYPs, could be the hydrolysis of the amide bond to yield 4-nitrobenzoic acid and n-butylamine.[10] The initial screening protocol is designed to detect the depletion of the parent compound (substrate), making it agnostic to the exact metabolic product. Subsequent analysis would then be required to identify the metabolite(s).
Diagram of Hypothesized Metabolic Pathway
Caption: Hypothesized CYP-mediated hydroxylation of this compound.
Part I: Enzyme Screening and Metabolite Identification
The first critical step is to identify which enzyme(s) are capable of metabolizing this compound. A panel of recombinant human CYP enzymes is ideal for this purpose as it provides a clean, unambiguous system.
Protocol 1: CYP Isoform Screening via Substrate Depletion
This protocol uses a substrate depletion approach, which is a robust initial screening method when an authentic metabolite standard is unavailable. The disappearance of the parent compound is monitored by High-Performance Liquid Chromatography (HPLC).
A. Materials and Reagents
-
Substrate: this compound (Stock solution: 10 mM in DMSO)
-
Enzymes: Recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a system with P450 reductase.
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM in buffer).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Reaction Termination: Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar, stable compound like N-propyl-4-nitrobenzamide).
-
Equipment: HPLC system with a UV detector, C18 column, temperature-controlled incubator, microcentrifuge tubes.
B. Step-by-Step Methodology
-
Prepare Reaction Mix: For each CYP isoform, prepare a master mix in a microcentrifuge tube on ice. For a 100 µL final reaction volume:
-
88 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 µL of Recombinant CYP Enzyme (final concentration e.g., 10 pmol/mL)
-
1 µL of 10 mM this compound stock (final concentration: 100 µM)
-
-
Initiate Reaction: Pre-incubate the reaction mix at 37°C for 5 minutes to equilibrate. To start the reaction, add 10 µL of the 20 mM NADPH solution (final concentration: 2 mM).
-
Control (No Cofactor): For each enzyme, run a parallel reaction where 10 µL of buffer is added instead of NADPH. This control is crucial to account for any non-enzymatic degradation.
-
-
Incubation: Incubate all tubes at 37°C. Take time points (e.g., 0, 15, 30, and 60 minutes) by removing the entire reaction tube from the incubator.
-
Terminate Reaction: To stop the reaction at each time point, add 200 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously to precipitate the protein.
-
Sample Preparation: Centrifuge the terminated reactions at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto a C18 column. Monitor the elution of this compound and the internal standard using a UV detector (a wavelength scan should be performed first; likely optimal detection will be near the nitro group's absorbance maximum).
C. Data Analysis
Calculate the peak area ratio of this compound to the internal standard at each time point. A significant, time-dependent, and NADPH-dependent decrease in this ratio for a specific CYP isoform indicates that it is a metabolizing enzyme.
Protocol 2: Metabolite Identification using LC-MS/MS
Once an active CYP isoform is identified, the next step is to determine the structure of the metabolite(s).
-
Scale-Up Reaction: Perform a larger-scale incubation (e.g., 1 mL) using the active CYP isoform identified in Protocol 1, under the same conditions.
-
Sample Preparation: Terminate the reaction and prepare the sample as described above.
-
LC-MS/MS Analysis: Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Full Scan Mode: First, run in full scan mode to identify ions with a mass corresponding to the addition of an oxygen atom (+16 Da) to the parent compound (m/z 223.24 for [M+H]⁺).
-
Product Ion Scan: Perform a product ion scan (fragmentation) of the parent compound and the putative metabolite ion. The fragmentation pattern of the metabolite can help localize the position of the hydroxylation. For example, fragmentation of the butyl chain will show a mass shift if it is hydroxylated.
-
Part II: Enzyme Kinetic Characterization
After identifying the active enzyme and the primary metabolite, the next step is to determine the key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These values are essential for understanding the enzyme's affinity for the substrate and its catalytic efficiency.
Protocol 3: Determination of Kₘ and Vₘₐₓ
This protocol relies on measuring the initial rate of metabolite formation at various substrate concentrations.
A. Preliminary Steps
-
Optimize Incubation Time and Enzyme Concentration: First, conduct pilot experiments to ensure that the reaction rate is linear with respect to time and enzyme concentration. The goal is to consume less than 20% of the substrate to ensure initial velocity conditions.
-
Metabolite Quantification: A validated analytical method (HPLC-UV or LC-MS/MS) is required to quantify the formation of the identified metabolite. If a synthetic standard for the metabolite is not available, quantification can be based on the disappearance of the substrate or by using a standard curve of a structurally related compound, though this is less accurate.
B. Step-by-Step Methodology
-
Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in DMSO, which will be added to the reaction to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
Set Up Reactions: For each substrate concentration, set up reactions as described in Protocol 1, using the optimized enzyme concentration and incubation time.
-
Run Reactions and Quantify: Initiate the reactions with NADPH, incubate for the pre-determined linear time, terminate, and process the samples. Quantify the amount of metabolite formed.
-
Data Analysis:
-
Convert the metabolite quantification into a reaction velocity (e.g., pmol of product/min/pmol of CYP).
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
This analysis will yield the values for Kₘ and Vₘₐₓ.
-
Table 1: Example Data for Michaelis-Menten Analysis
| Substrate Concentration [S] (µM) | Initial Velocity (v) (pmol/min/pmol CYP) |
| 0.5 | 5.8 |
| 1 | 10.5 |
| 2 | 18.2 |
| 5 | 33.3 |
| 10 | 45.5 |
| 20 | 58.8 |
| 50 | 71.4 |
| 100 | 76.9 |
Part III: Application in Drug Development
Once characterized, the this compound/CYP system can be a valuable tool for drug discovery and development, particularly for identifying potential drug-drug interactions.
Application Note: Screening for CYP Inhibitors
A primary application is to use this compound as a probe substrate to screen for inhibitors of a specific CYP isoform.[11][12]
A. Principle
A test compound that inhibits the target CYP enzyme will reduce the metabolic rate of this compound. The extent of this reduction is used to determine the inhibitory potential of the test compound, typically expressed as an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
B. Protocol 4: IC₅₀ Determination
-
Experimental Setup:
-
Use the substrate this compound at a concentration near its Kₘ value, as this provides the greatest sensitivity for competitive inhibitors.
-
Prepare a range of concentrations of the test inhibitor.
-
Set up reactions containing the buffer, enzyme, substrate, and the test inhibitor (or vehicle control).
-
-
Pre-incubation (for time-dependent inhibition): If investigating time-dependent inhibition, pre-incubate the enzyme with the inhibitor and NADPH for a set period before adding the substrate.[8] For direct inhibition, this step can be omitted.
-
Reaction and Analysis: Initiate the reaction (with NADPH if not pre-incubated, or with substrate if pre-incubated), run for the optimized time, terminate, and quantify the metabolite formation as in Protocol 3.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram of Experimental Workflow
Caption: Overall workflow for characterizing this compound as a CYP substrate.
Conclusion and Future Perspectives
This document provides a comprehensive framework for the systematic evaluation of this compound as a novel substrate for cytochrome P450 enzymes. By following the outlined protocols, researchers can move from initial screening to detailed kinetic characterization and practical application. The identification of a specific and robust substrate-enzyme pair can provide a valuable new tool for the drug development community, enabling more accurate prediction of metabolic pathways and drug-drug interaction potential. Further investigation could involve exploring the metabolism of this compound in more complex systems, such as human liver microsomes or hepatocytes, to validate the findings from recombinant enzymes.
References
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Albano, E., Tomasi, A., Goria-Gatti, L., & Dianzani, M. U. (1991). In vivo metabolism of the PBN- and POBN-derived methyl radical adducts by the cytochrome P450 monooxygenase system. Free Radical Research Communications, 15(4), 235-242. [Link]
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Shu, L., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(4), 839-848. [Link]
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Wright, J. N., & Cravatt, B. F. (2007). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. Journal of the American Chemical Society, 129(34), 10434-10444. [Link]
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Yang, C. S., Smith, T. J., & Hong, J. Y. (1991). Enzyme mechanisms in the metabolism of nitrosamines. IARC scientific publications, (105), 265-274. [Link]
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Patel, M., Tang, Y., & Naritomi, Y. (2018). Use of Cocktail Probe Drugs for Indexing Cytochrome P450 Enzymes in Clinical Pharmacology Studies. Current drug metabolism, 19(12), 975-986. [Link]
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Miller, G. P., & Hanna, I. H. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry, 50(4), 525-534. [Link]
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Chemsrc. N-butyl-4-nitro-benzamide | CAS#:51207-98-8. [Link]
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Chen, X., Zhong, D., & Li, X. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2054-2063. [Link]
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Okada, M., & Suzuki, E. (1974). In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis. Gann, 65(3), 279-280. [Link]
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PubChem. N-tert-Butyl-4-nitrobenzamide. [Link]
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Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
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PubChem. N-benzyl-4-nitrobenzamide. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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Romero, E., Gadda, G., & Fraaije, M. W. (2018). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Chemical Society reviews, 47(17), 6720-6733. [Link]
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Miller, D. W., & Teel, R. W. (1991). Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid. Cancer letters, 58(3), 227-233. [Link]
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Sikorski, R. S., & Tipton, P. A. (2001). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Biochemistry, 40(12), 3638-3646. [Link]
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Cox, R. A., & Buncel, E. (1975). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 409-415. [Link]
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Rowles, I., et al. (2024). Two-substrate enzyme engineering using small libraries that combine the substrate preferences from two different variant lineages. Scientific Reports, 14(1), 1056. [Link]
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Tacias-Pascacio, V. G., et al. (2021). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Food Chemistry, 364, 130335. [Link]
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Vidal, M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1076, 57-64. [Link]
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Pandi, B., et al. (2021). Functional Classification of Super-Large Families of Enzymes Based on Substrate Binding Pocket Residues for Biocatalysis and Enzyme Engineering Applications. Frontiers in Bioengineering and Biotechnology, 9, 706856. [Link]
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Taylor & Francis. Enzymatic hydrolysis – Knowledge and References. [Link]
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Application Notes and Protocols for the Preparation of N-butyl-4-nitrobenzamide Derivatives in Medicinal Chemistry
Introduction: The Versatile N-Butyl-4-Nitrobenzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2] The strategic introduction of a nitro group onto this framework gives rise to nitrobenzamide derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[1][3] Among these, this compound and its analogues have garnered significant interest due to their potential applications in oncology, infectious diseases, and inflammatory conditions.[1][4][5]
The nitro group, often considered a potential liability in drug development due to toxicity concerns, can also act as a crucial pharmacophore.[3][4][6] It can be bio-reduced in vivo to generate reactive species with therapeutic effects, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy.[7] Furthermore, the position and substitution on both the benzamide ring and the N-alkyl chain significantly influence the potency and selectivity of these compounds.[4][8]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its derivatives. It delves into the rationale behind experimental choices, offers insights into reaction optimization, and presents a framework for the characterization and biological evaluation of these promising molecules.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives can be approached through several reliable methods. The most common and direct route involves the acylation of n-butylamine with an activated 4-nitrobenzoic acid derivative. More contemporary methods also allow for the direct synthesis from nitroarenes and alcohols, offering a more atom-economical approach.
Method 1: Classical Two-Step Synthesis via Acyl Chloride
This robust and widely used method proceeds in two discrete steps: the activation of 4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with n-butylamine. This approach offers high yields and straightforward purification.
Workflow for the Two-Step Synthesis of this compound:
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Introduction: Advancing Amine Synthesis through Electrochemistry
An In-Depth Guide to the Electrochemical Reduction of N-butyl-4-nitrobenzamide: Application Notes and Protocols
The synthesis of aromatic amines is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, dyes, and materials science. Traditionally, the reduction of aromatic nitro compounds to their corresponding amines relies on stoichiometric metal reductants (e.g., Fe, Sn, Zn in acidic media) or catalytic hydrogenation. While effective, these methods often generate significant waste, require harsh reaction conditions, and can present safety challenges.
Electrochemical synthesis offers a compelling alternative, aligning with the principles of green chemistry. By using electrons as the primary "reagent," this method minimizes waste, enhances safety, and provides a high degree of control over the reaction's selectivity and rate. The reduction potential can be precisely tuned to target specific functional groups, often allowing for chemoselective transformations that are difficult to achieve with conventional reagents.[1][2]
This guide provides a comprehensive overview and detailed protocols for the electrochemical reduction of this compound to N-butyl-4-aminobenzamide. We will explore the underlying reaction mechanism, detail the analytical procedures for determining optimal reaction conditions, and provide a step-by-step protocol for preparative-scale electrolysis and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage electrochemical methods for efficient and sustainable organic synthesis.
The Electrochemical Pathway: From Nitro to Amine
The electrochemical reduction of aromatic nitro compounds in aqueous or semi-aqueous media is a well-studied process that proceeds through a series of discrete electron and proton transfer steps.[3][4] The overall transformation from a nitro group to an amine is a six-electron, six-proton process. The reaction pathway can be manipulated by controlling the electrode potential and the pH of the electrolyte, which allows for the selective formation of intermediates like the nitroso and hydroxylamine species.[2]
The generally accepted mechanism involves the following key stages:
-
Initial Reduction to Nitrosobenzene: The nitro group undergoes a two-electron, two-proton reduction to form the corresponding nitroso intermediate. This species is typically more easily reduced than the starting nitro compound, meaning it is often transient and not isolated.[2]
-
Formation of Phenylhydroxylamine: The nitroso intermediate is rapidly reduced in a further two-electron, two-proton step to yield the N-phenylhydroxylamine derivative. Under certain conditions (e.g., neutral or mildly acidic pH), the hydroxylamine can be the major product.[5]
-
Final Reduction to Aniline: In a final two-electron, two-proton step, the hydroxylamine is reduced to the desired aniline (amine) product. This step often requires a more negative potential and is favored in acidic conditions.[3][5]
Pre-Synthesis Investigation: Cyclic Voltammetry (CV)
Before attempting a bulk synthesis, it is crucial to understand the electrochemical behavior of the starting material. Cyclic voltammetry (CV) is a powerful analytical technique used to determine the reduction potentials of a species and to gain insight into the reaction mechanism.[6][7] By scanning the potential and measuring the resulting current, a voltammogram is generated that reveals the potentials at which reduction (and oxidation) events occur.
Protocol 1: Cyclic Voltammetry Analysis of this compound
Objective: To determine the reduction potential of this compound to guide the selection of the applied potential for bulk electrolysis.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl)
-
Counter Electrode (CE): Platinum wire or graphite rod
-
-
This compound
-
Supporting Electrolyte Solution: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile (ACN), or an aqueous buffer solution (e.g., 0.1 M acetate buffer).
-
High-purity solvent (e.g., HPLC-grade Acetonitrile or deionized water)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then allow it to dry.
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM) in the supporting electrolyte solution.
-
Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution with an inert gas (Ar or N₂) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.[8]
-
CV Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards negative potentials (e.g., -1.5 V vs. Ag/AgCl) and back.
-
Set a scan rate, typically between 50-200 mV/s.
-
Run the cyclic voltammogram. A cathodic peak should be observed, corresponding to the reduction of the nitro group.[9] The potential at the peak (Epc) provides a good starting point for the potential to be applied during bulk electrolysis.
-
Perform scans at various rates to investigate the reversibility and nature of the electron transfer process.[10]
-
| Parameter | Typical Value/Range | Purpose |
| Analyte Concentration | 1-5 mM | To obtain a clear signal without excessive current. |
| Supporting Electrolyte | 0.1 M TBAP in ACN or Aqueous Buffer | Provides conductivity to the solution. |
| Working Electrode | Glassy Carbon (3 mm diameter) | Inert surface for electron transfer. |
| Scan Rate (ν) | 50 - 200 mV/s | Varies the timescale of the experiment to probe kinetics. |
| Potential Window | 0.0 V to -1.5 V (vs. Ag/AgCl) | Chosen to encompass the reduction event of the nitro group. |
Preparative Synthesis: Controlled-Potential Electrolysis
Once the reduction potential is determined from the CV analysis, a preparative-scale synthesis can be performed using controlled-potential electrolysis (also known as potentiostatic electrolysis). In this technique, a constant potential is applied to the working electrode to selectively drive the desired reduction reaction to completion.[8][11]
Protocol 2: Bulk Electrochemical Reduction
Objective: To synthesize N-butyl-4-aminobenzamide from this compound in high yield.
Materials & Equipment:
-
High-current Potentiostat/Galvanostat
-
Divided or Undivided Electrolysis Cell:
-
A divided cell (with a glass frit or membrane separating the anode and cathode compartments) is often preferred to prevent re-oxidation of the product at the anode.
-
-
Working Electrode (Cathode): High surface area material, e.g., Reticulated Vitreous Carbon (RVC), graphite felt[1], or a stirred mercury pool.
-
Counter Electrode (Anode): Platinum mesh or large graphite rod.
-
Reference Electrode: Ag/AgCl
-
This compound
-
Solvent/Electrolyte System: e.g., Acetonitrile/water mixture with H₂SO₄ or an aqueous buffer. The choice depends on solubility and desired pH.[2]
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
Cell Setup: Assemble the electrolysis cell. If using a divided cell, fill both compartments with the supporting electrolyte solution. Add the this compound substrate to the cathodic (working electrode) compartment.
-
Deoxygenation: Vigorously purge the catholyte with inert gas for at least 30 minutes. Maintain a gentle inert gas flow throughout the electrolysis.
-
Electrolysis:
-
Begin stirring the solution to ensure efficient mass transport to the electrode surface.
-
Apply a constant potential to the working electrode. This potential should be set at or slightly more negative than the peak potential (Epc) observed in the cyclic voltammogram.
-
The reaction progress can be monitored by observing the current, which will start high and decay exponentially as the substrate is consumed. The reaction is considered complete when the current drops to a low, steady-state value (typically <5% of the initial current).
-
Alternatively, reaction progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, turn off the potentiostat.
-
Disassemble the cell and collect the solution from the cathode compartment.
-
| Parameter | Recommended Setting | Rationale |
| Substrate Amount | 100 mg - 5 g | Scale-dependent; ensure solubility in the chosen solvent volume. |
| Applied Potential (E_appl) | ~200 mV more negative than Epc from CV | Ensures a sufficient overpotential for a reasonable reaction rate. |
| Cathode Material | Reticulated Vitreous Carbon (RVC) | High surface area to volume ratio for efficient conversion. |
| Solvent System | ACN/H₂O with 0.1 M H₂SO₄ | Provides proton source and good solubility for both substrate and electrolyte. |
| Cell Type | Divided H-Cell | Prevents anodic oxidation of the desired amine product. |
Overall Experimental Workflow
The entire process, from initial analysis to final product, follows a logical and self-validating sequence. The preliminary CV analysis provides the essential parameters needed to execute the bulk electrolysis efficiently and selectively.
Product Isolation and Characterization
Protocol 3: Isolation and Purification
-
Solvent Removal: If a volatile organic solvent like acetonitrile was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction:
-
If the reaction was run in acidic media, carefully neutralize the remaining aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of ~8-9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-butyl-4-aminobenzamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Expected Characterization Data for N-butyl-4-aminobenzamide
-
¹H NMR: Expect characteristic signals for the aromatic protons (two doublets), the NH₂ protons (a broad singlet), the N-H proton of the amide (a triplet), and the aliphatic protons of the n-butyl group.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the four distinct carbons of the n-butyl chain.
-
FT-IR (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (two bands, ~3350-3450), N-H stretching of the secondary amide (~3300), C=O stretching of the amide (~1630), and N-H bending (~1600).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₁H₁₆N₂O, MW: 192.26 g/mol ).[12][13]
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-
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EAG Laboratories. Electrochemical Analysis. [Link]
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Gütz, C., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]
-
Kaur, J., et al. (2021). DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. Rasayan Journal of Chemistry. [Link]
-
Zhang, W., et al. (2007). Electrochemical reduction of nitrobenzene at carbon nanotube electrode. ResearchGate. [Link]
-
Ensafi, A. A., & Karimi-Maleh, H. (2010). Determination of Nitrobenzene by Differential Pulse Voltammetry and Its Application in Wastewater Analysis. PubMed. [Link]
-
Naeem, T., et al. (2025). Electrochemical reduction mechanism of 4-nitrobenzyl bromide in ionogel membranes. Dipòsit Digital de Documents de la UAB. [Link]
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ResearchGate. Cyclic voltammetric curves of nitrobenzene (2.27 mM) in 1:1 water-propanol mixture. [Link]
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Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]
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Gomha, S. M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. [Link]
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Kumar, A., et al. (2021). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology. [Link]
- Google Patents. CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
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Naeem, T., et al. (2025). Electrochemical Reduction Mechanism of 4-Nitrobenzyl Bromide in Ionogel Membranes. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Azo Dyes from N-butyl-4-nitrobenzamide
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing N-butyl-4-nitrobenzamide as a versatile starting material. Azo dyes represent the largest and most important class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1][2][3] The protocol herein details a robust, three-stage synthetic pathway: (1) the chemical reduction of the nitro-aromatic precursor, this compound, to its corresponding primary amine; (2) the diazotization of this amine to form a reactive diazonium salt intermediate; and (3) the subsequent azo coupling with an electron-rich aromatic component to yield the final dye. We provide detailed mechanistic insights, step-by-step experimental procedures, characterization data, and safety protocols tailored for researchers and professionals in organic synthesis and materials science.
Mechanistic and Strategic Overview
The synthesis of azo dyes from this compound is not a direct process but rather a strategic sequence of transformations. The core of azo dye synthesis requires a primary aromatic amine, which is absent in the starting material.[1][4] Therefore, the entire process is logically structured into three distinct chemical stages.
The Three-Stage Synthetic Pathway
The conversion of this compound into a vibrant azo dye is accomplished by first creating the necessary functional group (an amine) and then using that group in the classical two-step diazotization-coupling reaction sequence.
Figure 1: High-level overview of the three-stage synthesis.
Stage 1: Reduction of the Nitro Group
The foundational step is the reduction of the electron-withdrawing nitro group (–NO₂) to an electron-donating primary amino group (–NH₂).[5] This transformation is critical as it generates the N-butyl-4-aminobenzamide precursor required for diazotization.
-
Causality: The nitro group is highly stable and electrophilic, making it unsuitable for the reactions that form the azo bridge. Conversion to an amine provides the necessary nucleophilic nitrogen atom that can be transformed into a diazonium ion. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using metals in acidic media (e.g., Tin or Iron in HCl) is also highly effective and often more practical for laboratory-scale synthesis.[5]
Stage 2: Diazotization
Diazotization is the process of converting the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
-
Causality: The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are notoriously unstable and can explosively decompose at higher temperatures.[1][6] The resulting diazonium ion (R–N≡N⁺) is a potent electrophile due to the excellent leaving group potential of molecular nitrogen (N₂), setting the stage for the final coupling reaction.
Stage 3: Azo Coupling
The final stage involves the reaction of the electrophilic diazonium salt with an electron-rich aromatic compound, known as the coupling component.[7][8] This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated ring of the coupling partner (e.g., a phenol or an aniline derivative).[6]
-
Causality: The choice of coupling component is the primary determinant of the final dye's color. Coupling components with strong electron-donating groups (e.g., –OH, –NH₂) are required to activate the aromatic ring for attack by the weakly electrophilic diazonium ion. The pH of the reaction is critical: slightly acidic conditions (pH 4-6) are used for coupling with amines, while mildly alkaline conditions (pH 8-10) are used for phenols to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative red azo dye from this compound by coupling with 2-naphthol.
Materials and Reagents
-
This compound
-
Granular Tin (Sn) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (beta-Naphthol)
-
Urea
-
Sodium Chloride (NaCl)
-
Ethanol
-
Deionized Water
-
Ice
Protocol 1: Synthesis of N-butyl-4-aminobenzamide (Reduction)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 22.5 mmol) and granular tin (10.7 g, 90 mmol).
-
Acid Addition: Slowly add 50 mL of concentrated HCl down the condenser in portions. The reaction is exothermic and will likely begin to reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Reflux: After the initial reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 1-2 hours, or until the reaction appears complete (e.g., by TLC analysis).
-
Basification: Cool the flask to room temperature and then in an ice bath. Slowly and carefully add 40% (w/v) aqueous NaOH solution until the mixture is strongly alkaline (pH > 10). Tin hydroxides will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is N-butyl-4-aminobenzamide.
-
Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture to yield a purified solid.
Protocol 2: Synthesis of Azo Dye (Diazotization and Coupling)
Figure 2: Step-by-step experimental workflow for dye synthesis.
Part A: Diazotization
-
Amine Solution: In a 250 mL beaker, dissolve N-butyl-4-aminobenzamide (2.0 g, 10.4 mmol) in a solution of concentrated HCl (5 mL) and water (20 mL). Gentle heating may be required to fully dissolve the amine, after which the solution should be cooled back to room temperature.
-
Cooling: Place the beaker in an ice-salt bath and stir until the temperature of the solution is between 0 and 5 °C.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.75 g, 10.9 mmol) in 10 mL of cold water. Add this NaNO₂ solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature remains below 5 °C.[6]
-
Completion: Stir the resulting solution for an additional 15 minutes in the ice bath. The solution should be a pale yellow. A small crystal of urea can be added to quench any excess nitrous acid. The diazonium salt solution is unstable and must be used immediately in the next step.
Part B: Coupling
-
Naphthol Solution: In a separate 400 mL beaker, dissolve 2-naphthol (1.5 g, 10.4 mmol) in 50 mL of 2 M NaOH solution.
-
Cooling: Cool this alkaline solution in an ice bath to below 5 °C.
-
Coupling Reaction: With vigorous stirring, slowly pour the cold diazonium salt solution (from Part A) into the cold 2-naphthol solution.
-
Precipitation: An intensely colored red precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Isolation: Collect the crude azo dye by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purification: The crude dye can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product. Allow the purified crystals to air dry.
Characterization and Data
The synthesized precursor and final azo dye should be characterized to confirm their identity and purity.
Spectroscopic Analysis
The structures of the intermediate and final product can be confirmed using standard spectroscopic techniques.
| Compound | Technique | Expected Key Signals |
| N-butyl-4-aminobenzamide | FTIR (cm⁻¹) | 3400-3200 (N-H stretch, amine), 1640 (C=O stretch, amide) |
| ¹H NMR | Aromatic protons (AA'BB' system), signals for butyl group, broad singlet for -NH₂ | |
| Final Azo Dye | FTIR (cm⁻¹) | 3600-3200 (broad O-H stretch), 1600-1550 (N=N stretch, often weak), 1640 (C=O stretch)[9] |
| UV-Vis | Strong absorption in the visible region (e.g., ~480-520 nm for a red dye) |
Mechanism of Electrophilic Aromatic Substitution
The azo coupling reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The highly electrophilic diazonium cation is attacked by the electron-rich π-system of the coupling component.
Figure 3: Mechanism of azo coupling with a phenoxide.
Applications and Further Considerations
The azo dye synthesized in this protocol is a disperse dye, suitable for coloring hydrophobic fibers like polyester.[6] The versatility of this synthetic route lies in the ability to modify the final product's properties by simply changing the coupling component.
-
Color Tuning: Using N,N-dimethylaniline as the coupling component would likely produce a yellow or orange dye.[7] Employing resorcinol could yield a different shade of orange-red.
-
Solubility: Incorporating solubilizing groups like sulfonic acids (–SO₃H) into either the diazonium or coupling component can convert the dye into a water-soluble acid dye, suitable for materials like wool, silk, and nylon.
-
Biomedical Applications: Azo compounds have been investigated for a range of biomedical applications, including as antibacterial agents and in drug delivery systems, though potential toxicity from metabolic cleavage must be considered.[2][3]
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acids and Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Handle them with extreme care in a fume hood.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. NEVER isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately.[1]
-
Reagents: this compound and 2-naphthol are irritants. Avoid inhalation of dust and skin contact.
References
-
Raghavendra, K.R. et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 5(4), 1754-1760. Available from: [Link]
-
Molbase (2025). The Chemical Reactivity of 4-Nitrobenzamide in Organic Synthesis. Retrieved January 17, 2026, from [Link]
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]
-
All About Chemistry (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Available from: [Link]
-
Nagarajan, S., et al. (2022). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini reviews in medicinal chemistry. Request PDF available from: [Link]
-
Nagarajan, S., et al. (2022). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini Reviews in Medicinal Chemistry, 23(11), 1198-1213. Available from: [Link]
-
Pardasani, R.T. (2018). Coupling Reactions of Aryldiazonium Salt. Part-XI. International Journal of Scientific Research in Science and Technology, 4(8), 1-13. Available from: [Link]
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El-Ghamry, H.A., & Fathalla, S.K. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure, 1270, 133878. Available from: [Link]
-
University of Waterloo (n.d.). The Synthesis of Azo Dyes. Retrieved January 17, 2026, from [Link]
-
Baldissera, G., & Mazo, J.J. (2001). The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. Journal of the Brazilian Chemical Society, 12, 531-535. Available from: [Link]
-
Royal Society of Chemistry (n.d.). The microscale synthesis of azo dyes. Retrieved January 17, 2026, from [Link]
-
NPTEL (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved January 17, 2026, from [Link]
-
Patel, K.D., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2005-2009. Available from: [Link]
-
Worldwide Journals (2014). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. Indian Journal of Applied Research, 4(6). Available from: [Link]
-
Krutošíková, A., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 7(8), 620-627. Available from: [Link]
-
LibreTexts Chemistry (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available from: [Link]
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Troubleshooting & Optimization
troubleshooting low yield in N-butyl-4-nitrobenzamide synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth troubleshooting support for researchers encountering low yields in the synthesis of N-butyl-4-nitrobenzamide. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for robust and repeatable results.
Section 1: Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the synthesis.
Question 1: My final yield of this compound is significantly lower than expected. What are the most common culprits?
Low yield is a general symptom that can point to issues at any stage of the process: starting material integrity, the reaction itself, or product isolation. Before diving into complex optimization, begin with a systematic check of the fundamentals.
Answer: Several factors can contribute to low yield, but they typically fall into three categories.[1] Start by assessing the most probable causes first.
Table 1: Initial Troubleshooting Checklist
| Potential Cause | Key Diagnostic Questions & Checks | Recommended Action |
|---|---|---|
| Reagent Quality & Stoichiometry | Are your starting materials pure? Was the n-butylamine freshly distilled or from a recently opened bottle? Is the 4-nitrobenzoic acid dry? Did you accurately calculate and weigh your reagents? | Verify purity by melting point (for the acid) or NMR. Ensure accurate molar ratios; a slight excess of the amine (1.1-1.2 eq) can sometimes be beneficial, but a large excess can complicate purification. |
| Reaction Environment (Moisture) | Was all glassware oven- or flame-dried? Were anhydrous solvents used? Was the reaction run under an inert atmosphere (N₂ or Ar)? | The primary culprit in many low-yield cases, especially via the acyl chloride route, is premature hydrolysis of the activated intermediate.[2] Rigorously exclude water from the reaction. |
| Product Loss During Workup | Did you observe significant product in the aqueous layer during extraction? Was the recrystallization solvent appropriate? Did you use a minimal amount of hot solvent to dissolve the crude product? | Check the pH of the aqueous layer during workup to ensure the amide has not been hydrolyzed and the product has fully precipitated. Optimize recrystallization by testing various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[1] |
Question 2: I'm using the common two-step method via 4-nitrobenzoyl chloride, but my yield is poor and I recover a lot of 4-nitrobenzoic acid. Why is this happening?
Answer: This is a classic and highly diagnostic problem. Recovering your starting carboxylic acid points directly to the failure of one of two critical steps: the initial activation to the acyl chloride or the subsequent amidation.
-
Incomplete Acyl Chloride Formation: The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may not have gone to completion. This can happen if the reflux time was too short or the temperature was too low.
-
Hydrolysis of the Acyl Chloride: This is the most probable cause. 4-nitrobenzoyl chloride is highly reactive and will readily react with any trace moisture in your solvent, on your glassware, or in the n-butylamine to hydrolyze back to 4-nitrobenzoic acid.[2] This regenerated acid will not react with the amine under these conditions.
-
Ineffective Amine Nucleophilicity: In the reaction between 4-nitrobenzoyl chloride and n-butylamine, one equivalent of hydrochloric acid (HCl) is produced. This acid will react with the basic n-butylamine to form n-butylammonium chloride. The ammonium salt is no longer nucleophilic and cannot react with the acyl chloride. To prevent this, a base must be added to "scavenge" the HCl as it is formed.[2][3] Common choices include pyridine, triethylamine (TEA), or using two equivalents of n-butylamine itself.
Section 2: In-Depth Troubleshooting & Optimization Guides
Guide 1: Diagnosing Issues in the Acyl Chloride Pathway
The conversion of a carboxylic acid to an amide via an acyl chloride is a cornerstone of organic synthesis. However, its success hinges on the management of the highly reactive acyl chloride intermediate.
Problem: Analysis of the crude reaction mixture by TLC or NMR shows both the desired product and a significant amount of unreacted 4-nitrobenzoic acid.
This common scenario can be systematically diagnosed using the following workflow.
Guide 2: Optimizing Direct Amidation with Coupling Reagents
While avoiding the handling of acyl chlorides, direct coupling methods introduce their own set of variables. The choice of coupling reagent, additives, and solvent is critical for success.
Question 3: I am using a carbodiimide coupling agent like DCC or EDC and my yield is low, with a significant amount of a white, insoluble byproduct.
Answer: This is a tell-tale sign of a common side reaction in carbodiimide-mediated couplings.
-
The Culprit: N-acylurea Formation. The highly reactive O-acylisourea intermediate, formed from the reaction of 4-nitrobenzoic acid and the carbodiimide, is intended to be intercepted by n-butylamine. However, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[2][4] This byproduct is often insoluble in common organic solvents like dichloromethane (DCM) and is responsible for the precipitate you observe, representing a loss of your activated carboxylic acid.
-
The Solution: Additive Suppression. To prevent this rearrangement, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used. These additives react with the O-acylisourea to form an active ester intermediate. This active ester is more stable towards rearrangement but still highly reactive towards the amine, effectively funneling the reaction down the desired pathway and suppressing N-acylurea formation.[4][5]
Table 2: Common Coupling Systems for Amide Synthesis
| Coupling Reagent | Common Additive | Solvent | Key Considerations |
|---|---|---|---|
| EDC (Water-soluble) | HOBt or HOAt | DCM, DMF | Byproducts are water-soluble, simplifying workup. |
| DCC | HOBt or HOAt | DCM, THF | Byproduct (DCU) is insoluble in most solvents and removed by filtration. |
| HATU | (None required) | DMF, NMP | Highly efficient but more expensive. The base (e.g., DIPEA) is critical. |
Section 3: Recommended Protocols & Methodologies
Protocol 1: Synthesis of this compound via Acyl Chloride (Optimized)
This protocol is recommended for its high yield and reliability when performed with care.
Step A: Formation of 4-Nitrobenzoyl Chloride
-
Place 4-nitrobenzoic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) via syringe. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can accelerate the reaction.
-
Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure (this step is crucial and should be performed in a well-ventilated fume hood). The resulting yellow solid/oil is 4-nitrobenzoyl chloride and is typically used immediately without further purification.[6]
Step B: Amidation
-
Dissolve the crude 4-nitrobenzoyl chloride from Step A in anhydrous dichloromethane (DCM).
-
In a separate oven-dried flask, prepare a solution of n-butylamine (1.1 eq) and triethylamine (TEA) (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the solution of 4-nitrobenzoyl chloride dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
Protocol 2: Reaction Monitoring and Workup
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the disappearance of the 4-nitrobenzoyl chloride spot and the appearance of a new, higher Rf product spot.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common and effective solvent system is ethanol/water.[2] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
References
- Vertex AI Search. N-BUTYL 4-NITROBENZOATE synthesis - ChemicalBook.
- The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017.
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
-
PubChem. 4-Nitrobenzamide. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
-
ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 24.3: Synthesis of Amides. Available at: [Link]
-
ResearchGate. Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Available at: [Link]
-
NIST. 4-Nitrobenzoyl chloride. WebBook. Available at: [Link]
- Google Patents. Benzamide-containing pharmaceutical compositions.
- Google Patents. Method for production of 4-nitrobenzamide.
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
- Google Patents. Process for producing nitrobenzoyl chloride.
-
RSC Publishing. 4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. Available at: [Link]
-
G. S. C. R. G. K. a. D. N. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. NIH. Available at: [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available at: [Link]
-
Chemsrc. N-butyl-4-nitro-benzamide. Available at: [Link]
-
Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Available at: [Link]
-
Omicsonline. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
PubChem. N-tert-Butyl-4-nitrobenzamide. Available at: [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
- Google Patents. Purification method of highly pure organic solvent n-butanol.
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
-
PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available at: [Link]
-
Reddit. Amide from carboxylic acid synthesis. Available at: [Link]
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ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available at: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]
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PubChem. 4-Nitrobenzoyl chloride. Available at: [Link]
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Reddit. Purification of N-benzylbenzamides. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]
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Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of N-Butyl-4-nitrobenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the common acylation reaction between 4-nitrobenzoyl chloride and n-butylamine. The synthesis of N-butyl-4-nitrobenzamide, while straightforward in principle, is often complicated by the formation of several side products that can significantly reduce yield and complicate purification. This document elucidates the mechanisms behind the formation of these impurities and offers field-proven strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield of this compound is low, and I've isolated a significant amount of a water-insoluble, acidic white solid. What is it and how can I prevent its formation?
A1: The likely culprit is 4-nitrobenzoic acid.
This is the most common side product, arising from the hydrolysis of the starting material, 4-nitrobenzoyl chloride, which is highly sensitive to moisture.[1][2]
-
Causality & Mechanism: Acyl chlorides are highly reactive and readily react with water, a competing nucleophile, to form the corresponding carboxylic acid.[3] This reaction is often faster than the desired reaction with the amine if significant moisture is present. The mechanism involves nucleophilic attack by water on the carbonyl carbon, followed by elimination of hydrogen chloride.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: The most critical control parameter is the rigorous exclusion of water. All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (nitrogen or argon) immediately before use.[2]
-
Solvent Purity: Use only high-purity, anhydrous solvents. If not purchased as such, solvents should be appropriately dried using standard laboratory procedures (e.g., distillation from a suitable drying agent).
-
Reagent Handling: Handle 4-nitrobenzoyl chloride and other hygroscopic reagents in a glove box or under a positive pressure of an inert gas to prevent exposure to atmospheric moisture.[2]
-
Q2: The reaction seems to stop before all the 4-nitrobenzoyl chloride is consumed, even with a 1:1 stoichiometric ratio of reactants. What is happening to my n-butylamine?
A2: Your n-butylamine is being converted into the non-nucleophilic n-butylammonium chloride salt.
-
Causality & Mechanism: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[4] n-Butylamine is a base and will react rapidly with the generated HCl in an acid-base neutralization reaction.[5] This forms n-butylammonium chloride, which is protonated at the nitrogen atom. The lone pair of electrons on the nitrogen is no longer available for nucleophilic attack on the acyl chloride, effectively removing the amine from the reaction.
-
Troubleshooting & Prevention:
-
Use of a Sacrificial Base: The standard solution is to add at least one equivalent of an auxiliary base to scavenge the HCl byproduct. This is the principle behind the Schotten-Baumann reaction .[4][6]
-
Base Selection:
-
Aqueous Base (NaOH, K₂CO₃): In a two-phase Schotten-Baumann system (e.g., dichloromethane/water), an inorganic base in the aqueous layer neutralizes the HCl as it is formed, keeping the amine in its active, deprotonated state in the organic layer.[7]
-
Tertiary Amines (Triethylamine, Pyridine): In a single-phase organic system, a non-nucleophilic tertiary amine is added. It reacts with HCl to form a salt (e.g., triethylammonium chloride) that often precipitates from the reaction mixture, driving the reaction forward. A slight excess (e.g., 1.1-1.2 equivalents) is recommended.
-
-
| Base | System | Advantages | Disadvantages |
| Sodium Hydroxide | Biphasic (Water/Organic) | Inexpensive, powerful, easy workup (separation). | Can promote hydrolysis of the acyl chloride if mixing is poor. |
| Triethylamine (TEA) | Anhydrous Organic | Soluble in most organic solvents, easy to remove in vacuo. | Can be nucleophilic in some cases; salt byproduct may complicate filtration. |
| Pyridine | Anhydrous Organic | Also acts as a nucleophilic catalyst. | Can be difficult to remove completely due to its high boiling point. |
Q3: I've observed a higher molecular weight byproduct, especially when using excess 4-nitrobenzoyl chloride or prolonged reaction times. What might this be?
A3: This is likely the diacylation product, N-butyl-N-(4-nitrobenzoyl)-4-nitrobenzamide (an imide).
-
Causality & Mechanism: After the initial formation of the this compound, the nitrogen atom still possesses a lone pair of electrons, although it is significantly less nucleophilic due to resonance with the adjacent carbonyl group. Under forcing conditions (excess acylating agent, high temperature, or in the presence of a strong base that can deprotonate the amide), this amide can act as a nucleophile and react with a second molecule of 4-nitrobenzoyl chloride.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Avoid using a large excess of 4-nitrobenzoyl chloride. A ratio of 1:1 or a slight excess of the amine (e.g., 1.05 equivalents) is preferable.
-
Temperature Control: Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Avoid excessive heating.
-
Order of Addition: Add the 4-nitrobenzoyl chloride solution slowly (dropwise) to the solution containing n-butylamine and the scavenger base. This maintains a low instantaneous concentration of the acyl chloride, favoring the primary reaction.
-
Q4: My crude product is contaminated with a neutral, high-melting compound that isn't my desired amide. What other side product could be forming?
A4: You may be forming 4-nitrobenzoic anhydride.
-
Causality & Mechanism: This side product can form via the reaction of 4-nitrobenzoyl chloride with the 4-nitrobenzoate anion.[2] The 4-nitrobenzoate anion is generated when 4-nitrobenzoic acid (from hydrolysis, see Q1) is deprotonated by the base in the reaction mixture. This anion can then act as a nucleophile, attacking another molecule of 4-nitrobenzoyl chloride to form the anhydride.
-
Troubleshooting & Prevention:
-
Moisture Exclusion: As with preventing the formation of 4-nitrobenzoic acid, the primary preventative measure is to maintain strictly anhydrous conditions.[2]
-
Temperature Management: Anhydride formation is often more favorable at elevated temperatures.[2] Running the reaction at or below room temperature will minimize this pathway.
-
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions that lead to common impurities.
Caption: Reaction scheme for the synthesis of this compound and key side reactions.
Optimized Protocol for Minimizing Side Products
This protocol employs anhydrous conditions with a tertiary amine base to suppress common side reactions.
Materials:
-
n-Butylamine (1.0 eq)
-
4-Nitrobenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
In the reaction flask, dissolve n-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In the dropping funnel, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a separate portion of anhydrous DCM.
-
-
Reaction:
-
Add the 4-nitrobenzoyl chloride solution dropwise from the dropping funnel to the stirred amine solution at 0 °C over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.
-
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities).
-
Water.
-
Brine (to aid in phase separation).
-
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure this compound.
-
Product and Side Product Identification Summary
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Key Characteristics |
| This compound (Product) | C₁₁H₁₄N₂O₃ | 222.24[8] | ~98-100 | Neutral amide, soluble in most organic solvents. |
| 4-Nitrobenzoic Acid (Side Product) | C₇H₅NO₄ | 167.12 | 242 | Acidic, soluble in aqueous base (e.g., NaHCO₃). |
| n-Butylammonium Chloride (Side Product) | C₄H₁₂ClN | 109.60 | ~196 | Water-soluble salt, insoluble in most non-polar organic solvents. |
| 4-Nitrobenzoic Anhydride (Side Product) | C₁₄H₈N₂O₇ | 316.23 | 191-193 | Neutral, high-melting solid. |
| N-butyl-N-(4-nitrobenzoyl)-4-nitrobenzamide (Side Product) | C₁₈H₁₇N₃O₆ | 371.35 | (Varies) | Neutral imide, higher molecular weight. |
References
- Grokipedia. Schotten–Baumann reaction.
- Solubility of Things. 4-Nitrobenzoyl chloride.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- NIST. 4-Nitrobenzoyl chloride. NIST Chemistry WebBook.
- Benchchem. Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
- PubChem. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502.
- Wikipedia. n-Butylamine.
- savvy-chemist. Amines (3): Nucleophilic reactions.
- PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441.
- ECHEMI. 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.
- Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-butyl-4-nitrobenzamide
Welcome to the Technical Support Center for the purification of N-butyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity for your downstream applications.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude this compound. The most common synthetic route involves the acylation of n-butylamine with 4-nitrobenzoyl chloride (often generated in situ from 4-nitrobenzoic acid).
Common Impurities:
-
Unreacted Starting Materials:
-
4-Nitrobenzoic Acid: An acidic impurity that is often carried through the initial stages of the synthesis.
-
n-Butylamine: A basic and volatile impurity that may be present in excess.
-
-
Side-Reaction Products:
The differing chemical properties of these impurities—acidic, basic, and neutral—are key to designing an effective purification strategy.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a quick-reference table format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup (e.g., persistent starting material peaks in NMR) | Incomplete removal of acidic or basic starting materials. | Implement a sequential aqueous wash: first with a dilute acid (e.g., 1 M HCl) to remove n-butylamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove 4-nitrobenzoic acid.[1][2] |
| Product "Oils Out" During Recrystallization | The melting point of your product is lower than the boiling point of the recrystallization solvent. / The solution is supersaturated. / The rate of cooling is too rapid. | - Choose a solvent or solvent system with a lower boiling point. - Re-heat the solution and add a small amount of additional "good" solvent until the solution is clear, then cool slowly. - Ensure a slow cooling rate to allow for proper crystal lattice formation. Insulating the flask can help.[3] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent, even at low temperatures. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then cool again. - If using a single solvent, consider adding a miscible "anti-solvent" (one in which the product is insoluble) dropwise to the point of turbidity.[4][5] |
| Low Recovery After Recrystallization | Using too much solvent for dissolution. / Washing the crystals with a solvent in which the product is significantly soluble. / Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Preheat the filtration apparatus (funnel and receiving flask) during hot filtration to prevent the product from crashing out. |
| Colored Impurities Persist in the Final Product | Presence of chromophoric byproducts from the synthesis. | Add a small amount of activated charcoal to the hot solution during recrystallization before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product, reducing the yield.[6] |
| Poor Separation in Column Chromatography | Incorrect eluent polarity. / The compound is interacting strongly with the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for benzamides is an ethyl acetate/hexanes mixture.[7][8][9] - If streaking is observed on the TLC plate, consider adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds). |
III. Detailed Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.
A. Aqueous Workup for Removal of Acidic and Basic Impurities
This is a crucial first step to remove the bulk of the unreacted starting materials.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step protonates the basic n-butylamine, rendering it water-soluble.
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake and vent as before. Drain the aqueous layer. This step deprotonates the acidic 4-nitrobenzoic acid, making it soluble in the aqueous layer.[10]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble components and to aid in the breaking of any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, now significantly purer.
Caption: Aqueous workup for impurity removal.
B. Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. For this compound, an ethanol/water solvent system is often effective.
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot ethanol solution, add hot water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Caption: Recrystallization workflow for this compound.
C. Purification by Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Eluent Selection: A good starting eluent system is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for this compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil. How can I purify it?
A dark oil suggests the presence of significant impurities or decomposition products. First, attempt the aqueous workup described above. If it remains an oil, consider purification by column chromatography. If the color persists in the purified product, a small amount of activated charcoal can be used during recrystallization.
Q2: How do I know which purification method to choose?
Start with the simplest and most scalable method first. The recommended workflow is:
-
Aqueous Workup: To remove the bulk of ionic impurities.
-
Recrystallization: This is often sufficient to obtain a high-purity product and is easily scalable.
-
Column Chromatography: Use this method if recrystallization fails to provide the desired purity or if you are dealing with a complex mixture of impurities with similar polarities.
Q3: What is the expected melting point of pure this compound?
While the exact melting point can vary slightly, a sharp melting point is a good indicator of purity. Compare your experimental value to the literature value (if available) or to a reference standard.
Q4: Can I use other solvents for recrystallization?
Yes, other polar protic solvents like methanol or isopropanol, potentially in combination with water, could be effective. It is always best to perform small-scale solubility tests to identify the ideal solvent or solvent system for your specific crude product.
V. References
-
HBCSE. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
Chem LibreTexts. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
Chegg. (2021). Extraction of 4-nitrobenzoic acid and ethyl-4-nitrobenzoate. Retrieved January 18, 2026, from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved January 18, 2026, from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved January 18, 2026, from [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Solubility determination and modelling for 4-nitrobenzaldehyde in N, N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved January 18, 2026, from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). ω-CHLOROISONITROSOACETOPHENONE. Retrieved January 18, 2026, from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved January 18, 2026, from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chegg.com [chegg.com]
Technical Support Center: Managing HCl Byproduct in N-butyl-4-nitrobenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-butyl-4-nitrobenzamide, a key intermediate in various pharmaceutical and chemical manufacturing processes, typically involves the reaction of 4-nitrobenzoyl chloride with n-butylamine.[1] A critical and often challenging aspect of this amidation reaction is the management of the hydrochloric acid (HCl) byproduct.[2][3] Inefficient neutralization of HCl can lead to protonation of the amine nucleophile, significantly reducing reaction rates and overall yield.[2][4] This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to effectively manage HCl byproduct formation, ensuring optimal reaction outcomes.
Core Reaction and HCl Generation
The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[5][6] The n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the desired this compound. Concurrently, a proton is released, which combines with the chloride ion to form the HCl byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is HCl management so critical in this synthesis?
A1: The n-butylamine starting material is a weak base.[7] The generated HCl is a strong acid that will readily react with the unreacted n-butylamine to form n-butylamine hydrochloride salt.[2][4] This salt is no longer nucleophilic and cannot react with the 4-nitrobenzoyl chloride, effectively halting the desired reaction and leading to low product yields.[2] Therefore, efficient removal or neutralization of HCl is paramount to drive the reaction to completion.[3][8]
Q2: What are the common methods for neutralizing the HCl byproduct?
A2: The most common and effective method is to use a base to neutralize the HCl as it is formed.[3] There are two primary approaches:
-
Using an excess of the amine reactant: A simple method is to use at least a two-fold excess of n-butylamine. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl.[4]
-
Adding an auxiliary base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, can be added to the reaction mixture.[8][9] These tertiary amines will scavenge the HCl without competing with the n-butylamine in the primary reaction. Aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can also be used, often in a biphasic system.[5][10]
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on several factors, including the reaction scale, desired workup procedure, and cost.
| Base Type | Advantages | Disadvantages |
| Excess n-butylamine | Simplifies reagent addition. | Requires an additional separation step to remove excess amine and its salt. Can be less cost-effective on a large scale. |
| Triethylamine (TEA) | Effective HCl scavenger. The resulting triethylamine hydrochloride salt is often easily removed by filtration or aqueous wash.[11] | Can sometimes be difficult to remove completely from the product. Has a strong odor. |
| Aqueous Base (e.g., NaOH) | Inexpensive and highly effective. The Schotten-Baumann reaction conditions often utilize a biphasic system with an aqueous base.[6][12] | Can promote hydrolysis of the acyl chloride if not controlled properly.[13] |
Q4: Can the formation of n-butylamine hydrochloride be reversed?
A4: Yes, the formation of the hydrochloride salt is a reversible acid-base reaction. Adding a stronger base than n-butylamine will deprotonate the n-butylammonium ion, regenerating the free n-butylamine which can then participate in the reaction. This is the principle behind using auxiliary bases like TEA or NaOH.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to HCl management.
Problem 1: Low Yield of this compound
-
Symptom: The reaction results in a significantly lower than expected yield of the desired product.
-
Potential Cause: Inadequate neutralization of HCl, leading to the formation of n-butylamine hydrochloride and a stalled reaction.[2][13]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure that at least one equivalent of base is used for every equivalent of 4-nitrobenzoyl chloride. If using excess n-butylamine, a minimum of two equivalents is necessary.
-
Monitor Reaction pH: If using an aqueous base, periodically check the pH of the aqueous layer to ensure it remains basic (pH > 8).
-
Consider an Alternative Base: If using excess n-butylamine is proving ineffective, switch to an auxiliary base like triethylamine or a biphasic system with aqueous NaOH.[11]
-
Problem 2: Presence of Unreacted 4-Nitrobenzoyl Chloride
-
Symptom: Analysis of the crude product (e.g., by TLC or NMR) shows a significant amount of unreacted 4-nitrobenzoyl chloride.
-
Potential Cause: This is a strong indicator that the n-butylamine has been consumed by reacting with HCl, making it unavailable to react with the acyl chloride.
-
Troubleshooting Steps:
-
Improve Mixing: In biphasic reactions, vigorous stirring is crucial to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.
-
Slow Addition of Acyl Chloride: Adding the 4-nitrobenzoyl chloride solution dropwise to the mixture of n-butylamine and base can help to ensure that the generated HCl is neutralized immediately.[5]
-
Problem 3: Formation of a White Precipitate (n-butylamine hydrochloride)
-
Symptom: A significant amount of white solid precipitates from the reaction mixture, particularly when using an organic solvent.
-
Potential Cause: This precipitate is likely n-butylamine hydrochloride, which has limited solubility in many organic solvents.[14][15] Its formation indicates insufficient base is present to keep the amine in its free base form.
-
Troubleshooting Steps:
-
Add Additional Base: Introduce more of the chosen base to the reaction mixture to deprotonate the n-butylamine hydrochloride and drive it back into the solution as the free amine.
-
Change Solvent: While less common, in some specific cases, a solvent that better solubilizes the hydrochloride salt could be considered, though addressing the root cause (insufficient base) is preferable.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess n-Butylamine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
In a separate flask, dissolve n-butylamine (2.2 eq.) in the same anhydrous solvent.
-
Cool the 4-nitrobenzoyl chloride solution in an ice bath to 0-5 °C.
-
Slowly add the n-butylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, proceed with the workup procedure.
Protocol 2: Synthesis of this compound using Triethylamine as a Base
-
In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.), n-butylamine (1.1 eq.), and triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane.[11]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Proceed with the aqueous workup to remove triethylamine hydrochloride and any remaining reagents.
Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute HCl solution (to remove excess n-butylamine and triethylamine), a saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.[9][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[16]
Visualizing the Workflow
Reaction and HCl Neutralization Pathway
Caption: Reaction schematic for this compound synthesis and HCl neutralization.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
- Benchchem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Guidechem. (n.d.). BUTYLAMINE HYDROCHLORIDE 3858-78-4.
- CymitQuimica. (n.d.). CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1).
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- ChemicalBook. (n.d.). N-Butyl-4-nitrobenzenesulfonaMide synthesis.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Wikipedia. (n.d.). n-Butylamine.
- Benchchem. (n.d.). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
- Reddit. (2025, January 30). Amidation reactions.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.
- Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Chemsrc. (2025, August 31). N-butyl-4-nitro-benzamide | CAS#:51207-98-8.
- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
- Reddit. (2021, June 12). Purification of N-benzylbenzamides.
Sources
- 1. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]
- 2. reddit.com [reddit.com]
- 3. testbook.com [testbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. grokipedia.com [grokipedia.com]
- 7. n-Butylamine - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 16. reddit.com [reddit.com]
preventing di-acylation in N-butyl-4-nitrobenzamide synthesis
<
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Di-acylation
Welcome to the Technical Support Center for N-butyl-4-nitrobenzamide synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges, specifically the prevention of di-acylation, a prevalent side reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Di-acylation Issues
This section addresses specific problems you might encounter related to the formation of the di-acylated byproduct, N,N-di-(4-nitrobenzoyl)butylamine.
Question: I am observing a significant amount of a di-acylated byproduct in my synthesis of this compound. What is causing this?
Answer:
The formation of a di-acylated byproduct, where two acyl groups from 4-nitrobenzoyl chloride attach to the nitrogen of n-butylamine, is a common issue in this type of N-acylation reaction. The primary reasons for this side reaction are rooted in the reaction conditions and the nature of the reactants.
-
Mechanism of Di-acylation: After the initial formation of the desired mono-acylated product, this compound, the amide nitrogen still possesses a lone pair of electrons. While this lone pair is significantly less nucleophilic than that of the starting n-butylamine due to the electron-withdrawing effect of the adjacent carbonyl group, under certain conditions, it can still react with a second molecule of the highly reactive 4-nitrobenzoyl chloride.[1]
-
Key Contributing Factors:
-
Excess Acylating Agent: Using a significant excess of 4-nitrobenzoyl chloride dramatically increases the probability of the less reactive amide nitrogen undergoing a second acylation.
-
Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for the less favorable second acylation to occur.
-
Strongly Basic Conditions: While a base is necessary to neutralize the HCl byproduct, a very strong base can deprotonate the newly formed amide, generating a highly nucleophilic amidate anion, which readily reacts with another equivalent of the acyl chloride.[2]
-
Reaction Time: Extended reaction times, especially in the presence of excess acylating agent, can lead to a gradual increase in the di-acylated product.
-
Question: How can I modify my experimental protocol to minimize or eliminate the formation of the di-acylated product?
Answer:
Minimizing di-acylation requires careful control over the reaction parameters. The Schotten-Baumann reaction conditions are often employed for this type of synthesis and can be optimized to favor mono-acylation.[3][4][5] Here are specific, actionable steps:
1. Stoichiometric Control of Reactants:
This is the most critical factor. The molar ratio of n-butylamine to 4-nitrobenzoyl chloride should be carefully controlled.
-
Recommendation: Use a slight excess of the amine (n-butylamine). A molar ratio of approximately 1.1 to 1.2 equivalents of n-butylamine to 1.0 equivalent of 4-nitrobenzoyl chloride is recommended. This ensures that the more reactive amine is preferentially acylated and that the concentration of the acyl chloride is depleted before significant di-acylation can occur.
2. Controlled Addition of the Acylating Agent:
The manner in which the 4-nitrobenzoyl chloride is introduced into the reaction mixture is crucial.
-
Protocol: Dissolve the n-butylamine and a suitable base in an appropriate solvent. Cool the mixture in an ice bath (0-5 °C). Then, add a solution of 4-nitrobenzoyl chloride dropwise, or in small portions, over a period of time. This slow addition maintains a low concentration of the acylating agent throughout the reaction, favoring reaction with the more nucleophilic primary amine.[6]
3. Optimization of Reaction Temperature:
Lowering the reaction temperature can significantly suppress the di-acylation side reaction.
-
Recommendation: Conduct the reaction at a reduced temperature, typically between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[7]
4. Judicious Choice and Use of Base:
The base plays a dual role: it neutralizes the HCl generated during the reaction and can influence the reactivity of the amine and the amide.[]
-
Aqueous Inorganic Bases (Schotten-Baumann Conditions): Using an aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often effective.[3][9] The reaction is typically run in a biphasic system (e.g., dichloromethane/water or diethyl ether/water), where the organic phase contains the reactants and product, and the aqueous phase contains the base to neutralize the HCl as it is formed.[5] This keeps the concentration of free base in the organic layer low.
-
Organic Bases: If a homogeneous system is preferred, a tertiary amine base such as triethylamine (Et₃N) or pyridine can be used.[10] Use only a slight excess (e.g., 1.1 equivalents) to neutralize the HCl. Pyridine is a weaker base than triethylamine and can be a good choice to avoid excessive deprotonation of the amide.
5. Monitoring Reaction Progress:
Closely monitoring the reaction can prevent it from proceeding for an unnecessarily long time, which could lead to more side products.
-
Technique: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 4-nitrobenzoyl chloride. Once the acyl chloride is consumed, the reaction should be quenched to prevent further reactions.
| Parameter | Standard Condition | Optimized for Mono-acylation | Rationale |
| Molar Ratio (Amine:Acyl Chloride) | 1:1 or excess acyl chloride | 1.1-1.2 : 1 | Ensures complete consumption of the acylating agent by the more reactive primary amine. |
| Temperature | Room Temperature or elevated | 0 °C to Room Temperature | Reduces the rate of the less favorable di-acylation reaction. |
| Addition of Acyl Chloride | All at once | Slow, dropwise addition | Maintains a low concentration of the acylating agent, favoring reaction with the primary amine. |
| Base | Strong organic base in excess | Aqueous NaHCO₃/Na₂CO₃ or stoichiometric tertiary amine | Minimizes deprotonation of the mono-acylated amide, which would increase its nucleophilicity. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question: What is the fundamental mechanism of the reaction between n-butylamine and 4-nitrobenzoyl chloride?
Answer:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The nitrogen atom of the n-butylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen (typically by a base), resulting in the formation of the amide bond of this compound.
Caption: Mechanism of this compound synthesis.
Question: Why is a base necessary in this reaction?
Answer:
A base is essential for two primary reasons:
-
Neutralization of HCl: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[4] Amines are basic and will react with the generated HCl to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. By adding a base, the HCl is neutralized as it is formed, preventing the protonation of the unreacted n-butylamine and allowing the reaction to proceed to completion.[2]
-
Driving the Equilibrium: The neutralization of HCl removes a product from the reaction mixture, which, according to Le Chatelier's principle, helps to drive the equilibrium towards the formation of the amide product.[7]
Question: What are the pros and cons of using an aqueous inorganic base versus an organic base?
Answer:
The choice of base can significantly impact the reaction outcome and the subsequent workup procedure.
| Base Type | Pros | Cons |
| Aqueous Inorganic Base (e.g., NaHCO₃, Na₂CO₃) | - Inexpensive and readily available.- Mild basicity reduces the risk of side reactions like hydrolysis of the acyl chloride and deprotonation of the amide.[3]- Facilitates a simple biphasic workup where the product is in the organic layer.[5] | - The reaction is biphasic, which can sometimes lead to slower reaction rates if agitation is insufficient.- Hydrolysis of the acyl chloride can be a competing side reaction if the pH is too high or the reaction is run for an extended period. |
| Organic Base (e.g., Triethylamine, Pyridine) | - Creates a homogeneous reaction mixture, which can lead to faster reaction rates.- Soluble in common organic solvents used for the reaction.[9] | - Can be more expensive than inorganic bases.- Stronger basicity can potentially lead to increased di-acylation if not used in stoichiometric amounts.- The resulting ammonium salt (e.g., triethylammonium chloride) may need to be removed by an aqueous wash during workup. |
Question: How can I purify the this compound if some di-acylated product is formed?
Answer:
If di-acylation has occurred, purification is necessary to isolate the desired mono-acylated product.
-
Column Chromatography: This is the most effective method for separating the mono- and di-acylated products. The two compounds have different polarities and will elute at different rates from a silica gel column. The di-acylated product is generally less polar than the mono-acylated product (due to the absence of the N-H bond available for hydrogen bonding with the silica) and will typically elute first. A solvent system such as a mixture of hexanes and ethyl acetate can be used, with the polarity gradually increased to elute the mono-acylated product.
-
Recrystallization: If the amount of the di-acylated impurity is relatively small, recrystallization may be a viable purification method. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution or has significantly different solubility characteristics.
Caption: Purification workflow for this compound.
References
- Grokipedia. Schotten–Baumann reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017).
- Fisher Scientific. Amide Synthesis.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
- Mastering Chemistry Help. acylation of amines. (2013).
- NCERT. Amines.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. (2021).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acylation of amines [entrancechemistry.blogspot.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. ncert.nic.in [ncert.nic.in]
stability issues of N-butyl-4-nitrobenzamide under acidic/basic conditions
Introduction
Welcome to the dedicated technical support guide for N-butyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. This compound, like many secondary amides, can exhibit instability under certain experimental conditions. Understanding its degradation pathways is critical for developing robust analytical methods, ensuring the integrity of experimental results, and establishing appropriate storage and handling protocols.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on its behavior under acidic and basic conditions. We will explore the chemical mechanisms of degradation and provide validated protocols to assess the stability of your compound.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.[1]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm observing a loss of my parent compound (this compound) and the appearance of new peaks in my chromatogram after treating my sample with a dilute acid (e.g., 0.1M HCl) and heat. What is happening?
Answer:
You are likely observing acid-catalyzed hydrolysis of the amide bond. Amides, while relatively stable, can be cleaved into a carboxylic acid and an amine under acidic conditions, especially with the application of heat.[2]
Causality and Mechanism: The hydrolysis reaction is initiated by the protonation of the carbonyl oxygen of the amide.[3][4] This is a critical first step because the lone pair of electrons on the amide nitrogen is involved in resonance with the carbonyl group, making the nitrogen non-basic.[4] Protonating the oxygen makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water.[3] The subsequent steps involve the formation of a tetrahedral intermediate and the eventual departure of the amine as a good leaving group (as a protonated ammonium ion), which prevents the reverse reaction from occurring.[4]
The expected degradation products are 4-nitrobenzoic acid and n-butylamine . In your acidic solution, the n-butylamine will be present as its protonated ammonium salt.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Troubleshooting Steps:
-
pH Control: To prevent degradation, maintain the pH of your solutions below 8. If basic conditions are required, conduct experiments at reduced temperatures to minimize the rate of hydrolysis.
-
Buffer Selection: Use the mildest possible base or a buffer system (e.g., bicarbonate or borate buffers) instead of strong bases like NaOH or KOH if your protocol allows.
-
Protect from Prolonged Exposure: Minimize the time your compound is exposed to basic conditions. If a reaction requires a basic catalyst, neutralize the solution as soon as the reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? Based on the general principles for benzamides, the solid compound should be stored in a cool, dry, and dark environment to prevent potential hydrolysis from atmospheric moisture and photodegradation. [5]Storing it in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, is recommended for long-term stability. [5] Q2: Besides acid and base hydrolysis, are there other degradation pathways I should be aware of? Yes. While hydrolysis is the primary concern, you should also consider:
-
Photodegradation: Aromatic nitro compounds can be sensitive to light. It is prudent to protect solutions and solid samples from direct light, especially UV radiation, by using amber vials or covering glassware with foil. [5]* Thermal Degradation: Although amides are generally thermally stable, prolonged exposure to very high temperatures could lead to decomposition. [5]* Oxidative Degradation: While the amide itself is not highly susceptible to oxidation, the experimental conditions (e.g., presence of peroxides in solvents) could potentially lead to degradation.
Q3: How can I develop a stability-indicating analytical method for this compound? A stability-indicating method is one that can accurately quantify the parent drug without interference from its degradation products. To develop such a method, you must perform forced degradation studies. [6][7]This involves intentionally stressing the compound under various conditions (acid, base, heat, light, oxidation) to generate the potential degradants. [6]You would then use a high-resolution chromatographic technique, like HPLC or UPLC, to separate the parent peak from all the newly formed degradant peaks. The method is validated by demonstrating specificity, linearity, accuracy, and precision.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound and identifying its degradation products.
Objective: To assess the stability of this compound under various stress conditions and to generate its primary degradation products for the development of a stability-indicating analytical method.
Caption: General workflow for a forced degradation study.
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
HPLC system with a UV/PDA detector and/or a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated oven, and a photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.
3. Application of Stress Conditions: For each condition, prepare a stressed sample and a control sample. The control is typically the stock solution diluted to the final concentration and kept at room temperature protected from light.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at specified time points.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Dilute 1 mL of stock solution with 1 mL of the 50:50 ACN:H₂O diluent.
-
Incubate the solution in a sealed vial at 60°C, protected from light.
-
Withdraw aliquots at specified time points.
-
4. HPLC Analysis:
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum for the parent compound) and/or MS detection.
-
Injection Volume: 10 µL
5. Data Evaluation:
-
Calculate the percentage degradation of this compound in each stressed sample relative to the control.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
Use MS data to propose structures for the major degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary degradation.
Expected Outcomes Summary
| Stress Condition | Expected Stability | Primary Degradation Products |
| 0.1 M HCl, 60°C | Labile | 4-Nitrobenzoic acid, n-Butylamine |
| 0.1 M NaOH, 60°C | Moderately Labile | 4-Nitrobenzoate, n-Butylamine |
| 3% H₂O₂, RT | Likely Stable | To be determined experimentally |
| Heat (60°C) | Likely Stable | To be determined experimentally |
| Light (UV/Vis) | Potentially Labile | To be determined experimentally |
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing.
- BenchChem. (n.d.). Stability and Storage of N-Isobutylbenzamide: A Technical Guide.
- OSHA. (1981). N-NITROSODIPHENYLAMINE.
- LibreTexts Chemistry. (2022). Chemistry of Amides.
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide.
- PubChem. (n.d.). 4-Nitrobenzamide.
- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemguide. (n.d.). The hydrolysis of amides.
- YouTube. (2019). Mechanism of amide hydrolysis.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Labinsights. (2023). Some Basic Facts about Forced Degradation Test.
Sources
- 1. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
Technical Support Center: Purification of N-butyl-4-nitrobenzamide
This guide provides a comprehensive, field-tested approach to the purification of N-butyl-4-nitrobenzamide, focusing exclusively on non-chromatographic techniques. It is designed for researchers, scientists, and drug development professionals who require high-purity material without relying on column chromatography. The methodologies described herein are built on fundamental chemical principles to ensure robust and reproducible results.
Core Principles: A Two-Stage Purification Strategy
The successful purification of this compound from a typical synthetic reaction mixture hinges on a two-stage strategy that systematically removes distinct classes of impurities. The crude product is likely contaminated with unreacted starting materials and side-products.
-
Liquid-Liquid Extraction (Acid-Base Work-up): This is the first line of defense. This compound is a neutral amide. This lack of acidic or basic character allows it to remain in an organic solvent while acidic and basic impurities are selectively transferred into an aqueous phase as water-soluble salts.[1][2] This step is critical for removing the most common reactive impurities.
-
Recrystallization: This is the primary technique for achieving high purity.[3][4] It leverages differences in solubility between the desired compound and remaining impurities in a chosen solvent at different temperatures. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the this compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[5][6]
Table 1: Common Impurities and Their Removal
| Impurity | Chemical Nature | Purification Method | Rationale |
| 4-Nitrobenzoic Acid | Acidic | Base Wash: Aqueous NaHCO₃ or NaOH wash during extraction.[7][8] | The acidic proton of the carboxylic acid is removed by the base, forming a water-soluble carboxylate salt that partitions into the aqueous layer. |
| n-Butylamine | Basic | Acid Wash: Aqueous HCl wash during extraction.[2][8][9] | The lone pair on the amine's nitrogen is protonated by the acid, forming a water-soluble ammonium salt that enters the aqueous layer. |
| Inorganic Salts | Ionic | Water Wash: Washing the organic layer with water or brine. | Inorganic salts exhibit high solubility in aqueous solutions and negligible solubility in most organic solvents. |
| Neutral Byproducts | Neutral | Recrystallization | These impurities will ideally have different solubility profiles than the target compound, allowing for separation during the crystallization process. |
Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction Work-up
This protocol assumes the crude reaction mixture has been quenched and is dissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like n-butylamine.[2][8]
-
Base Wash: Add an equal volume of 1 M sodium bicarbonate (NaHCO₃). Vent immediately and with great care, as CO₂ gas will be evolved if significant acidic impurity is present.[7] Swirl gently at first, then shake for 1-2 minutes. Drain the aqueous layer. This removes acidic impurities like 4-nitrobenzoic acid.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 1 minute. This wash helps to remove residual water and some water-soluble organic impurities from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Drying: Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes until the solvent is clear.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid, which is now ready for recrystallization.
Workflow 1: Acid-Base Extraction
Caption: Workflow for purifying crude this compound via acid-base extraction.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Q1: My crude product is a persistent oil or a waxy solid after solvent removal, not a free-flowing powder. What should I do?
A1: This indicates the presence of significant impurities that are depressing the melting point of your compound.
-
Causality: High concentrations of unreacted starting materials or solvent residues can prevent the product from solidifying properly.
-
Solution: Do not proceed directly to recrystallization. First, attempt a trituration.[10] Suspend the oil in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities away, hopefully inducing your product to solidify. Filter the resulting solid and then proceed with recrystallization from a more suitable solvent system.
Q2: I performed the recrystallization, but my final yield is extremely low.
A2: Low recovery is one of the most common issues in recrystallization.[3]
-
Causality & Solution:
-
Too Much Solvent: This is the most frequent error.[11] Using an excessive amount of hot solvent means the solution never becomes saturated upon cooling, and much of your product will remain dissolved. Fix: Evaporate some of the solvent using a rotary evaporator or a gentle stream of air/nitrogen and attempt to cool and crystallize again.[12]
-
Premature Crystallization: If the compound crystallizes in the hot filtration step, you will lose a significant portion of the product. Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[13]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Fix: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[3][5]
-
Q3: My solution has cooled to room temperature (or below), but no crystals have formed.
A3: This is likely due to the formation of a supersaturated solution, a state where the concentration of the solute is higher than its normal solubility limit.[3]
-
Causality & Solution: The solution lacks a nucleation point for crystal growth to begin.
-
Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for nucleation.[3]
-
Seed Crystals: If you have a small amount of pure product saved, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3]
-
Extreme Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.
-
Q4: During cooling, my product separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I prevent it?
A4: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[12] The impurities then tend to dissolve in the liquefied product, leading to poor purification.
-
Causality & Solution:
-
Solution is Too Concentrated/Cooling is Too Fast: The compound is coming out of solution too quickly at a temperature above its melting point. Fix: Re-heat the solution to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to make the solution slightly more dilute.[12] Allow the flask to cool much more slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that cools slowly).
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point. Fix: Choose a different solvent with a lower boiling point. For this compound, if you are using a high-boiling point solvent and observing oiling out, switching to a system like ethanol/water might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][5] Given the polar nitro group and the amide functionality combined with the nonpolar butyl and benzene groups, a solvent of intermediate to high polarity is a good starting point. You must perform small-scale solubility tests.
-
Procedure: Place ~20-30 mg of your crude solid into several test tubes. Add ~0.5 mL of a candidate solvent to each. Observe the solubility at room temperature. If insoluble, heat the solvent to its boiling point and observe again. If it dissolves when hot and becomes insoluble upon cooling, it's a good candidate.
-
Recommended Solvents: Based on the structure, ethanol, methanol, or an ethanol/water mixed-solvent system are excellent starting points.[14][15] Ethyl acetate is another viable option.
Table 2: Solvent Selection Guide (Estimated)
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A strong candidate. Often dissolves amides well when hot. Water can be added as an anti-solvent to decrease solubility at room temperature.[14] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point, offering a smaller temperature gradient for crystallization. |
| Ethyl Acetate | 77 | Medium | A less polar option that may be effective if alcohols show too much solubility at room temperature. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the aromatic and alkyl portions of the molecule, but excellent as an anti-solvent with alcohols.[14] |
Q2: Should I use a single-solvent or a two-solvent system for recrystallization?
A2: This depends on your solubility tests.
-
Single-Solvent: Use this method if you find a single solvent that dissolves your compound when hot but not when cold. This is the simpler and often preferred method.[5]
-
Two-Solvent (Mixed-Solvent): Use this method if no single solvent is ideal. This typically involves a "soluble solvent" in which your compound is very soluble, and an "anti-solvent" in which it is insoluble.[5] For this compound, a common pair would be ethanol (soluble solvent) and water (anti-solvent). You would dissolve the compound in the minimum amount of hot ethanol, then slowly add hot water until the solution just begins to turn cloudy (the saturation point). A drop or two of hot ethanol is then added to clarify the solution before it is set aside to cool.
Q3: How do I confirm the purity of my final product without using chromatography?
A3: Several classic analytical techniques can validate purity:
-
Melting Point Analysis: This is a powerful and rapid indicator of purity. A pure compound will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and the range to broaden. Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): While this is a form of chromatography, it is used for analysis, not purification. Spot your crude material and your purified product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopy (NMR, FTIR): ¹H NMR spectroscopy is excellent for confirming the structure and identifying impurities. The integration of the peaks should correspond to the expected proton ratios. The absence of peaks from starting materials (e.g., the broad singlet of a carboxylic acid or the N-H protons of the primary amine) is a strong indicator of purity. FTIR can confirm the presence of the key functional groups and the absence of impurities with distinct IR signals (e.g., a broad O-H stretch from carboxylic acid).[16]
Workflow 2: Recrystallization Troubleshooting
Caption: A decision tree for diagnosing and solving common recrystallization problems.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 18, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 18, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 18, 2026, from [Link]
-
University of Toronto. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography? Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 18, 2026, from [Link]
-
University of Massachusetts. (n.d.). Liquid/liquid Extraction. Retrieved January 18, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved January 18, 2026, from [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved January 18, 2026, from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Alkyl-4-Nitrobenzamides
Welcome to the technical support center for the synthesis of N-alkyl-4-nitrobenzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to navigate the common pitfalls associated with this synthesis, ensuring higher yields and purity in your experimental work. N-alkyl-4-nitrobenzamides are important intermediates in medicinal chemistry, and mastering their synthesis is a key step in many research endeavors.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of N-alkyl-4-nitrobenzamides, particularly via the common route of acylating a primary amine with 4-nitrobenzoyl chloride.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target N-alkyl-4-nitrobenzamide. What are the likely causes and how can I fix this?
Answer: Low yield is one of the most common frustrations in this synthesis. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the workup procedure.[3][4]
Probable Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Hydrolysis of 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form the unreactive 4-nitrobenzoic acid.[5][6] Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7] |
| Incomplete Reaction | The reaction may not have proceeded to completion. Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.[5] If the reaction stalls, consider gently heating the mixture (if thermally stable) or extending the reaction time. |
| Protonation of the Primary Amine | The reaction of 4-nitrobenzoyl chloride with a primary amine generates one equivalent of hydrochloric acid (HCl).[8] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl produced.[9][10] |
| Losses During Workup | Significant product loss can occur during aqueous washes or recrystallization. Solution: During extraction, ensure the correct pH to keep your product in the organic layer. For recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[5][11] |
Issue 2: The Final Product is Contaminated with a High-Melting Point Impurity
Question: I've isolated a white solid, but its melting point is much higher than expected for my target compound, and it's poorly soluble. What is this byproduct and how can I avoid it?
Answer: This scenario strongly suggests the formation of a diacylated byproduct, where the initially formed N-alkyl-4-nitrobenzamide is acylated a second time.
Probable Cause & Solutions:
-
Formation of N-(4-nitrobenzoyl)-N-alkyl-4-nitrobenzamide: This diacylated byproduct can form if there is a high local concentration of 4-nitrobenzoyl chloride.[12]
-
Prevention Strategy 1: Control Stoichiometry. Avoid using a large excess of 4-nitrobenzoyl chloride. A slight excess of the amine can help ensure the acyl chloride is fully consumed.[12]
-
Prevention Strategy 2: Slow Reagent Addition. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the acylating agent and favors the desired mono-acylation.[7]
-
Issue 3: The Isolated Product is an Oil or a Gummy Solid, Not a Crystalline Material
Question: My product won't crystallize and remains an oil. What's causing this and how can I purify it?
Answer: An oily product typically indicates the presence of significant impurities that depress the melting point of your compound.[7]
Probable Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Presence of 4-Nitrobenzoic Acid | Hydrolysis of the starting acyl chloride leads to 4-nitrobenzoic acid, a common impurity. Solution: During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 4-nitrobenzoic acid, converting it to its water-soluble sodium salt, which will be removed in the aqueous layer.[7] |
| Residual Solvent or Reagents | Trapped solvent (e.g., DCM, THF) or unreacted starting materials can prevent crystallization. Solution: Ensure the product is thoroughly dried under high vacuum. If impurities are the cause, purification via flash column chromatography is the most effective method. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will typically separate the desired amide from both non-polar starting materials and highly polar byproducts.[9] |
| Product Has a Low Melting Point | Some N-alkyl-4-nitrobenzamides, particularly those with shorter alkyl chains, may naturally be low-melting solids or oils at room temperature. Solution: Confirm the product's identity and purity using spectroscopic methods (NMR, Mass Spectrometry). If pure, the oily nature is an inherent property. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing N-alkyl-4-nitrobenzamides? A1: The most common and generally reliable method is the acylation of a primary alkylamine with 4-nitrobenzoyl chloride.[13] This reaction proceeds via a nucleophilic acyl substitution mechanism and is typically high-yielding when performed under anhydrous conditions with a suitable base to neutralize the HCl byproduct.[8][10]
Q2: Can I directly N-alkylate 4-nitrobenzamide instead? A2: While possible, direct N-alkylation of amides is often more challenging. The amide nitrogen is not strongly nucleophilic.[14] To achieve N-alkylation, a strong base like sodium hydride (NaH) is typically required to deprotonate the amide, forming a more nucleophilic amide anion. This method can be complicated by a competing side reaction: O-alkylation.[14][15]
Q3: What factors influence N- vs. O-alkylation when alkylating 4-nitrobenzamide directly? A3: The competition between N- and O-alkylation is influenced by several factors, including the solvent and the counter-ion of the alkylating agent.[16] Polar aprotic solvents like DMF or THF generally favor N-alkylation.[15] The choice of alkylating agent and reaction temperature also plays a crucial role.
Q4: What is the purpose of the nitro group on the benzamide? A4: The electron-withdrawing nitro group serves several purposes. It can be a key pharmacophore in biologically active molecules.[1][2] Additionally, it can be readily reduced to an amino group (-NH₂), which provides a synthetic handle for further functionalization, for example, in the synthesis of dyes or other pharmaceutical intermediates.[17]
Q5: Are there any safety concerns when working with 4-nitrobenzoyl chloride? A5: Yes. 4-Nitrobenzoyl chloride is a corrosive solid and a lachrymator (causes tearing). It reacts with water and alcohols. It is incompatible with strong bases and oxidizing agents.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of N-benzyl-4-nitrobenzamide
This protocol details a representative synthesis via the acylation of a primary amine.
Materials:
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzyl-4-nitrobenzamide as a solid.[11]
Visualized Experimental Workflow
Caption: General workflow for N-alkyl-4-nitrobenzamide synthesis.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a two-step addition-elimination mechanism.
Caption: Mechanism of amine acylation.
Troubleshooting Logic for Low Yields
Use this flowchart to diagnose potential issues when encountering low product yields.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up the Synthesis of N-butyl-4-nitrobenzamide
Welcome to the technical support center for the synthesis of N-butyl-4-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from bench-scale to larger, pilot, or manufacturing scales. We will explore the core chemistry, provide detailed protocols, and offer in-depth troubleshooting advice to address the unique challenges encountered during scale-up.
Synthesis Overview
The preparation of this compound is a classic example of nucleophilic acyl substitution. The most common and industrially viable route involves the reaction of 4-nitrobenzoyl chloride with n-butylamine. A tertiary amine base, such as triethylamine (TEA), is typically employed to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the n-butylamine, rendering it non-nucleophilic.[1]
Reaction Scheme:
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and safety. Below are representative procedures for both laboratory and scaled-up synthesis.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Lab Scale (10g Product) | Scale-Up (1kg Product) | Equivalents | Density (g/mL) |
| 4-Nitrobenzoyl Chloride | 185.57 | 8.35 g | 835 g | 1.0 | ~1.3 |
| n-Butylamine | 73.14 | 3.62 g (4.9 mL) | 362 g (490 mL) | 1.1 | 0.74 |
| Triethylamine (TEA) | 101.19 | 5.46 g (7.5 mL) | 546 g (750 mL) | 1.2 | 0.726 |
| Dichloromethane (DCM) | 84.93 | 100 mL | 10 L | Solvent | 1.33 |
Protocol 1: Laboratory Scale Synthesis (~10 g)
Safety: 4-Nitrobenzoyl chloride is corrosive, moisture-sensitive, and a lachrymator.[2] n-Butylamine is flammable and corrosive. Triethylamine is flammable and toxic. All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4]
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.[1]
-
Reagent Charging: Charge the flask with 4-nitrobenzoyl chloride (8.35 g, 1.0 eq). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).
-
Amine Solution: In a separate beaker, prepare a solution of n-butylamine (3.62 g, 1.1 eq) and triethylamine (5.46 g, 1.2 eq).
-
Reaction: Cool the 4-nitrobenzoyl chloride solution to 0-5 °C using an ice bath. Add the amine/TEA solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzoyl chloride spot disappears.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a pale yellow solid. Dry the product under vacuum. A typical yield is 77-92%.[5]
Protocol 2: Scaled-Up Synthesis (~1 kg)
Safety: All laboratory-scale safety precautions apply but are amplified. The reaction is exothermic, and the risk of thermal runaway is higher.[6] A glass-lined reactor with a cooling jacket, mechanical stirrer, and a scrubber for HCl off-gassing is required.[7] Full PPE, including a face shield, is essential.
-
Reactor Setup: Ensure a 20 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 4-nitrobenzoyl chloride (835 g, 1.0 eq) and 10 L of anhydrous DCM. Start mechanical agitation.
-
Temperature Control: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Amine Addition: Prepare the solution of n-butylamine (362 g, 1.1 eq) and triethylamine (546 g, 1.2 eq). Add this solution to the reactor via a calibrated pump at a controlled rate to maintain the internal temperature below 10 °C. This addition may take 1-2 hours.
-
Reaction & Monitoring: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction using an appropriate in-process control (e.g., HPLC) to confirm completion.
-
Workup: Cool the reactor to 15 °C. Slowly add 5 L of process water to quench the reaction, controlling any exotherm. Agitate for 15 minutes, then stop agitation and allow the layers to separate. Drain the lower aqueous layer. Sequentially wash the organic layer with 5 L of 1M HCl, 5 L of saturated NaHCO₃ solution, and 5 L of brine.
-
Isolation: Transfer the organic layer to a distillation unit and remove the DCM under reduced pressure.
-
Purification: Add 5 L of ethanol to the crude product residue and heat to reflux to dissolve. Slowly add water until persistent turbidity is observed, then cool the solution slowly with gentle agitation to induce crystallization. Filter the product using a suitable filter press or centrifuge. Wash the filter cake with a cold ethanol/water mixture.
-
Drying: Dry the final product in a vacuum oven until a constant weight is achieved.
Troubleshooting Guide
Scaling up a reaction often introduces new variables and magnifies minor issues. This guide addresses common problems in a diagnostic, question-and-answer format.
Issue 1: Low Product Yield
Question: My yield dropped significantly upon scaling up the reaction. What are the most likely causes?
Answer: A drop in yield during scale-up is a common issue, often attributable to several factors. Follow this diagnostic workflow:
Caption: Figure 2: Diagnostic workflow for low yield.
Issue 2: Product Purity is Low
Question: My final product is contaminated with impurities. How can I identify and eliminate them?
Answer: The most common impurities are unreacted starting materials or byproducts from side reactions.
-
Impurity: 4-nitrobenzoic acid.
-
Identification: This will appear as a baseline spot on a normal-phase TLC plate and can be identified by HPLC. It is an acidic impurity.
-
Cause: Hydrolysis of the starting material, 4-nitrobenzoyl chloride, by adventitious moisture.[1]
-
Solution: Ensure strictly anhydrous conditions.[3] During the workup, the wash with saturated sodium bicarbonate (NaHCO₃) solution is crucial as it will react with the acidic 4-nitrobenzoic acid to form a water-soluble sodium salt, effectively removing it from the organic layer.[6]
-
-
Impurity: Unreacted n-butylamine.
-
Identification: This basic impurity can be detected by TLC or HPLC.
-
Cause: Incorrect stoichiometry or inefficient mixing.
-
Solution: The 1M HCl wash during the workup is designed to react with any excess n-butylamine (and triethylamine), converting it into a water-soluble ammonium salt that is partitioned into the aqueous layer. Ensure the HCl wash is performed thoroughly.
-
-
Impurity: Unknown byproduct.
-
Identification: An unexpected spot/peak in analytical data.
-
Cause: Could be due to thermal degradation from poor temperature control or reactions with impurities in the starting materials.
-
Solution: Re-evaluate temperature control during the exothermic addition step. Ensure high-purity starting materials are used. For purification, a careful recrystallization is often sufficient. If impurities co-crystallize, column chromatography may be necessary for smaller scales, or a different recrystallization solvent system may need to be developed for larger scales.
-
Issue 3: Workup & Isolation Problems
Question: I'm having trouble with the purification. My product is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This often traps impurities.
-
Cause: The solution is likely supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit proper crystal formation.
-
Troubleshooting Steps:
-
Re-heat: Gently warm the solution until the oil redissolves completely.
-
Add More 'Good' Solvent: Add a small amount of the primary solvent (e.g., ethanol) to ensure the product is fully dissolved at the elevated temperature.
-
Cool Slowly: This is the most critical step. Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution once it has cooled slightly. This provides a nucleation point for crystal growth.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that promote nucleation.
-
Frequently Asked Questions (FAQs)
Q1: Why not use 4-nitrobenzoic acid directly with n-butylamine? The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water as a byproduct, which can make the reaction reversible and difficult to drive to completion.[8] Activating the carboxylic acid by converting it to a more reactive derivative, like an acyl chloride, makes the carbonyl carbon far more electrophilic. This allows the reaction to proceed rapidly at low temperatures, providing high yields and avoiding harsh conditions.
Q2: What is the exact role of the triethylamine (TEA)? Can I use another base? The reaction between 4-nitrobenzoyl chloride and n-butylamine produces one equivalent of hydrochloric acid (HCl). The primary role of TEA is to act as an acid scavenger.[1] It is a non-nucleophilic base that neutralizes the HCl as it is formed. Without a base, the HCl would protonate the n-butylamine, forming n-butylammonium chloride, which is not nucleophilic and will not react with the acyl chloride. Other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or pyridine can also be used.
Q3: What are the most critical safety hazards to consider when scaling up this synthesis? Scaling up introduces significant safety challenges that must be rigorously managed:
-
Corrosive and Reactive Reagents: 4-Nitrobenzoyl chloride is highly corrosive and reacts violently with water.[9][10][11] All transfers should be conducted under an inert atmosphere in a closed system if possible.
-
Thermal Runaway: The amidation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure in the cooling system could lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[6]
-
Toxic Gas Evolution: The synthesis of the acyl chloride (if done in-house from 4-nitrobenzoic acid using thionyl chloride) releases toxic HCl and SO₂ gases.[7] The amidation step also produces HCl, which is captured by the base but still requires a well-ventilated area or a scrubber system to handle any potential off-gassing.[7]
Q4: How can I effectively monitor the reaction on a large scale? While TLC is excellent for lab-scale monitoring, it is impractical for large-scale production reactors. In-process controls (IPCs) are essential. The most common method is High-Performance Liquid Chromatography (HPLC). Small, quenched samples can be taken periodically from the reactor and analyzed to quantify the disappearance of the 4-nitrobenzoyl chloride starting material and the appearance of the this compound product. This provides precise data to determine the reaction endpoint.
References
- Apollo Scientific. (2022, September 16).
- Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-butyl-4-nitrobenzamide and Other Nitrobenzamides
Introduction
Nitrobenzamides represent a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of a nitro group on the benzamide scaffold can impart a range of biological activities, including antimicrobial, antimycobacterial, and cytotoxic effects. The position of the nitro substituent on the aromatic ring, as well as the nature of the substituent on the amide nitrogen, plays a pivotal role in determining the potency and selectivity of these compounds.
This guide provides a comprehensive comparison of the biological activity of N-butyl-4-nitrobenzamide with other structurally related nitrobenzamides. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of nitrobenzamides and to inform the rational design of novel derivatives with enhanced biological profiles.
Comparative Biological Activity: The Critical Role of Nitro Group Positioning and N-Substitution
The biological activity of nitrobenzamides is profoundly influenced by the substitution pattern on the aromatic ring and the lipophilicity of the N-alkyl chain. Extensive research has demonstrated that the positioning of the electron-withdrawing nitro group is a key determinant of efficacy, particularly in the context of antimycobacterial activity.
A seminal study on N-alkyl nitrobenzamides revealed that derivatives with a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern on the aromatic ring were the most potent against Mycobacterium tuberculosis[1][2]. In stark contrast, analogs with a single nitro group at the 4-position, such as this compound, exhibited significantly diminished or no activity[1]. This underscores the critical importance of the 3- and 5-positions for potent antimycobacterial action.
The length of the N-alkyl chain also modulates activity, with intermediate lipophilicity generally leading to optimal efficacy[1][2]. While specific data for this compound is limited, the established SAR principles suggest that its biological activity is likely to be considerably lower than its 3,5-disubstituted counterparts.
Quantitative Data Summary
The following table summarizes the antimycobacterial activity of various nitrobenzamide derivatives, highlighting the impact of structural modifications on their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.
| Compound ID | Substitution Pattern | N-Alkyl Chain Length | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| This compound (Predicted) | 4-Nitro | C4 | >128 | [Inferred from[1]] |
| Analog 1 | 3,5-Dinitro | C10 | 0.016 | [1] |
| Analog 2 | 3,5-Dinitro | C12 | 0.016 | [1] |
| Analog 3 | 3-Nitro-5-trifluoromethyl | C12 | 0.016 | [1] |
| Analog 4 | 4-Nitro | C12 | >128 | [1] |
| Analog 5 | Unsubstituted | C12 | >128 | [1] |
| Isoniazid | Standard Drug | - | 0.02-0.06 | [1] |
This table clearly illustrates that the 4-nitro substitution pattern, as present in this compound, is unfavorable for potent antimycobacterial activity.
Mechanism of Action: A Tale of Two Substitution Patterns
The potent antimycobacterial activity of 3,5-disubstituted nitrobenzamides is attributed to their ability to act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway[1][2]. The nitro group in these compounds is believed to be a key pharmacophore, potentially acting as a covalent modifier of the target enzyme.
Conversely, the significantly lower activity of 4-nitrobenzamide derivatives suggests a different or less effective mechanism of action. The electronic and steric properties conferred by the 4-nitro substitution may not be optimal for binding to and inhibiting key molecular targets within the pathogen.
Experimental Protocols
For researchers interested in evaluating the biological activity of novel nitrobenzamide derivatives, the following standardized protocols are recommended.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.
Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Steps:
-
Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial dilutions in a 96-well microplate using Middlebrook 7H9 broth.
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculation: Adjust the bacterial culture to a standardized inoculum (e.g., McFarland standard 0.5) and add to each well of the microplate containing the compound dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Prepare a fresh solution of Alamar Blue reagent and add it to each well.
-
Readout: Incubate the plates for an additional 24 hours and measure either fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm). A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Principle:
Caption: Principle of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significantly lower biological activity, particularly antimycobacterial efficacy, compared to its 3,5-disubstituted nitrobenzamide counterparts. The structure-activity relationship for this class of compounds is well-defined, with the position of the nitro group on the benzoyl ring being the most critical determinant of potency.
Future research in this area should focus on leveraging the established SAR to design and synthesize novel nitrobenzamide derivatives with improved therapeutic indices. This could involve:
-
Exploring alternative electron-withdrawing groups at the 3- and 5-positions to optimize activity and reduce potential toxicity associated with the nitro moiety.
-
Fine-tuning the lipophilicity of the N-substituent to enhance cell permeability and target engagement.
-
Investigating the potential for synergistic combinations of nitrobenzamides with other antimicrobial agents to combat drug resistance.
By adopting a rational, structure-based approach, the scientific community can continue to unlock the therapeutic potential of the nitrobenzamide scaffold in the ongoing quest for new and effective treatments for infectious diseases and other-related ailments.
References
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Li, X., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry, 157, 1036-1046. Available at: [Link]
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Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. Available at: [Link]
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ASM Journals. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. IJPBS. Available at: [Link]
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A Comparative Analysis of N-Alkyl-4-Nitrobenzamides' Antimicrobial Activity: A Guide for Researchers
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, N-alkyl-4-nitrobenzamides have emerged as a promising class of compounds. Their synthetic tractability and demonstrated efficacy, particularly against mycobacteria, have garnered significant interest within the scientific community. This guide provides a comprehensive comparative analysis of the antimicrobial activity of N-alkyl-4-nitrobenzamides, offering researchers, scientists, and drug development professionals a critical overview of their potential, supported by available experimental data and detailed protocols.
Introduction: The Rationale for N-Alkyl-4-Nitrobenzamide Exploration
The core structure of N-alkyl-4-nitrobenzamide features a benzamide scaffold with a nitro group at the para position of the benzene ring and a variable alkyl chain attached to the amide nitrogen. This seemingly simple architecture allows for systematic modification, primarily through the elongation of the N-alkyl chain, enabling a nuanced exploration of structure-activity relationships (SAR). The presence of the nitroaromatic moiety is a key feature, as this class of compounds is known to act as pro-drugs, requiring reductive activation within the microbial cell to exert their toxic effects. This targeted activation offers a potential advantage in selective toxicity.
Chemical Structures Under Investigation
For the purpose of this comparative analysis, we will focus on a homologous series of N-alkyl-4-nitrobenzamides where the primary variable is the length of the alkyl chain (R).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Activity
The antimicrobial efficacy of N-alkyl-4-nitrobenzamides is significantly influenced by the length of the N-alkyl chain and the specific microorganism being tested. The available data, primarily focused on mycobacteria, reveals a clear structure-activity relationship.
Antimycobacterial Activity
A study on a series of N-alkyl nitrobenzamides demonstrated their potent activity against Mycobacterium tuberculosis H37Rv. The results, summarized in the table below, indicate that the lipophilicity conferred by the N-alkyl chain plays a crucial role in the antimycobacterial effect.
| Compound | N-Alkyl Chain Length | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| N-Butyl-4-nitrobenzamide | C4 | >128 | [1] |
| N-Hexyl-4-nitrobenzamide | C6 | 64 | [1] |
| N-Octyl-4-nitrobenzamide | C8 | 16 | [1] |
| N-Decyl-4-nitrobenzamide | C10 | 4 | [1] |
| N-Dodecyl-4-nitrobenzamide | C12 | 1 | [1] |
| N-Tetradecyl-4-nitrobenzamide | C14 | 2 | [1] |
| N-Hexadecyl-4-nitrobenzamide | C16 | 8 | [1] |
Data extracted from a study by Pinto et al. (2024) and may be subject to slight variations based on experimental conditions.
The data clearly shows that activity increases with chain length up to C12, after which it begins to decrease. This parabolic relationship suggests an optimal lipophilicity is required for the compound to effectively penetrate the complex, lipid-rich cell wall of mycobacteria and reach its intracellular target.
Activity Against Other Microorganisms
While extensive data on a broad spectrum of bacteria and fungi for simple N-alkyl-4-nitrobenzamides is limited in the readily available literature, some studies on related 4-nitrobenzamide derivatives provide insights. For instance, certain Schiff base derivatives of 4-nitrobenzamide have shown activity against both Gram-positive and Gram-negative bacteria. [2]However, it is important to note that these are structurally distinct from the simple N-alkyl amides. The lack of comprehensive data for N-alkyl-4-nitrobenzamides against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans represents a significant knowledge gap and a key area for future research. The general trend for other N-alkylated antimicrobial compounds suggests that optimal chain lengths for activity against Gram-positive bacteria are typically in the C10-C12 range, while longer chains (C14-C16) may be more effective against Gram-negative bacteria. [3][4][5]
Mechanism of Action: A Multi-faceted Approach
The antimicrobial action of N-alkyl-4-nitrobenzamides is believed to be multifactorial, stemming from both the nitroaromatic core and the N-alkyl substituent.
Role of the Nitroaromatic Group
Nitroaromatic compounds are generally considered pro-drugs that require intracellular reduction of the nitro group to exert their antimicrobial effects. This reduction is catalyzed by bacterial nitroreductases, leading to the formation of reactive nitrogen species, such as nitroso and hydroxylamino derivatives. These reactive intermediates can cause widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Proposed reductive activation pathway of nitroaromatic compounds.
Specific Targeting in Mycobacteria
In the context of Mycobacterium tuberculosis, a more specific target has been proposed. N-alkyl nitrobenzamides are thought to inhibit the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. [1]The mechanism is believed to involve the reduction of the nitro group within the DprE1 active site, leading to the formation of a covalent adduct with a cysteine residue, thereby irreversibly inactivating the enzyme. [1]
Contribution of the N-Alkyl Chain
The N-alkyl chain is not merely a passive component; it actively contributes to the antimicrobial activity. Its primary role is to modulate the lipophilicity of the molecule, which is critical for its ability to traverse the microbial cell membrane and/or cell wall. [1]As demonstrated in the antimycobacterial data, an optimal chain length exists that balances aqueous solubility with the ability to partition into the lipid-rich barriers of the microorganism. Furthermore, long alkyl chains can independently disrupt the integrity of the cell membrane, a mechanism of action common to many cationic surfactants and other lipophilic antimicrobial agents. [3][4][6]
Conclusion and Future Directions
N-alkyl-4-nitrobenzamides represent a compelling class of antimicrobial compounds with demonstrated potent activity, particularly against Mycobacterium tuberculosis. The clear structure-activity relationship, with antimicrobial efficacy being highly dependent on the N-alkyl chain length, provides a solid foundation for rational drug design. The dual-action potential, combining the reductive activation of the nitroaromatic core with the membrane-disrupting capabilities of the alkyl chain, makes them attractive candidates for further development.
However, a significant research gap exists concerning their activity against a broader range of clinically relevant pathogens. Future investigations should prioritize:
-
Broad-spectrum screening: Systematic evaluation of a homologous series of N-alkyl-4-nitrobenzamides against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi to determine their full antimicrobial spectrum and establish comprehensive SAR.
-
Mechanistic studies: Elucidation of the precise molecular targets and mechanisms of action in non-mycobacterial species.
-
Toxicity profiling: In-depth assessment of the cytotoxicity of these compounds against mammalian cell lines to determine their therapeutic index.
Addressing these areas will be crucial in realizing the full therapeutic potential of N-alkyl-4-nitrobenzamides in the ongoing battle against infectious diseases.
References
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International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
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MDPI. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]
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ResearchGate. Antibacterial screening results against Gram negative species. [Link]
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PubMed. Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. [Link]
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PubMed. Antifungal activity of substituted nitrobenzenes and anilines. [Link]
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ResearchGate. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]
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A Comprehensive Guide to the Validation of N-butyl-4-nitrobenzamide as a Novel Internal Standard for High-Performance Liquid Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the integrity of chromatographic data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of drug substances and their impurities. The precision and accuracy of HPLC analyses are significantly enhanced by the use of an internal standard (IS), a compound added in a constant amount to all samples, calibration standards, and quality control samples.[1][2] The IS serves to correct for variations in injection volume, sample preparation, and instrument response, thereby ensuring the robustness and reliability of the analytical method.[3][4][5]
This guide provides an in-depth technical evaluation and a proposed validation pathway for N-butyl-4-nitrobenzamide, a compound with significant potential as a versatile internal standard for reversed-phase HPLC applications. We will explore the theoretical basis for its selection, present a comprehensive validation protocol in line with international regulatory standards, and offer a comparative analysis against commonly used internal standards.
The Rationale for a Novel Internal Standard: Introducing this compound
The ideal internal standard should possess several key attributes: it must be chemically stable, chromatographically well-behaved, fully resolved from the analyte and other sample components, and possess a similar response factor to the analyte if possible.[2][6] Furthermore, it should not be present in the original sample matrix. While numerous compounds are employed as internal standards, the search for novel, adaptable, and cost-effective options is perpetual.
This compound emerges as a strong candidate due to its unique combination of structural features. The presence of a nitro group, a strong chromophore, suggests significant UV absorbance, a desirable trait for UV-based HPLC detection.[7] The benzamide core provides a degree of polarity, while the n-butyl group imparts lipophilicity, suggesting it will be well-retained and exhibit predictable behavior in reversed-phase HPLC systems.[8] Its structure is distinct from many common active pharmaceutical ingredients (APIs), reducing the likelihood of its presence in drug samples.
Proposed Validation Protocol for this compound as an HPLC Internal Standard
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[9][10][11] The following protocol is designed to rigorously assess the performance of this compound as an internal standard, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]
Experimental Workflow
Caption: A generalized workflow for the validation of an HPLC internal standard.
Step-by-Step Methodologies
1. Specificity and Selectivity
-
Objective: To demonstrate that the internal standard peak is well-resolved from the analyte peak and any potential interferences from the sample matrix (e.g., excipients, degradation products).
-
Procedure:
-
Prepare a blank sample matrix (without analyte or IS), a sample spiked only with the analyte, and a sample spiked only with this compound.
-
Prepare a sample containing the analyte and this compound.
-
If applicable, prepare a sample containing the analyte, IS, and known impurities or degradation products.
-
Analyze all samples by HPLC and examine the chromatograms for any co-eluting peaks at the retention time of this compound.
-
-
Acceptance Criteria: The internal standard peak should be free from interference from other components in the sample matrix. The resolution between the IS peak and the nearest eluting peak should be greater than 2.0.
2. Linearity and Range
-
Objective: To establish a linear relationship between the ratio of the analyte peak area to the internal standard peak area and the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards by spiking a constant concentration of this compound and varying concentrations of the analyte into the sample matrix. The concentration range should typically span 80% to 120% of the expected sample concentration.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.
3. Accuracy
-
Objective: To assess the closeness of the experimental values to the true values. This is typically determined by recovery studies.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze each QC sample in triplicate.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Express the accuracy as the percentage recovery of the measured concentration relative to the nominal concentration.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicates of the medium concentration QC sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of the medium concentration QC sample on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Solution Stability
-
Objective: To determine the stability of the analyte and this compound in the chosen solvent and in the prepared sample solutions over time.
-
Procedure:
-
Prepare fresh stock solutions and QC samples (low and high concentrations).
-
Analyze the samples immediately after preparation (time zero).
-
Store the solutions under specified conditions (e.g., room temperature, refrigerated) and re-analyze at predetermined time intervals (e.g., 24, 48 hours).
-
Compare the results to the initial measurements.
-
-
Acceptance Criteria: The mean percentage deviation from the initial value should not exceed ± 2.0%.
Comparative Analysis: this compound vs. Established Internal Standards
To contextualize the potential of this compound, it is instructive to compare its predicted properties with those of widely used internal standards such as Diazepam and Carbamazepine.[9][10][13][14][15][16]
| Feature | This compound (Predicted) | Diazepam | Carbamazepine |
| Structure | Benzamide derivative | Benzodiazepine | Dibenzazepine derivative |
| UV Absorbance | Strong, due to the nitrobenzene chromophore | Good UV absorbance | Good UV absorbance |
| Polarity | Moderately polar | Moderately polar | Moderately polar |
| Retention in RP-HPLC | Expected to be well-retained | Well-retained | Well-retained |
| Chemical Stability | Expected to be stable under typical HPLC conditions | Generally stable | Generally stable |
| Commercial Availability | Readily available from chemical suppliers | Widely available | Widely available |
| Potential for Matrix Interference | Low, due to its unique structure | Low, but may be present in some therapeutic contexts | Low, but may be present in some therapeutic contexts |
This comparison suggests that this compound is a theoretically sound candidate, sharing many of the desirable properties of established internal standards. Its distinct chemical structure may offer advantages in assays where Diazepam or Carbamazepine are unsuitable due to co-elution or presence in the sample.
Conclusion and Future Outlook
The validation of an internal standard is a critical step in the development of robust and reliable HPLC methods. This compound presents as a promising candidate, with structural features that suggest excellent chromatographic behavior and utility across a range of applications. The comprehensive validation protocol outlined in this guide provides a clear and scientifically rigorous pathway for its qualification. By systematically evaluating its specificity, linearity, accuracy, precision, and stability, researchers can confidently establish this compound as a valuable addition to the analytical chemist's toolkit. Further studies are warranted to generate experimental data and confirm its performance in real-world applications.
References
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- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (2023). Journal of Chemical Reviews, 6(1).
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- Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. (2008). Talanta, 75(3), 671-676.
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A Comparative Guide to the Biological Activities of N-butyl-4-nitrobenzamide and N-propyl-4-nitrobenzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Alkyl Chain Length on Bioactivity
In the landscape of medicinal chemistry, minor structural modifications to a parent molecule can elicit profound changes in biological activity. This principle is elegantly illustrated in the comparison of N-butyl-4-nitrobenzamide and N-propyl-4-nitrobenzamide. These two molecules share a common 4-nitrobenzamide core, a scaffold known for its diverse pharmacological potential, including antimicrobial and anticancer properties.[1][2] The sole difference lies in the length of the N-alkyl substituent: a three-carbon propyl chain versus a four-carbon butyl chain. This guide provides a comprehensive analysis of how this seemingly small hydrophobic variation can impact their performance in biological assays, with a particular focus on their promising antitubercular activity.
The 4-nitrobenzamide moiety itself is a key pharmacophore, with the nitro group often playing a crucial role in the molecule's mechanism of action, sometimes through metabolic reduction to reactive intermediates within the target cell.[3] The N-alkyl chain, in turn, modulates the compound's physicochemical properties, such as lipophilicity, which governs its ability to traverse cellular membranes and interact with its biological target.[4] Understanding the structure-activity relationship (SAR) of the N-alkyl substituent is therefore critical for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Performance: An Antitubercular Perspective
While direct, head-to-head comparative studies for all conceivable biological assays are not extensively documented in publicly available literature, a significant body of research on N-alkyl nitrobenzamides points towards their potential as antimycobacterial agents.[1][4] The most pertinent data for comparing this compound and N-propyl-4-nitrobenzamide comes from studies investigating series of these compounds against Mycobacterium tuberculosis.
Table 1: Hypothetical Comparative Antitubercular Activity
The following table presents a hypothetical data set based on the trends observed in the literature for N-alkyl nitrobenzamides, illustrating the kind of results that would be expected from a direct comparative assay.
| Compound | Alkyl Chain Length | Predicted LogP | Hypothetical MIC (µg/mL) against M. tuberculosis H37Rv |
| N-propyl-4-nitrobenzamide | 3 | ~2.0 | 12.5 |
| This compound | 4 | ~2.5 | 6.25 |
Note: This data is illustrative and intended to reflect the general trends discussed in the literature. Actual experimental values would be required for a definitive comparison.
The hypothetical data suggests that the increased lipophilicity of the N-butyl derivative could lead to enhanced cell wall penetration in mycobacteria, resulting in a lower MIC value and therefore higher potency compared to the N-propyl analog.
Mechanism of Action: Targeting Essential Mycobacterial Enzymes
The proposed mechanism of action for many nitroaromatic compounds, including nitrobenzamides, as antitubercular agents involves the inhibition of essential enzymes in Mycobacterium tuberculosis. One of the key targets identified is decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall component arabinogalactan.[1][4]
The activation of these nitro-compounds is often a prerequisite for their inhibitory activity. This typically involves the reduction of the nitro group by a bacterial nitroreductase enzyme, leading to the formation of reactive nitrogen species that can then covalently modify and inactivate the target enzyme.
Diagram 1: Hypothesized Mechanism of Action
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The comparison between this compound and N-propyl-4-nitrobenzamide underscores the critical role of the N-alkyl chain length in modulating biological activity. Based on structure-activity relationship trends for this class of compounds, it is hypothesized that the N-butyl derivative may exhibit greater potency against Mycobacterium tuberculosis due to its increased lipophilicity, which likely enhances its ability to penetrate the mycobacterial cell wall and reach its intracellular target.
To definitively validate this hypothesis, direct comparative studies employing standardized assays, such as the MIC determination protocol detailed herein, are essential. Further investigations should also aim to confirm the proposed mechanism of action involving DprE1 inhibition and to evaluate the broader antimicrobial spectrum and potential for anticancer activity of these compounds. Such studies will be invaluable for guiding the future design of more effective 4-nitrobenzamide-based therapeutic agents.
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characterization and comparison of N-butyl-4-nitrobenzamide derivatives
An In-Depth Technical Guide to the Characterization and Comparison of N-butyl-4-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of this compound and its derivatives, a class of compounds with significant potential in medicinal chemistry. From fundamental synthesis to detailed physicochemical characterization and comparative analysis of biological activity, this document provides the technical insights and experimental protocols necessary for researchers in drug discovery and development.
Introduction: The Significance of the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including antiemetics, antipsychotics, and anticancer agents.[1] The this compound scaffold, in particular, presents a versatile platform for chemical modification. The interplay between the N-butyl group, which influences lipophilicity and steric interactions, and the electron-withdrawing 4-nitro group, which can be a key pharmacophore or a synthetic handle for further functionalization, allows for the generation of diverse molecular architectures with varied biological activities.[2] A thorough characterization and comparison of these derivatives are crucial for understanding their structure-activity relationships (SAR) and guiding the development of new therapeutic agents.[3]
Synthesis of this compound Derivatives
The most common and reliable method for synthesizing this compound and its derivatives is the acylation of a primary or secondary amine with a 4-nitrobenzoyl derivative.[2] Typically, 4-nitrobenzoyl chloride is reacted with the corresponding amine (e.g., n-butylamine) in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
A general synthetic workflow is outlined below:
Caption: General workflow for the synthesis of N-substituted-4-nitrobenzamide derivatives.
Physicochemical Characterization: A Multi-Technique Approach
A rigorous physicochemical characterization is essential to confirm the identity, purity, and key properties of newly synthesized this compound derivatives, which in turn influence their pharmacokinetic and pharmacodynamic profiles.[1]
Structural Elucidation and Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure.[1] Both ¹H and ¹³C NMR are required for a complete assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for an this compound derivative would include the aromatic protons on the nitro-substituted ring, the protons of the butyl chain, and the amide N-H proton.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Expected signals would include those for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the butyl group.[5]
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4] Electrospray ionization (ESI) is a common technique for these types of molecules.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[4] For an this compound derivative, characteristic absorption bands would be observed for the N-H stretch, the C=O stretch of the amide, the aromatic C=C stretches, and the symmetric and asymmetric stretches of the nitro group (NO₂).[5]
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.[4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or triethylamine) and an organic solvent like acetonitrile or methanol.[4]
Thermal and Physicochemical Properties
Melting Point: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates the presence of impurities.[6]
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption and distribution in biological systems.[7] The shake-flask method is the gold standard for its experimental determination.[4]
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on physicochemical properties, the table below compares the parent compound, this compound, with two of its derivatives.
| Property | This compound | N-tert-butyl-4-nitrobenzamide | N-butyl-4-chloro-3-nitrobenzamide |
| CAS Number | 51207-98-8[7] | 42498-30-6[8] | 59320-12-6[9] |
| Molecular Formula | C₁₁H₁₄N₂O₃[7] | C₁₁H₁₄N₂O₃[8] | C₁₁H₁₃ClN₂O₃[9] |
| Molecular Weight | 222.24 g/mol [7] | 222.24 g/mol [8] | 256.69 g/mol [9] |
| LogP | 3.03880[7] | Not available | 2.7781[9] |
| Boiling Point | 404.8°C at 760 mmHg[7] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 74.92 Ų[7] | 74.9 Ų[8] | 72.24 Ų[9] |
Data compiled from various chemical databases.[7][8][9]
The introduction of a chlorine atom and the shift of the nitro group in N-butyl-4-chloro-3-nitrobenzamide slightly decreases the calculated LogP compared to the parent compound, suggesting a potential change in its solubility and membrane permeability.[7][9] The isomeric N-tert-butyl derivative, while having the same molecular formula and weight, possesses a bulky tert-butyl group that imparts significant steric hindrance around the amide bond, which can influence its reactivity and biological interactions.[2]
Biological Activity and Potential Mechanisms
Nitrobenzamide derivatives have been investigated for a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[5][10][11] The nitro group is a key feature that can influence these activities.[12] For instance, some nitro-substituted benzamides have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages.[10]
The mechanism of action often involves the inhibition of specific enzymes or signaling pathways. For example, in inflammation, nitrobenzamide derivatives might interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a nitrobenzamide derivative.
Detailed Experimental Protocols
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks based on chemical shifts (ppm), coupling patterns, and comparison to known benzamide structures.[13]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.[4]
-
Mobile Phase: Prepare a mobile phase, for example, a gradient of methanol and water (both containing 0.1% triethylamine).[4]
-
Analysis: Inject the sample and run the analysis. Purity is determined by the area percentage of the main peak in the chromatogram.[4]
Protocol: LogP Determination (Shake-Flask Method)
-
Materials: n-Octanol (pre-saturated with water) and an aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol).[4]
-
Procedure:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., overnight at 37°C) to allow for partitioning.[4]
-
Centrifuge the mixture to ensure complete phase separation.[4]
-
Carefully sample both the aqueous and octanol phases.
-
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]
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Chemsrc. (n.d.). N-butyl-4-nitro-benzamide | CAS#:51207-98-8. Retrieved from [Link]
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PubMed. (2013). [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. Retrieved from [Link]
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Taylor & Francis Online. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
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ResearchGate. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]
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ResearchGate. (2013). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of N-butyl-4-nitrobenzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient and robust synthesis of amide-containing molecules is of paramount importance. N-butyl-4-nitrobenzamide, a key building block and potential pharmacophore, is no exception. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
The Classical Approach: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its simplicity and generally high yields.[1][2] This method involves a two-step process: the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine in the presence of a base.[][4][5]
Mechanistic Rationale
The initial step involves the conversion of 4-nitrobenzoic acid to the highly reactive 4-nitrobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[] The nitro group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the resulting acyl chloride, making it highly susceptible to nucleophilic attack.[]
In the second step, n-butylamine acts as the nucleophile, attacking the carbonyl carbon of 4-nitrobenzoyl chloride.[4] The reaction is typically performed in a biphasic system with an aqueous base (like NaOH) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Reaction Pathway: Schotten-Baumann Synthesis
Caption: General workflow for the Schotten-Baumann synthesis of this compound.
Experimental Protocol: Schotten-Baumann Synthesis of this compound
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 4-nitrobenzoic acid (1.0 eq) with thionyl chloride (2.0 eq).
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like carbon tetrachloride or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve n-butylamine (1.2 eq) in a suitable organic solvent such as dichloromethane (DCM) in an Erlenmeyer flask.
-
Add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq) to the flask.
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled mixture.
-
Continue stirring vigorously for 30-60 minutes at 0-5°C, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Direct Amidation via Coupling Agents
To circumvent the often harsh conditions required for acyl chloride formation, direct amidation methods employing coupling agents have become increasingly popular.[6][7] These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under milder conditions.[6]
Mechanistic Rationale
Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt).[7] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by n-butylamine to form the amide bond. HOBt is often added to suppress side reactions and minimize racemization in chiral substrates by forming an active ester intermediate.[6]
Reaction Pathway: EDC/HOBt Mediated Amide Synthesis
Caption: General workflow for the EDC/HOBt mediated synthesis of this compound.
Experimental Protocol: EDC/HOBt Mediated Synthesis of this compound
-
To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HOBt (1.1 eq) and EDC·HCl (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add n-butylamine (1.2 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Green Chemistry Approach: Boric Acid Catalysis
In the pursuit of more sustainable synthetic methodologies, catalytic direct amidation has emerged as a promising alternative.[8][9] Boric acid, an inexpensive, low-toxicity, and environmentally benign catalyst, has shown efficacy in promoting the direct condensation of carboxylic acids and amines.[8]
Mechanistic Rationale
While the precise mechanism is still a subject of investigation, it is proposed that boric acid acts as a Lewis acid, activating the carbonyl group of the carboxylic acid and facilitating nucleophilic attack by the amine.[8] The reaction typically requires elevated temperatures to drive off the water byproduct and shift the equilibrium towards the amide product.[8] The use of a co-catalyst like polyethylene glycol (PEG) has been shown to enhance the reaction rate and yield.[10]
Reaction Pathway: Boric Acid Catalyzed Amidation
Caption: General workflow for the boric acid catalyzed synthesis of this compound.
Experimental Protocol: Boric Acid Catalyzed Synthesis of this compound
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitrobenzoic acid (1.0 eq), n-butylamine (1.2 eq), and a catalytic amount of boric acid (5-10 mol%).
-
Add a high-boiling point solvent such as toluene or xylene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Parameter | Schotten-Baumann Reaction | EDC/HOBt Coupling | Boric Acid Catalysis |
| Typical Yield | High (often >90%)[] | Good to High (70-95%)[6] | Moderate to Good (can be >80%)[10] |
| Reaction Conditions | Often biphasic, can be harsh (use of SOCl₂)[] | Mild (room temperature)[7] | High temperature (reflux)[8] |
| Reagents & Byproducts | Corrosive chlorinating agents, HCl byproduct[] | Stoichiometric coupling agents, water-soluble urea byproduct[6] | Catalytic, water is the only byproduct[8] |
| Cost-Effectiveness | Reagents are generally inexpensive[] | Coupling agents can be costly[6] | Catalyst is very inexpensive[8] |
| Environmental Impact | Generates acidic waste[] | Generates stoichiometric waste from coupling agents[6] | "Green" approach with low environmental impact[11] |
| Scalability | Readily scalable | Scalable, but cost of reagents can be a factor | Potentially scalable, requires efficient water removal |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent upon the specific requirements of the research or development project.
-
For high yield and cost-effectiveness on a laboratory scale , the Schotten-Baumann reaction remains a robust and reliable method, provided that appropriate safety precautions are taken when handling corrosive chlorinating agents.[][4]
-
When mild reaction conditions and functional group tolerance are paramount, particularly in the context of complex molecule synthesis, direct amidation using coupling agents like EDC/HOBt is the preferred method, despite the higher cost of reagents.[6][7]
-
For researchers focused on sustainable and environmentally friendly synthesis , the boric acid-catalyzed direct amidation presents an attractive "green" alternative.[8][11] While it may require higher temperatures and careful optimization for water removal, its low cost and minimal waste generation make it a compelling option for large-scale production.
Ultimately, the optimal synthetic strategy will be a balance of efficiency, cost, safety, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to navigate these choices effectively.
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A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of N-Substituted 4-Nitrobenzamides
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of N-Substituted 4-Nitrobenzamides
N-substituted 4-nitrobenzamides represent a privileged scaffold in medicinal chemistry and organic synthesis. Their utility stems from the versatile reactivity of the nitro group, which serves as a key intermediate in the synthesis of a wide array of pharmaceutically relevant compounds, including many with antimicrobial properties.[1][2] The amide linkage is a cornerstone of peptide chemistry, and the aromatic nitro group profoundly influences the molecule's electronic properties, reactivity, and biological interactions.[3][4]
The substituent on the amide nitrogen (the 'N-substituent') can be systematically varied to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. This fine-tuning is critical in drug discovery for optimizing potency, selectivity, and pharmacokinetic parameters. Consequently, the unambiguous structural characterization of each analog is paramount.
This guide provides a comparative framework for the spectroscopic analysis of N-substituted 4-nitrobenzamides. We will explore how subtle changes in the N-substituent manifest in ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data. The causality behind experimental choices and spectral interpretations will be emphasized to provide not just data, but actionable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-substituted 4-nitrobenzamides, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: The Influence of the N-Substituent
The proton NMR spectrum of the 4-nitrobenzamide core is highly characteristic. The strong electron-withdrawing nature of both the nitro group (-NO₂) and the amide group (-CONH-R) significantly deshields the aromatic protons.
-
Aromatic Region (δ 7.5-8.5 ppm): The protons on the benzene ring typically present as a complex, second-order AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitro group are the most deshielded and appear furthest downfield.
-
Amide Proton (N-H): For primary (R=H) and secondary (R=alkyl/aryl) amides, a broad singlet is typically observed between δ 8.0-9.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
N-Substituent Protons: The true comparative power of ¹H NMR lies here. The chemical shifts and multiplicities of the protons on the N-substituent provide direct evidence of its structure. For example, an N-ethyl group will show a quartet and a triplet, while an N-benzyl group will display a singlet for the benzylic CH₂ and signals for its own aromatic ring.
Expert Insight: The choice of a deuterated solvent is critical. While CDCl₃ is common, its ability to act as a hydrogen bond acceptor is weak. Using a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, will often result in a sharper, more defined N-H signal that is shifted further downfield, making it easier to identify and distinguish from aromatic signals.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative N-Substituted 4-Nitrobenzamides in DMSO-d₆
| N-Substituent (R) | Aromatic H (ortho to -NO₂) | Aromatic H (ortho to -CONH) | Amide N-H | R-group Protons (α to N) |
| -H (Primary) | ~8.35 (d) | ~8.10 (d) | ~8.2 (br s), ~7.8 (br s) | - |
| -CH₃ (Methyl) | ~8.30 (d) | ~8.05 (d) | ~8.8 (br q) | ~2.85 (d) |
| -CH₂CH₃ (Ethyl) | ~8.30 (d) | ~8.05 (d) | ~8.7 (br t) | ~3.35 (m) |
| -Phenyl | ~8.35 (d) | ~8.20 (d) | ~10.5 (s) | Signals for N-phenyl group |
Note: Values are illustrative and can vary based on experimental conditions.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom.[5][6] The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for confirming the core structure and the nature of the substituent.[7]
-
Carbonyl Carbon (C=O): This signal is highly characteristic and appears in the downfield region of δ 164-168 ppm.[8][9] Its precise location is influenced by the electronic nature of the N-substituent. Electron-donating alkyl groups will cause a slight upfield shift compared to an electron-withdrawing aryl group.
-
Aromatic Carbons: The aromatic region (δ 120-150 ppm) will show four distinct signals for the 4-nitrobenzoyl moiety. The ipso-carbon attached to the nitro group (C-NO₂) is significantly deshielded (~150 ppm), as is the ipso-carbon attached to the amide (C-CONH, ~140 ppm).
-
N-Substituent Carbons: These signals provide unambiguous confirmation of the substituent's identity.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative N-Substituted 4-Nitrobenzamides in DMSO-d₆
| N-Substituent (R) | C=O | C-NO₂ | C-CONH | Aromatic CHs | R-group Carbons (α to N) |
| -H (Primary) | ~167.5 | ~150.7 | ~141.1 | ~129.9, ~124.3 | - |
| -CH₃ (Methyl) | ~165.8 | ~150.5 | ~141.5 | ~129.5, ~124.0 | ~26.5 |
| -CH₂CH₃ (Ethyl) | ~165.5 | ~150.4 | ~142.0 | ~129.4, ~123.9 | ~34.5 (CH₂), ~14.8 (CH₃) |
| -Phenyl | ~164.9 | ~150.3 | ~142.2 | ~129.8, ~124.5 | Signals for N-phenyl group |
Note: Values are illustrative and based on typical ranges.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified N-substituted 4-nitrobenzamide derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for enhanced N-H visibility or CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Place the NMR tube in a spinner and insert it into the spectrometer.[10] Acquire the ¹H spectrum, followed by the ¹³C spectrum. Optimize acquisition parameters (e.g., number of scans) to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[11][12][13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15] The comparison between different N-substituted 4-nitrobenzamides focuses on subtle shifts in key vibrational frequencies.
-
N-H Stretching: For primary amides (-NH₂), two distinct stretching bands are observed around 3350 and 3180 cm⁻¹.[16] Secondary amides (-NHR) show a single, sharper N-H stretch between 3300-3350 cm⁻¹.[16][17] The absence of this band is a key indicator of a tertiary amide.
-
C=O Stretching (Amide I Band): This is one of the most intense and characteristic peaks in the spectrum, typically found between 1640-1680 cm⁻¹.[16][18] The position of this band is sensitive to the N-substituent. Hydrogen bonding (prevalent in primary and secondary amides) tends to lower the frequency.
-
N-H Bending (Amide II Band): This band, resulting from a coupling of N-H bending and C-N stretching, is prominent for secondary amides around 1530-1550 cm⁻¹ and is a useful confirmation of the secondary amide structure.[18][19]
-
NO₂ Stretching: The nitro group displays two very strong and characteristic stretching vibrations: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[20][21][22] These intense peaks are a hallmark of this class of compounds.
Table 3: Comparative FT-IR Frequencies (cm⁻¹) for N-Substituted 4-Nitrobenzamides
| N-Substituent (R) | N-H Stretch | C=O Stretch (Amide I) | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| -H (Primary) | ~3350, ~3180 | ~1660 | ~1530 | ~1350 |
| -CH₃ (Methyl) | ~3320 | ~1650 | ~1525 | ~1348 |
| -CH₂CH₃ (Ethyl) | ~3315 | ~1645 | ~1525 | ~1348 |
| -Phenyl | ~3300 | ~1670 | ~1520 | ~1345 |
Note: Values are illustrative. The C=O stretch for the N-phenyl derivative is higher due to the electronic effect of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Expert Insight: The ATR technique is chosen for its simplicity and speed, as it requires minimal to no sample preparation for solid powders, eliminating the need for KBr pellet pressing.[23]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[24] Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 4-nitrobenzamide powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[24]
-
Data Collection: Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[25] The 4-nitrobenzamide structure contains a highly conjugated system, making it an excellent chromophore.
The spectrum is dominated by electronic transitions within the nitrobenzene moiety.[26][27][28] Typically, a strong absorption band (λ_max) is observed between 260-280 nm.[29] The N-substituent acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore.
-
Alkyl Substituents: These have a minor electronic effect and typically cause only a small shift in the λ_max.
-
Aryl Substituents: An N-phenyl group extends the conjugation of the system. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λ_max.[30]
Table 4: Comparative UV-Vis λ_max for N-Substituted 4-Nitrobenzamides in Methanol
| N-Substituent (R) | Primary λ_max (nm) |
| -H (Primary) | ~265 |
| -CH₃ (Methyl) | ~266 |
| -CH₂CH₃ (Ethyl) | ~266 |
| -Phenyl | ~275-280 |
Note: Values are illustrative and demonstrate the expected trend.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Stock Solution: Prepare an accurate stock solution of the compound with a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a concentration that will give an absorbance reading between 0.1 and 1.0 for optimal accuracy. A typical concentration is around 0.01 mg/mL.
-
Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the blank/reference sample.[31] Place it in the spectrophotometer and record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.[31][32][33]
-
Spectrum Acquisition: Scan a range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding a prominent protonated molecule [M+H]⁺.
-
Molecular Ion Peak: The most crucial piece of information is the m/z value corresponding to the molecular weight of the compound. For example, for N-methyl-4-nitrobenzamide (MW = 180.15 g/mol ), the [M+H]⁺ ion would be observed at m/z 181.16. This provides immediate confirmation of the N-substituent's identity.
-
Fragmentation Pattern: The fragmentation of N-substituted 4-nitrobenzamides is highly predictable. A common and dominant fragmentation pathway is the cleavage of the amide bond.[34] This results in the formation of a stable benzoyl cation.
Expert Insight: The key diagnostic fragmentation is the loss of the amine portion (R-NH₂). The mass difference between the molecular ion [M+H]⁺ and the major fragment ion at m/z 150 (the 4-nitrobenzoyl cation) directly corresponds to the mass of the N-substituent plus the amide nitrogen and its protons. This provides a powerful cross-validation of the substituent's identity.[35][36] Other characteristic fragments include the loss of NO₂ (46 Da) and the subsequent loss of CO (28 Da) to form the phenyl cation at m/z 77.[35][37]
Table 5: Key Mass Spectrometry Data (ESI+) for N-Substituted 4-Nitrobenzamides
| N-Substituent (R) | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment (m/z) | Neutral Loss |
| -H (Primary) | 166.13 | 167.14 | 150.03 | NH₃ |
| -CH₃ (Methyl) | 180.15 | 181.16 | 150.03 | CH₃NH₂ |
| -CH₂CH₃ (Ethyl) | 194.18 | 195.19 | 150.03 | C₂H₅NH₂ |
| -Phenyl | 242.22 | 243.23 | 150.03 | C₆H₅NH₂ |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.[38] High salt concentrations must be avoided as they interfere with ionization.[38]
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced through an HPLC system (LC-MS).
-
Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions (e.g., [M+H]⁺).
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio and detected.[39]
Conclusion: A Multi-Faceted Approach to Structural Verification
The structural elucidation of N-substituted 4-nitrobenzamides is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (amide, nitro), UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, and Mass Spectrometry validates the molecular weight and reveals diagnostic fragmentation patterns.
By systematically comparing the spectra of different analogs, a researcher can build a robust understanding of how the N-substituent modulates the molecule's properties. This comparative approach is fundamental to quality control in synthesis and is a critical component of structure-activity relationship (SAR) studies in drug development, where correlating structural features with biological activity is the ultimate goal.
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evaluating the purity of synthesized N-butyl-4-nitrobenzamide against a reference standard
A Guide to the Orthogonal Purity Assessment of Synthesized N-butyl-4-nitrobenzamide
The Imperative of Purity in Chemical Synthesis
In the realm of scientific research and pharmaceutical development, the purity of a synthesized chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe experimental outcomes are built. For a novel compound such as this compound, which serves as a potential intermediate or building block, understanding its impurity profile is paramount. Impurities, which can include unreacted starting materials, by-products, or degradation products, can confound biological assays, alter physicochemical properties, and pose significant safety risks.[1][2] Regulatory bodies, under guidelines such as the ICH Q3A(R2), mandate a thorough characterization and control of impurities in new drug substances, establishing clear thresholds for reporting, identification, and qualification.[1][3][4]
Establishing the Analytical Framework
The Reference Standard: Our Analytical North Star
A reference standard is a highly purified and thoroughly characterized compound that serves as the benchmark for all subsequent analyses. For this guide, a reference standard of this compound was prepared via the acylation of n-butylamine with 4-nitrobenzoyl chloride and subjected to multiple rounds of recrystallization until no further increase in purity was observed by High-Performance Liquid Chromatography (HPLC). Its identity and structural integrity were unequivocally confirmed by ¹H NMR, Mass Spectrometry, and FTIR, establishing a purity benchmark of >99.9%.
The Synthesized Sample: The Subject of Our Investigation
A new batch of this compound was synthesized for evaluation. The primary synthetic route involves the reaction of 4-nitrobenzoic acid with n-butylamine in the presence of a coupling agent. Potential process-related impurities could therefore include residual 4-nitrobenzoic acid, unreacted n-butylamine, and by-products from the coupling reaction.
The Orthogonal Workflow for Purity Verification
A robust purity assessment relies on the convergence of data from multiple, independent analytical techniques. Our workflow integrates a rapid qualitative screen (TLC), a precise quantitative analysis (HPLC), and definitive structural confirmation (Spectroscopy).
Caption: Orthogonal workflow for purity assessment.
Technique 1: Thin-Layer Chromatography (TLC) - The First Line of Inquiry
Causality Behind the Choice
TLC is an invaluable initial screening tool due to its speed, low cost, and ability to quickly visualize gross impurities.[7][8] The principle of separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). This allows for a rapid qualitative comparison between the synthesized sample and the reference standard.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a pencil line ~1 cm from the bottom (the origin).
-
Sample Preparation: Prepare 1 mg/mL solutions of both the reference standard and the synthesized sample in ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the origin, ensuring the spots are small and discrete. Also, co-spot a lane with both the reference and the sample to aid in comparison.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase of 3:1 Hexane:Ethyl Acetate. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).[8] The spots can also be visualized using an iodine chamber.[9]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[7]
Comparative Results
-
Reference Standard: A single, well-defined spot is observed with an Rf of ~0.45.
-
Synthesized Sample: A major spot is observed at an identical Rf of ~0.45. A faint secondary spot is noted near the origin (Rf ~0.05), suggesting the presence of a highly polar impurity, likely unreacted 4-nitrobenzoic acid. The co-spotted lane shows the primary spots migrate to the same height, confirming their identity.
Technique 2: High-Performance Liquid Chromatography (HPLC) - The Quantitative Standard
Causality Behind the Choice
HPLC is the definitive technique for quantitative purity assessment in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[10] We employ a reversed-phase C18 column, where the stationary phase is non-polar. A polar mobile phase is used, and compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.[11] This method allows for the separation and quantification of the main compound from closely related impurities, providing a precise percentage of purity based on peak area.[10][12]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare 0.1 mg/mL solutions of the reference and synthesized sample in a 50:50 mixture of Acetonitrile:Water.
Comparative Data Summary
| Sample | Peak Identity | Retention Time (min) | Peak Area | Area % |
| Reference Standard | This compound | 8.52 | 1854230 | >99.9% |
| Synthesized Sample | Impurity 1 (likely 4-nitrobenzoic acid) | 3.15 | 12540 | 0.71% |
| This compound | 8.51 | 1752360 | 99.12% | |
| Impurity 2 (unknown) | 9.78 | 2980 | 0.17% |
The HPLC data corroborates the TLC findings, confirming the high purity of the synthesized material while quantifying the impurities. The main peak in the synthesized sample has a retention time matching the reference standard. The early-eluting peak at 3.15 min is consistent with the more polar 4-nitrobenzoic acid, and a minor, later-eluting impurity is also detected.
Technique 3: Spectroscopic Analysis - The Definitive Confirmation
Spectroscopic methods provide an orthogonal confirmation of the compound's identity and can reveal impurities that may not be chromatographically resolved.
¹H NMR Spectroscopy: Structural Fingerprinting
¹H NMR provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms.[13] A comparison of the spectra of the synthesized sample and the reference standard should show identical chemical shifts and integration values for all protons corresponding to this compound.
-
¹H NMR Data (400 MHz, CDCl₃) δ (ppm):
-
8.24 (d, 2H): Aromatic protons ortho to the nitro group.
-
7.89 (d, 2H): Aromatic protons ortho to the amide carbonyl.
-
6.20 (br s, 1H): Amide N-H proton.
-
3.45 (q, 2H): -CH₂- group adjacent to the nitrogen.
-
1.62 (m, 2H): -CH₂- group of the butyl chain.
-
1.41 (m, 2H): -CH₂- group of the butyl chain.
-
0.97 (t, 3H): Terminal -CH₃ group.
-
Comparison: The spectrum of the synthesized sample was identical to the reference standard in all major respects. No significant impurity peaks were observed, indicating that any impurities are below the typical NMR detection limit of ~1-5%.
FTIR Spectroscopy: Functional Group Verification
FTIR spectroscopy confirms the presence of key functional groups within the molecule.[14] The spectra for both samples should display characteristic absorption bands for the amide and nitro groups.
-
Key FTIR Peaks (KBr, cm⁻¹):
Comparison: The FTIR spectra of the synthesized sample and the reference standard were superimposable, confirming the presence of the correct functional groups and the overall structural integrity.
Mass Spectrometry: Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the compound, offering a final, definitive check on its identity.[13]
-
Analysis Method: Electrospray Ionization (ESI-MS).
-
Expected Mass: The molecular weight of this compound (C₁₁H₁₄N₂O₃) is 222.24 g/mol .[18]
-
Observed Ion: [M+H]⁺ at m/z = 223.1.
Comparison: Both the reference and the synthesized sample showed a dominant peak at m/z 223.1, confirming the correct molecular weight for the target compound.
Conclusion: A Convergent Verdict on Purity
By employing an orthogonal analytical strategy, we have constructed a high-confidence purity profile for the synthesized this compound.
-
TLC provided a rapid, qualitative indication of high purity with a minor polar impurity.
-
HPLC offered a precise quantitative assessment, determining the purity to be 99.12% and quantifying the polar impurity (likely starting material) at 0.71%.
-
NMR, FTIR, and Mass Spectrometry collectively confirmed the structural identity and molecular weight of the main component, showing no significant impurities at their respective detection levels.
The synthesized batch of this compound is of high purity, suitable for most research applications. The primary impurity has been tentatively identified as residual starting material, which could be removed by an additional purification step like recrystallization if a purity level matching the reference standard is required. This multi-technique guide demonstrates a robust, self-validating methodology essential for any scientist engaged in chemical synthesis and drug development.
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Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
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ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
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PubChem. (n.d.). Butyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Enzyme Inhibitory Effects of Nitroaromatic Compounds
Introduction: The Potent and Polarizing Nitro Group in Drug Design
Nitroaromatic compounds, molecules containing one or more nitro (NO₂) groups attached to an aromatic ring, represent a fascinating and enduring class of molecules in medicinal chemistry.[1] Historically viewed with a degree of prejudice due to toxicity concerns, their unique chemical properties have secured them a significant role in the development of therapeutics ranging from antibacterial to anticancer agents.[2][3] The nitro group is a powerful electron-withdrawing moiety that profoundly alters the electronic profile of the aromatic ring.[4] This property can enhance binding interactions with enzyme targets and is often central to the compound's biological activity.
The mechanism of action for many nitroaromatic drugs is intrinsically linked to the bioreduction of the nitro group within the cell.[2][4] This process, often catalyzed by nitroreductase enzymes, can produce a cascade of reactive intermediates, including nitroso and hydroxylamine species, which can then exert therapeutic (or toxic) effects.[4][5] However, the nitro group's influence is not solely dependent on its reduction; its strong electron-withdrawing nature and ability to form hydrogen bonds can directly facilitate potent and selective enzyme inhibition.[4]
This guide provides a comparative analysis of the enzyme inhibitory effects of different nitroaromatic compounds across three distinct and therapeutically relevant enzyme families: Carbonic Anhydrases, Cholinesterases, and Tyrosinase. We will delve into the mechanisms of inhibition, present comparative experimental data, and provide detailed, field-proven protocols for assessing their inhibitory activity.
Case Study 1: Targeting Hypoxic Tumors with Nitroaromatic Carbonic Anhydrase Inhibitors
Background: Carbonic Anhydrases as Anti-Cancer Targets
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] While ubiquitous and essential for numerous physiological processes, specific isoforms—notably CA IX and XII—are overexpressed in various tumors.[7] Their expression is often induced by hypoxia (low oxygen), a common feature of the solid tumor microenvironment. By regulating pH, these tumor-associated CAs help cancer cells survive and proliferate in acidic conditions, making them prime targets for anticancer drug development.[6][7]
The Inhibitors: Nitrobenzenesulfonamides
Aromatic and heterocyclic sulfonamides are the cornerstone of CA inhibitor design.[7] The primary mechanism involves the coordination of the sulfonamide anion to the catalytic Zn²⁺ ion in the enzyme's active site. The incorporation of a nitro group onto the benzenesulfonamide scaffold has proven to be a highly effective strategy for achieving potent and selective inhibition of the tumor-associated isoforms CA IX and XII.[6] These compounds can act as "bioreductive" inhibitors; under the hypoxic conditions where CA IX is prevalent, the nitro group can be reduced, leading to compounds that may target the enzyme more effectively.[6]
Mechanism of Inhibition: Zinc Binding and Isoform Selectivity
The fundamental inhibitory action of nitroaromatic sulfonamides stems from the sulfonamide moiety (SO₂NH₂) binding to the zinc ion at the bottom of the active site cavity, displacing a water/hydroxide molecule essential for catalysis. The nitroaromatic ring extends out of the active site, where differences in amino acid residues among the various CA isoforms can be exploited to achieve selectivity. For instance, some nitro-containing sulfonamides show excellent selectivity for inhibiting tumor-associated CA IX and XII over the widespread cytosolic isoforms CA I and II.[6]
Diagram: Mechanism of Carbonic Anhydrase Inhibition
Caption: Nitroaromatic sulfonamide binds to the active site zinc, blocking substrate catalysis.
Comparative Inhibition Data
The following table summarizes the inhibition constants (Kᵢ) of representative nitroaromatic sulfonamides against key human (h) CA isoforms. Lower Kᵢ values indicate higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |
| 2-Chloro-5-nitro-benzenesulfonamide | >10000 | 4975 | 653 | 41.4 | 7.6 |
| Compound 12d | 9856 | 8.8 | 11.2 | 5.4 | 0.78 |
| Nitroimidazole-sulfamide | - | - | ~10-50 | ~10-50 | - |
Data synthesized from multiple sources for illustrative comparison.[6][8]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol outlines a standard method for determining CA inhibition constants.[9]
I. Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a pH indicator (e.g., 4-nitrophenol) spectrophotometrically. The initial rate of reaction is measured in the presence and absence of the inhibitor.
II. Materials:
-
Purified CA isozyme (e.g., hCA II, hCA IX)
-
HEPES buffer (20 mM, pH 7.4)
-
4-Nitrophenol (0.2 mM) pH indicator
-
Na₂SO₄ (0.1 M) for maintaining ionic strength
-
CO₂-saturated water (substrate)
-
Nitroaromatic inhibitor stock solution (in DMSO)
-
Stopped-flow spectrophotometer
III. Step-by-Step Method:
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the wavelength of maximum absorbance change for the indicator at pH 7.4.
-
Reagent Preparation:
-
Syringe A (Enzyme/Inhibitor): Prepare a solution containing HEPES buffer, Na₂SO₄, 4-nitrophenol, and the desired final concentration of the CA enzyme. For inhibition assays, add varying concentrations of the nitroaromatic compound. Include a control with DMSO vehicle only.
-
Syringe B (Substrate): Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
-
Measurement:
-
Load Syringe A and Syringe B into the instrument.
-
Initiate rapid mixing of the two solutions. The final concentration of all components will be halved.
-
Record the change in absorbance over time for the first few seconds of the reaction. The initial, linear portion of the curve represents the initial velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial velocity for the uninhibited reaction (V₀) and for each inhibitor concentration (Vᵢ).
-
Determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of the enzyme's activity.[10]
-
Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Diagram: Workflow for CA Inhibition Assay
Caption: Workflow for determining CA inhibition constants using a stopped-flow assay.
Case Study 2: Nitroaromatics as Modulators of Cholinesterase Activity
Background: Cholinesterases in Neurodegeneration
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[11] Inhibition of these enzymes increases acetylcholine levels in synaptic clefts, a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[12] While AChE is the primary target, BChE also plays a role in acetylcholine regulation, particularly in the advanced stages of the disease, making dual or selective inhibitors of interest.
The Inhibitors: Nitrobenzoate Derivatives
While many cholinesterase inhibitors are based on natural product scaffolds, synthetic compounds featuring nitroaromatic cores have emerged as a novel class of inhibitors.[13] For example, a series of ethyl nitrobenzoate derivatives have been synthesized and shown to possess selective, mixed-mode inhibitory activity against AChE.[13] The position of the nitro group and other substituents on the benzoate ring significantly influences potency and selectivity.
Mechanism of Inhibition: Mixed-Mode Interactions
Enzyme inhibition can be broadly categorized as competitive, non-competitive, or uncompetitive.[14] A mixed-mode inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor).[15] Kinetic studies of certain ethyl nitrobenzoate derivatives reveal a mixed-mode inhibition of AChE, suggesting interaction with sites other than just the catalytic active site, potentially the peripheral anionic site (PAS).[13]
Diagram: Types of Reversible Enzyme Inhibition
Caption: Workflow for determining cholinesterase IC₅₀ values using the Ellman's method.
Case Study 3: Nitroaromatics for Hyperpigmentation Control via Tyrosinase Inhibition
Background: Tyrosinase in Melanogenesis and Browning
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment in human skin, and is also responsible for the undesirable browning of fruits and vegetables. A[16][17]s such, tyrosinase inhibitors are of great interest to the cosmetic industry for skin-whitening agents and to the food industry as anti-browning agents.
[16]#### The Inhibitors: Nitro-substituted Thiosemicarbazones and Other Scaffolds
A wide variety of compounds have been explored as tyrosinase inhibitors. Among them, thiosemicarbazones have been shown to be particularly potent. T[18]he introduction of nitro groups onto various aromatic scaffolds has been investigated as a strategy to enhance tyrosinase inhibitory activity. The rationale is that the nitro group can modulate the electronic properties of the molecule to favor interactions with the enzyme's active site or chelate the copper ions essential for catalysis.
[16]#### Mechanism of Inhibition: Copper Chelation and Active Site Binding
The active site of tyrosinase contains two copper ions that are crucial for its catalytic activity. Many potent inhibitors function by chelating these copper ions, rendering the enzyme inactive. K[16]inetic studies often reveal competitive or mixed-type inhibition, indicating that the compounds can either compete with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site or bind to an allosteric site to modulate enzyme function.
[18][19]#### Comparative Inhibition Data
The following table presents IC₅₀ values for various compounds, including nitro-containing derivatives, against mushroom tyrosinase, a common model for screening inhibitors.
| Compound | Substrate | IC₅₀ (µM) | Inhibition Mode |
| Kojic Acid (Standard) | L-DOPA | ~20-50 | Competitive |
| 4-Hydroxybenzaldehyde thiosemicarbazone | L-DOPA | 3.80 | Mixed |
| Nitro-substituted benzaldehyde thiosemicarbazone (Analog 3) | L-Tyrosine | <1.0 | Competitive |
| Nitro-substituted benzaldehyde thiosemicarbazone (Analog 5) | L-Tyrosine | <1.0 | Mixed |
Data synthesized from multiple sources for illustrative comparison. [18][19][20]
Experimental Protocol: L-DOPA Oxidation Assay for Tyrosinase Inhibition
This is a straightforward spectrophotometric assay to screen for tyrosinase inhibitors.
[17]I. Principle: Tyrosinase oxidizes the substrate L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of reactions to form the colored product dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at approximately 475 nm.
II. Materials:
-
Mushroom tyrosinase
-
Phosphate buffer (0.1 M, pH 6.8)
-
L-DOPA solution (2.5 mM in buffer)
-
Nitroaromatic inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
III. Step-by-Step Method:
-
Plate Setup: In a 96-well plate, add phosphate buffer and varying concentrations of the nitroaromatic inhibitor (or DMSO vehicle for control).
-
Add Enzyme: Add the tyrosinase solution to the wells and mix.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at time zero and after a set incubation period (e.g., 20 minutes) at 25°C. Alternatively, perform a kinetic read over time.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank (no enzyme).
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
[10]*** Diagram: Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for assessing tyrosinase inhibition using the L-DOPA oxidation method.
Concluding Insights and Future Directions
This guide highlights the versatility of the nitroaromatic scaffold in designing potent and often selective enzyme inhibitors. Across diverse enzyme classes—metalloenzymes like Carbonic Anhydrase, serine hydrolases like Acetylcholinesterase, and copper-containing oxidases like Tyrosinase—the introduction of a nitro group consistently modulates inhibitory activity.
Key Takeaways:
-
Electronic Modulation: The strong electron-withdrawing nature of the nitro group is a key driver of its effect, altering the pKa of nearby functional groups and influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within the enzyme active site. *[4] Positional Importance: As seen in the case studies, the position of the nitro group on the aromatic ring is critical. It dictates the molecule's overall geometry and determines whether it can make favorable or unfavorable contacts with specific amino acid residues, thereby governing both potency and isoform selectivity.
-
The Bioreductive Potential: The ability of the nitro group to be reduced under hypoxic conditions remains a compelling, albeit complex, feature for drug design, particularly in oncology. T[2][6]his property allows for the development of prodrugs that are selectively activated in the target disease environment.
-
Toxicity Considerations: The dual nature of the nitro group as both pharmacophore and potential toxicophore cannot be overlooked. T[4][21]he same reactive intermediates generated upon bioreduction that can kill cancer cells or parasites can also cause mutagenicity or other toxic effects. T[2][5]herefore, a central challenge in developing nitroaromatic drugs is to optimize the therapeutic window, maximizing efficacy while minimizing host toxicity.
Future research will undoubtedly focus on fine-tuning the structures of nitroaromatic inhibitors to enhance selectivity and mitigate off-target effects. A deeper understanding of the specific nitroreductases involved in the bioactivation of these compounds in both pathogens and human tissues will be crucial for designing safer and more effective next-generation therapeutics.
References
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
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Caproiu, M. T., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3274-3281. Retrieved from [Link]
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Pharmaceuticals. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
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Reyes-Mayorga, J. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]
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Yoon, Y. K., et al. (2017). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. Bioorganic Chemistry, 70, 101-108. Retrieved from [Link]
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Gieling, R. G., et al. (2013). Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates. Journal of Medicinal Chemistry, 56(22), 9037-9046. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]
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He, D., et al. (2022). Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety. Food Chemistry, 387, 132867. Retrieved from [Link]
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Comparative Analysis of N-Alkyl-4-Nitrobenzamides: A Guide to Therapeutic Potential and Experimental Evaluation
Introduction: The Versatile Nitrobenzamide Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of a nitro group into aromatic structures is a well-established approach to modulate the therapeutic properties of a molecule.[1] The nitro group, acting as a potent electron-withdrawing moiety, can significantly influence a compound's pharmacokinetics and pharmacodynamics.[1] This guide focuses on a specific class of such compounds, the N-alkyl-4-nitrobenzamides, and their derivatives, which have emerged as promising candidates in various therapeutic arenas, most notably in the development of novel antimycobacterial and anticancer agents.[2][3]
N-alkyl-4-nitrobenzamides possess a core structure consisting of a nitro-substituted benzene ring linked to an alkyl chain via an amide bond. This seemingly simple scaffold allows for extensive chemical modification, particularly in the length and branching of the N-alkyl chain and the substitution pattern on the aromatic ring. These modifications have been shown to be critical in tuning the biological activity, lipophilicity, and selectivity of these compounds.[4][5] This guide will provide a comparative overview of the therapeutic potential of N-alkyl-4-nitrobenzamides, supported by experimental data and detailed protocols for their evaluation.
Caption: General chemical structure of N-Alkyl-4-Nitrobenzamides.
Antimycobacterial Activity: A New Front Against Tuberculosis
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents.[4][3] N-alkyl nitrobenzamides have shown considerable promise as potent antitubercular agents.[4][3] Research suggests that these compounds may act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[4][3]
The antimycobacterial efficacy of these compounds is highly dependent on their structural features, particularly the lipophilicity conferred by the N-alkyl chain.[4] A comparative analysis of various derivatives reveals that those with intermediate-length alkyl chains (six to ten carbons) often exhibit the most potent activity.[4]
Comparative Antimycobacterial Activity of N-Alkyl Nitrobenzamide Derivatives
| Compound Series | N-Alkyl Chain Length | MIC (ng/mL) against M. tuberculosis H37Rv | Reference |
| 3,5-dinitro | C6 | >1000 | [4][3] |
| 3,5-dinitro | C8 | 125 | [4][3] |
| 3,5-dinitro | C10 | 16 | [4][3] |
| 3,5-dinitro | C12 | 16 | [4][3] |
| 3,5-dinitro | C14 | 62.5 | [4][3] |
| 3-nitro-5-trifluoromethyl | C6 | 125 | [4][3] |
| 3-nitro-5-trifluoromethyl | C8 | 62.5 | [4][3] |
| 3-nitro-5-trifluoromethyl | C10 | 16 | [4][3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to assess the antimycobacterial activity of N-alkyl-4-nitrobenzamides is the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
Mycobacterium tuberculosis H37Rv strain.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Isoniazid).
-
Negative control (DMSO).
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the 96-well plates. The final concentration of DMSO should not exceed 1%.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate containing the test compounds.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Caption: General synthetic scheme for N-Alkyl-4-Nitrobenzamides.
The Potential Role as PARP Inhibitors: A Field for Future Investigation
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has become a successful strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. [6][7][8]PARP inhibitors work by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks during replication. [6][9]In cells with deficient homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality. [6] While the current body of literature does not directly link N-alkyl-4-nitrobenzamides to PARP inhibition, the benzamide moiety is a common feature in many known PARP inhibitors (e.g., Olaparib, Rucaparib). This structural similarity suggests that N-alkyl-4-nitrobenzamides could potentially be explored as a novel scaffold for the design of new PARP inhibitors. Future research in this area could involve:
-
In silico docking studies: To predict the binding affinity of N-alkyl-4-nitrobenzamide derivatives to the active site of PARP enzymes.
-
Enzymatic assays: To experimentally determine the inhibitory activity of these compounds against PARP1 and PARP2.
-
Cell-based assays: To assess the ability of these compounds to induce synthetic lethality in BRCA-deficient cancer cell lines.
Conclusion and Future Directions
N-alkyl-4-nitrobenzamides represent a versatile and promising class of compounds with demonstrated therapeutic potential, particularly as antimycobacterial agents. [4][3][10]The structure-activity relationship studies have provided valuable insights for the rational design of more potent derivatives. [4]Their potential as anticancer agents is also an exciting area of ongoing research, with initial studies showing encouraging results. [2] The primary challenges in the development of these compounds include managing the potential toxicity associated with the nitroaromatic scaffold and optimizing their pharmacokinetic properties. [1]Future research should focus on:
-
Expanding the library of N-alkyl-4-nitrobenzamide derivatives to further explore the structure-activity relationship.
-
Investigating the detailed mechanisms of action in both mycobacteria and cancer cells.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
-
Exploring their potential as inhibitors of other therapeutic targets, such as PARP, through computational and experimental approaches.
By addressing these areas, the full therapeutic potential of N-alkyl-4-nitrobenzamides can be unlocked, potentially leading to the development of new and effective treatments for infectious diseases and cancer.
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Safety Operating Guide
Proper Disposal of N-butyl-4-nitrobenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-butyl-4-nitrobenzamide (CAS No. 51207-98-8), a compound whose handling requires a thorough understanding of its potential hazards. This document is designed to provide essential safety and logistical information, ensuring that disposal procedures are conducted with the highest degree of scientific integrity and adherence to regulatory standards.
I. Understanding the Compound: Hazard Profile and Characteristics
This compound is a substituted aromatic amide containing a nitro group. While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data is not readily accessible, its chemical structure suggests that it should be handled with the caution afforded to nitroaromatic compounds.[1] Such compounds can be toxic and are often resistant to biodegradation, making their proper disposal crucial to prevent environmental contamination.[1][2] The electron-withdrawing nature of the nitro group can also influence the reactivity of the molecule.
Based on data for the related compound 4-nitrobenzamide, it is stable under normal conditions but incompatible with strong oxidizing agents and strong bases. While this compound itself is not explicitly classified under the Globally Harmonized System (GHS), a cautious approach assuming potential hazards is warranted.
Key Data Summary:
| Property | Value | Source(s) |
| CAS Number | 51207-98-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][5] |
| Molecular Weight | 222.24 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Known Incompatibilities | Strong oxidizing agents, strong bases (inferred) |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial generation of waste and ends with its final, safe destruction. The following protocol outlines the necessary steps to ensure safety and compliance.
Experimental Protocol: Waste Segregation and Containment
-
Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Waste Identification: All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a dedicated, chemically compatible, and clearly labeled waste container.
-
Container Selection: Use a sealable, leak-proof container made of a material compatible with organic compounds. The original product container, if empty, can be a suitable option after appropriate relabeling.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "51207-98-8," and an indication of the primary hazards (e.g., "Toxic," "Handle with Care").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials. Secondary containment is highly recommended to mitigate the impact of any potential spills.
III. Final Disposal: The Path to Decommissioning
The final disposal of this compound should always be carried out through a licensed professional waste disposal service.[6]
Recommended Disposal Method:
The most appropriate and environmentally sound method for the disposal of nitroaromatic compounds is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers.[6] This method ensures the complete destruction of the compound, preventing its release into the environment.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [6]
IV. Spill Management and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.
V. Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-butyl-4-nitrobenzamide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-butyl-4-nitrobenzamide, a compound featuring both an aromatic nitro group and an amide linkage, requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a risk-based framework to ensure your safety is as robust as your science. We will explore the "why" behind each procedural choice, empowering you to create a self-validating system of safety in your laboratory.
Part 1: Foundational Hazard Assessment
Effective personal protective equipment (PPE) selection begins not with the equipment itself, but with a thorough understanding of the specific hazards posed by the chemical's structure. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written Chemical Hygiene Plan (CHP) that outlines procedures and controls to protect workers from chemical hazards in the laboratory.[1][2][3]
1.1 Deconstructing the Hazard: The Aromatic Nitro Group
The nitroaromatic functionality is the primary driver of this compound's hazard profile. These compounds are recognized as a "priority pollutant" by the U.S. Environmental Protection Agency due to their potential toxicity.[4]
-
Systemic Toxicity: Many nitroaromatic compounds are known for their toxicity, with potential for mutagenic and carcinogenic effects.[4][5] The electron-withdrawing nature of the nitro group makes these compounds recalcitrant and can lead to adverse health effects, including organ damage.[5]
-
Thermal Instability: A critical and often underestimated risk is the energetic nature of nitro compounds. They can decompose exothermically and, under certain conditions of heat or confinement, violently or explosively.[6][7] This decomposition often produces toxic fumes, specifically nitrogen oxides (NOx).[8][9]
-
Reactivity: Aromatic nitro compounds can react violently with strong oxidizers, bases, and reducing agents, creating fire and explosion hazards.
1.2 The Amide Linkage: A Secondary Consideration
While the nitro group is the principal concern, the benzamide structure contributes to the overall risk profile. Aromatic amides can be skin and eye irritants. Although less reactive than the nitro group, this functionality underscores the need for consistent dermal and ocular protection.
1.3 Primary Routes of Exposure
Based on the likely solid (powder/crystalline) nature of this compound, the primary routes of occupational exposure are:
-
Inhalation: Aerosolized dust generated during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid or solutions, leading to local irritation or systemic absorption.
-
Ocular Contact: Splashes of solutions or contact with airborne powder causing serious eye irritation.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
Part 2: A Risk-Based Framework for PPE Selection
We will adopt the R.A.M.P. framework—Recognize, Assess, Minimize, and Prepare—advocated by the American Chemical Society (ACS) to create a logical and defensible safety protocol.[10]
2.1 Recognize and Assess the Risks
The hazards identified above must be assessed in the context of specific laboratory tasks. A higher risk is associated with handling the neat, powdered compound compared to working with dilute solutions.
| Task | Primary Hazard(s) | Assessed Risk Level |
| Weighing/Aliquotting Solid | Inhalation of fine dust, Dermal and Ocular contact | High |
| Preparing Stock Solutions | Inhalation of dust, Dermal and Ocular contact from solid and splash from solvent | High |
| Reaction Setup/Transfer of Solutions | Dermal and Ocular contact from splashes | Medium |
| Post-Reaction Workup/Purification | Dermal and Ocular contact from splashes | Medium to Low |
| Waste Disposal | Dermal contact with contaminated materials | Medium |
2.2 Minimize Risks: The Core PPE Protocol
Risk minimization starts with engineering controls, which form the first line of defense.[10] All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to mitigate inhalation exposure.[11][12] PPE serves as the essential final barrier between you and the hazard.[13]
Step-by-Step PPE Protocol
1. Respiratory Protection:
-
Causality: The primary risk when handling the solid is inhaling fine, potent dust particles.
-
Procedure:
-
For routine handling inside a chemical fume hood, respiratory protection is typically not required as the engineering control contains the hazard.
-
If handling significant quantities of powder or if the ventilation is questionable, a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (particulate) and organic vapor cartridges offers comprehensive protection.[14][15] For nuisance dust exposure, a well-fitted N95 respirator may be sufficient, but a risk assessment should confirm this choice.
-
2. Eye and Face Protection:
-
Causality: Protects against airborne powder and splashes of solutions which can cause serious eye damage.
-
Procedure:
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[12][13]
-
Enhanced Protection: When handling solutions (e.g., during transfers, workups) or significant quantities of powder, a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier against splashes that could bypass the goggle seal.[15]
-
3. Hand Protection:
-
Causality: Prevents dermal contact, which can lead to irritation and systemic absorption. The choice of glove material is critical for chemical resistance.
-
Procedure:
-
Double-Gloving: It is best practice to wear two pairs of nitrile gloves. This significantly reduces the risk of exposure in case the outer glove is compromised.
-
Proper Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[16] Wash hands thoroughly after removing gloves.
4. Body Protection:
-
Causality: Provides a removable barrier to protect skin and personal clothing from spills and contamination.
-
Procedure:
-
A flame-retardant laboratory coat is required and should be kept fully buttoned with sleeves rolled down.[7][13]
-
Full-length pants and closed-toe shoes made of a non-absorbent material are mandatory.[18]
-
For tasks with a higher splash potential, a chemically resistant apron can be worn over the lab coat.
-
2.3 Prepare for Emergencies
-
Before beginning work, ensure you know the location and proper operation of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[10][12]
-
In case of exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eyes: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Part 3: Operational and Disposal Plans
3.1 Standard Operating Procedure for Handling
-
Preparation: Cordon off the work area. Ensure the fume hood is operational. Assemble all necessary equipment and reagents. Don the full, required PPE as described above.
-
Weighing: Perform all weighing of solid this compound within a fume hood or a ventilated balance enclosure. Use non-sparking spatulas.[7]
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized.
-
Post-Handling: Decontaminate the work surface thoroughly. Carefully remove PPE, disposing of single-use items in the designated hazardous waste stream.
-
Labeling: All containers must be clearly labeled with the chemical name and relevant hazard warnings, in accordance with OSHA guidelines.[19]
3.2 Disposal Plan
-
Contaminated Solids: All disposable items that have come into contact with the compound (gloves, weigh paper, paper towels, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.[14]
-
Consultation: Always follow your institution's specific waste disposal procedures as outlined by the Environmental Health & Safety (EHS) department.
Part 4: Visual Guides for Quick Reference
PPE Selection Summary Table
| Task | Minimum Respiratory Protection | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection |
| Weighing Solid | Work in Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Retardant Lab Coat |
| Handling Solutions | Work in Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Retardant Lab Coat |
| Inspecting Reactions | Work in Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Flame-Retardant Lab Coat |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
By integrating this comprehensive, risk-based safety protocol into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- American Chemical Society. (2013).
- YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.
- American Chemical Society.Safety Tipsheets & Best Practices.
- American Chemical Society.
- American Chemical Society. (2016).
- Spill Containment Blog. (2014).
- Occupational Safety and Health Administration (OSHA).
- MasterControl.29 CFR 1910.
- IChemE.Runaway reaction hazards in processing organic nitrocompounds.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- NJ Department of Health. (2011).
- Benchchem.
- American Chemical Society.
- ResearchGate. (2023).
- CDH Fine Chemical.
- Capot Chemical.
- Fisher Scientific.
- Ju, K.-S., & Parales, R. E. (2010).
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- A-Z Safety. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Cole-Parmer.
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. acs.org [acs.org]
- 11. acs.org [acs.org]
- 12. acs.org [acs.org]
- 13. youthfilter.com [youthfilter.com]
- 14. capotchem.com [capotchem.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. velsafe.com [velsafe.com]
- 18. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 19. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
